molecular formula C10H10FNO3 B177116 4-(4-Fluoroanilino)-4-oxobutanoic acid CAS No. 199461-14-8

4-(4-Fluoroanilino)-4-oxobutanoic acid

Cat. No.: B177116
CAS No.: 199461-14-8
M. Wt: 211.19 g/mol
InChI Key: NAPJELQHRKGMDD-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-4-oxobutanoic acid is a valuable chemical synthon in scientific research, particularly in the synthesis of complex molecules for pharmaceutical development. Its structure, featuring a succinamic acid backbone substituted with a 4-fluorophenyl group, makes it a versatile intermediate. Researchers utilize this compound in the regioselective synthesis of pyrrolidine-2,5-dione (succinimide) derivatives, which are common structural motifs in medicinal chemistry . The reaction of unsymmetrically substituted cyclic anhydrides with amines, such as 4-fluoroaniline, can yield this acid as a specific regioisomer, with the reaction's regioselectivity being temperature-dependent . Furthermore, derivatives of succinamic acid are employed in drug design due to their binding efficacy and low toxicity . This compound also serves as an organic precursor in the development of metal-organic complexes, where its carboxylate group can coordinate to metal centers like tin(IV) for potential biochemical applications . It is strictly for use in laboratory research.

Properties

IUPAC Name

4-(4-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJELQHRKGMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308505
Record name 4-(4-fluoroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199461-14-8
Record name 4-(4-fluoroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-fluoroanilino)-4-oxobutanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, spectroscopic profile, chemical reactivity, and potential applications. By synthesizing theoretical principles with practical experimental insights, this guide serves as an essential resource for leveraging this versatile molecule in research and development settings. Particular emphasis is placed on the strategic role of the fluorinated aromatic moiety in modulating the molecule's properties, a key consideration in modern drug design.

Introduction and Strategic Context

This compound, a member of the succinamic acid family, is a bifunctional organic compound featuring a terminal carboxylic acid and a central amide linkage to a 4-fluorophenyl ring. This unique combination of functional groups makes it a valuable intermediate and a structural scaffold of significant interest. The parent structure, succinanilic acid, is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat, highlighting the biological relevance of this molecular framework.[1]

The strategic incorporation of a fluorine atom onto the aniline ring is a critical design feature. Fluorine's high electronegativity and relatively small size allow it to profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, pKa, and receptor binding affinity.[2][3] As such, this compound serves not only as a building block but as a model compound for investigating the impact of fluorination in drug discovery programs.[4]

This guide will systematically detail the core chemical knowledge required to effectively utilize this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the core identity and structural attributes of this compound.

2.1 Core Chemical Identity

The essential identifiers for this compound are summarized below for clarity and unambiguous reference.

PropertyValueSource
IUPAC Name 4-[(4-fluorophenyl)amino]-4-oxobutanoic acid[5]
CAS Number 199461-14-8[5]
Molecular Formula C₁₀H₁₀FNO₃[5]
Molecular Weight 211.19 g/mol [5]
Synonyms N-(4-Fluorophenyl)succinamic acid, 4'-Fluorosuccinanilic acid[5]
2.2 Structural Analysis

The molecule's functionality is dictated by its three-dimensional structure and the interplay of its constituent functional groups.

Figure 1: Chemical structure of this compound.

Key structural features include:

  • Carboxylic Acid Group (-COOH): This functional group imparts acidity to the molecule (pKa ~4.3-5.6 for succinic acid) and provides a site for hydrogen bonding, salt formation, and esterification.[6]

  • Amide Linkage (-CONH-): The amide bond is relatively planar due to resonance, which can influence the overall molecular conformation. It is a stable linkage but can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • 4-Fluorophenyl Ring: The aromatic ring provides a rigid scaffold. The electron-withdrawing fluorine atom at the para-position influences the electron density of the ring and the basicity of the amide nitrogen. This substitution is a common strategy to block sites of metabolic oxidation (e.g., aromatic hydroxylation), thereby enhancing the pharmacokinetic profile of drug candidates.[7]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the nucleophilic ring-opening of succinic anhydride with 4-fluoroaniline. This reaction is a cornerstone of amide synthesis and is highly reliable.[8][9]

3.1 Synthetic Pathway: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline at one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the five-membered anhydride ring to form the target succinamic acid derivative. The reaction is typically high-yielding and proceeds under mild conditions.[9]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification succinic_anhydride Succinic Anhydride reaction_step Stir at Room Temp (e.g., 12-24h) succinic_anhydride->reaction_step fluoroaniline 4-Fluoroaniline fluoroaniline->reaction_step solvent Anhydrous Solvent (e.g., THF, Dioxane) solvent->reaction_step evaporation Solvent Evaporation (Rotary Evaporator) reaction_step->evaporation dissolution Dissolution in Base (e.g., NaHCO₃ aq.) evaporation->dissolution filtration Filtration (Remove insolubles) dissolution->filtration acidification Acidification (e.g., 1N HCl to pH ~2-3) filtration->acidification precipitation Precipitation of Product acidification->precipitation collection Collect Solid (Vacuum Filtration) precipitation->collection drying Dry in Vacuo collection->drying product Purified 4-(4-fluoroanilino)- 4-oxobutanoic acid drying->product G main 4-(4-fluoroanilino)- 4-oxobutanoic acid salt Carboxylate Salt main->salt ester Ester Derivative main->ester succinimide N-(4-fluorophenyl)succinimide main->succinimide base Base (e.g., NaOH) base->main Deprotonation alcohol Alcohol (R-OH) + Acid Catalyst alcohol->main Esterification dehydrating Dehydrating Agent (e.g., Ac₂O, Heat) dehydrating->main Cyclization

Sources

An In-depth Technical Guide on the Crystal Structure of Fluoro-Substituted Anilino-Oxobutanoic Acids: A Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the synthesis, characterization, and crystal structure of fluoro-substituted anilino-oxobutanoic acids, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, 4-(4-fluoroanilino)-4-oxobutanoic acid, this guide will focus on a detailed examination of a closely related derivative, 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid , as a representative case study. The methodologies and principles discussed herein are broadly applicable to researchers, scientists, and drug development professionals working with this class of molecules.

Introduction: The Significance of Fluoro-Substituted Carboxamides

Derivatives of pyrrolidine-2,5-dione and related open-chain structures are prominent motifs in medicinal chemistry, valued for their binding efficacy and generally low toxicity.[1] The introduction of a fluorine atom into a molecular scaffold is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The anilino-oxobutanoic acid core, resulting from the ring-opening of succinic anhydrides with anilines, presents a versatile platform for generating novel bioactive compounds. Understanding the three-dimensional structure and intermolecular interactions of these molecules at an atomic level is paramount for rational drug design and the development of structure-activity relationships.

This guide will delve into the regioselective synthesis of a representative compound, its detailed characterization, and a thorough analysis of its single-crystal X-ray structure. We will explore the nuances of its molecular geometry, conformational preferences, and the hydrogen bonding networks that dictate its solid-state architecture.

Synthesis and Characterization

The synthesis of the title compound is achieved through the ring-opening reaction of a substituted succinic anhydride, specifically 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione, with p-fluoroaniline.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.

Regioselective Synthesis

The reaction of an unsymmetrically substituted cyclic anhydride with an amine can potentially yield two regioisomers. In the case of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, the reaction conditions, particularly temperature, play a crucial role in determining the selectivity. When the reaction is conducted at room temperature in a suitable solvent like dry tetrahydrofuran (THF), it proceeds with high regioselectivity, yielding the β-succinamic acid as the sole detected isomer in high yield (91%).[1] However, elevating the temperature to 55 °C results in the formation of a mixture of regioisomers.[1] This temperature dependence highlights the kinetic versus thermodynamic control of the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Anhydride 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione RT Room Temperature Anhydride->RT HighT 55 °C Anhydride->HighT Aniline p-Fluoroaniline Aniline->RT Aniline->HighT Solvent Dry THF Solvent->RT Solvent->HighT BetaIsomer β-succinamic acid (Regioisomer II) (91% yield) RT->BetaIsomer Regioselective Mixture Mixture of Regioisomers HighT->Mixture Loss of Selectivity

Figure 1: Workflow for the regioselective synthesis of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.

Experimental Protocol: Synthesis
  • Dissolve 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione (0.35 mmol) in dry THF.

  • Add p-fluoroaniline (0.35 mmol) to the solution.

  • Stir the mixture overnight at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a saturated solution of sodium bicarbonate.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 1 N HCl to precipitate the product.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the pure compound.[1]

Spectroscopic Characterization

The synthesized compound was characterized by NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic protons of the fluorenyl and fluoroanilino groups, as well as the aliphatic protons of the butanoic acid backbone. The presence of a broad singlet at 12.86 ppm is indicative of the carboxylic acid proton.[1] The ¹⁹F NMR spectrum displays a signal at -116.0 ppm, confirming the presence of the fluorine atom.[1] The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbons of the amide and carboxylic acid at 172.5 and 177.2 ppm, respectively.[1]

Crystal Structure Analysis

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution. The analysis reveals a monoclinic crystal system.

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the experimental setup for data collection.

ParameterValueReference
Chemical FormulaC₂₃H₁₈FNO₃[1]
Formula Weight375.38[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)10.2048 (6)[1]
b (Å)18.5170 (11)[1]
c (Å)9.6164 (6)[1]
β (°)90.494 (4)[1]
Volume (ų)1817.07 (19)[1]
Z4[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
Temperature (K)296[1]
R[F² > 2σ(F²)]0.054[1]
wR(F²)0.104[1]
Molecular Conformation

The molecular structure reveals several key conformational features. The tricyclic 9-fluorenyl system is nearly planar, with an r.m.s. deviation of 0.0279 Å.[1] A significant observation is the planarity of the nitrogen atom in the amide group, with the sum of bond angles around it being 359.8°.[1] This planarity is a direct consequence of the delocalization of the nitrogen lone pair into the adjacent carbonyl group's π-system. This conjugation results in a relatively short N—C(=O) bond length of 1.359 (3) Å, which is typical for such systems.[1]

molecular_features cluster_fluorenyl Fluorenyl Group cluster_amide Amide Linkage Molecule C₂₃H₁₈FNO₃ Fluorenyl_Planar Nearly Planar (r.m.s.d. = 0.0279 Å) Molecule->Fluorenyl_Planar Amide_N Nitrogen Atom (Planar Configuration) Molecule->Amide_N Amide_Conj Lone Pair Conjugation Amide_N->Amide_Conj due to Amide_Bond Short N-C(=O) Bond (1.359 Å) Amide_Conj->Amide_Bond results in

Figure 2: Key molecular features of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds, which organizes the molecules into a three-dimensional architecture. The presence of both a hydrogen bond donor (the carboxylic acid -OH and the amide N-H) and multiple acceptors (the carbonyl oxygens) facilitates the formation of these interactions.

Specifically, two primary types of hydrogen bonds are observed:

  • O—H⋯O: The carboxylic acid group of one molecule forms a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.[1]

  • N—H⋯O: The amide proton engages in a hydrogen bond with the carbonyl oxygen of the amide group of an adjacent molecule.[1]

These interactions effectively link the molecules into chains and further into a 3D network.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
O1—H1O⋯O2ⁱ0.98 (4)1.71 (4)2.682 (3)175 (3)[1]
N1—H1N⋯O3ⁱⁱ0.88 (2)2.02 (3)2.891 (3)172 (2)[1]
(Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2)

The fluorine atom in the fluoroanilino moiety does not appear to participate in strong, classical hydrogen bonds. However, it contributes to the overall electrostatic profile of the molecule and may engage in weaker C—H⋯F or other non-covalent interactions that influence the crystal packing. The study of fluorine's role in intermolecular interactions is an active area of research, with its contributions ranging from polar interactions to orthogonal multipolar interactions.[2]

Conclusion and Outlook

This in-depth guide has provided a detailed examination of the synthesis and crystal structure of a representative fluoro-substituted anilino-oxobutanoic acid. The regioselective synthesis is highly dependent on reaction temperature, a critical consideration for chemists targeting specific isomers. The single-crystal X-ray analysis revealed a molecule with a planar fluorenyl system and a conjugated amide linkage. The supramolecular architecture is dictated by a robust network of N—H⋯O and O—H⋯O hydrogen bonds, creating a stable three-dimensional solid-state structure.

The insights gained from this structural analysis are invaluable for the fields of medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement and intermolecular forces allows for the rational design of new molecules with tailored properties, such as improved solubility, enhanced binding to biological targets, or specific solid-state characteristics. Future work could involve the synthesis and crystallographic analysis of the parent this compound to provide a direct comparison and further elucidate the role of the bulky fluorenyl substituent on the overall molecular conformation and crystal packing.

References

  • Hakobyan, A. H., et al. (2012). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Asiri, A. M., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1752–o1753. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Molecular Interactions. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-fluoroanilino)-4-oxobutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related 4-anilino-4-oxobutanoic acid derivatives to propose putative biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating further investigation into the therapeutic potential of this compound class. We will explore potential enzyme inhibition, anti-cancer activities, and propose detailed experimental protocols to elucidate its precise molecular interactions.

Introduction: The Therapeutic Potential of Anilino-Oxobutanoic Acid Scaffolds

The 4-anilino-4-oxobutanoic acid scaffold is a versatile pharmacophore present in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a range of activities, including enzyme inhibition and anti-proliferative effects on cancer cell lines. The introduction of a fluorine atom on the anilino ring, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While direct studies on this compound are limited, the known activities of its analogs provide a strong foundation for hypothesizing its mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the biological activities of structurally similar compounds, we can postulate several potential mechanisms of action for this compound. These include, but are not limited to, enzyme inhibition and modulation of cancer-related pathways.

Enzyme Inhibition

A prominent activity of 4-aryl-4-oxobutanoic acid derivatives is the inhibition of various enzymes.[1] Two key enzyme families that represent potential targets for this compound are Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX) enzymes.[1]

  • Kynurenine 3-Monooxygenase (KMO) Inhibition: KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases and cancer. Inhibition of KMO can modulate immune responses and neuronal function.

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are involved in inflammation, pain, and cancer progression. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The structural similarity of this compound to known COX inhibitors suggests it may also target these enzymes.

The functional interaction between enzymes like Acyl-CoA synthetase 4 (ACSL4), 5-lipoxygenase (LOX-5), and cyclooxygenase-2 (COX-2) has been shown to control tumor growth, presenting a novel therapeutic target.[2]

Anticancer Activity

Numerous derivatives of anilino-quinolines and related structures have demonstrated potent antitumor activity.[3] The proposed anticancer mechanisms for this class of compounds often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

  • Induction of Apoptosis: Structurally related compounds have been shown to induce apoptosis in cancer cells.[4][5][6] This can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

  • Modulation of Signaling Pathways: Key cancer-related signaling pathways that could be affected include:

    • PI3K/Akt Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.

    • NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Workflow for Investigating Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Kinetics cluster_cellular Cellular Target Engagement Start This compound Enzyme_Panel Broad Enzyme Panel Screening (Kinases, Proteases, etc.) Start->Enzyme_Panel Test against Hit_ID Identify Potential Enzyme Hits Enzyme_Panel->Hit_ID Analyze results IC50 IC50 Determination for Hits Hit_ID->IC50 Validate hits Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics Characterize inhibition Inhibition_Type Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Inhibition_Type Determine mechanism Cell_Assay Cell-Based Enzyme Activity Assay Inhibition_Type->Cell_Assay Move to cellular context Target_Engagement Confirm Target Engagement in Cells Cell_Assay->Target_Engagement Validate in situ

Caption: Workflow for identifying and validating enzyme targets.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme (e.g., COX-2).

  • Materials:

    • Purified recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • This compound (test compound).

    • Appropriate assay buffer.

    • Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin production).

    • 96-well microplate.

    • Plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, purified enzyme, and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Investigating Anticancer Activity

Anticancer_Activity_Workflow cluster_viability Cell Viability & Proliferation cluster_apoptosis Apoptosis Induction cluster_pathway Signaling Pathway Analysis Start Cancer Cell Lines MTT_Assay MTT/XTT Assay for Viability Start->MTT_Assay IC50_Viability Determine IC50 for Growth Inhibition MTT_Assay->IC50_Viability AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) IC50_Viability->AnnexinV_PI Investigate mechanism Caspase_Assay Caspase-Glo 3/7 Assay AnnexinV_PI->Caspase_Assay Apoptosis_Confirmation Confirm Apoptotic Cell Death Caspase_Assay->Apoptosis_Confirmation Western_Blot Western Blot for Key Proteins (e.g., p-Akt, NF-κB) Apoptosis_Confirmation->Western_Blot Explore upstream signaling Pathway_Modulation Identify Modulated Pathways Western_Blot->Pathway_Modulation

Caption: Workflow for evaluating anticancer efficacy and mechanism.

  • Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HepG2, A549, MCF-7).

    • Complete cell culture medium.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cells treated with the test compound at its IC50 concentration.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound for a predetermined time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Summary of Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity and for designing experiments.

PropertyValue (Predicted/Reported for Analogs)Source
Molecular FormulaC10H10FNO3-
Molecular Weight211.19 g/mol -
XLogP3~1.5Predicted
Hydrogen Bond Donors2Predicted
Hydrogen Bond Acceptors4Predicted

Note: These values are for the parent compound and may vary slightly for its derivatives.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the available evidence from structurally related compounds strongly suggests its potential as an enzyme inhibitor and an anticancer agent. The proposed experimental workflows in this guide provide a robust starting point for a thorough investigation. Future research should focus on a broad, unbiased screening approach to identify primary molecular targets, followed by rigorous validation in cellular and, ultimately, in vivo models. A deeper understanding of the structure-activity relationship within this class of compounds will be instrumental in optimizing their therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82012952, 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link].

  • Yousuf, S., et al. (2013). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o963–o964. [Link]

  • Pharmaffiliates. 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118742547, (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. Retrieved from [Link].

  • Batrakova, E. V., & Kabanov, A. V. (2008). Pluronic block copolymers: evolution of drug delivery concept from inert nanocarriers to biological response modifiers. Journal of controlled release : official journal of the Controlled Release Society, 130(2), 98–110. [Link]

  • Li, C., et al. (2021). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry, 41(6), 2485-2495. [Link]

  • Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. The Journal of antibiotics, 41(9), 1161–1167. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific reports, 14(1), 1541. [Link]

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  • Valente, E., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules (Basel, Switzerland), 17(9), 10142–10170. [Link]

  • Pinedo, H. M., et al. (1999). Growth inhibitory effects of aromatic fatty acids on ovarian tumor cell lines. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(12), 4174–4181. [Link]

  • Sgarbi, G., et al. (2025). Assessing Auranofin for Second-Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth. ResearchGate. Retrieved from [Link]

  • Orlando, U. D., et al. (2012). The functional interaction between Acyl-CoA synthetase 4, 5-lipooxygenase and cyclooxygenase-2 controls tumor growth: a novel therapeutic target. PloS one, 7(7), e40844. [Link]

Sources

An In-Depth Technical Guide to 4-(4-fluoroanilino)-4-oxobutanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluoroanilino)-4-oxobutanoic acid, a small molecule of significant interest within medicinal chemistry and drug discovery. This document details the compound's nomenclature, chemical properties, a robust synthetic protocol, and methods for its characterization. A significant focus is placed on the prospective biological activity of this compound, particularly as a modulator of the kynurenine pathway, a critical metabolic route implicated in a range of pathologies from neurodegenerative disorders to cancer. This guide aims to equip researchers with the foundational knowledge and practical insights required to investigate and harness the therapeutic potential of this and related N-aryl succinamic acid derivatives.

Compound Identification and Nomenclature

The compound of interest is systematically identified by the IUPAC name: this compound .

For clarity and cross-referencing within scientific literature and chemical databases, a list of known synonyms and identifiers is provided below.

Identifier Type Value
CAS Number 199461-14-8
Synonyms N-(4-fluorophenyl)succinamic acid, 3-[(4-fluorophenyl)carbamoyl]propanoic acid, 4'-fluorosuccinanilic acid
Molecular Formula C₁₀H₁₀FNO₃
Molecular Weight 211.19 g/mol

Synthesis of this compound

The synthesis of N-aryl succinamic acids is a well-established chemical transformation. The protocol detailed below is adapted from a reliable method for a structurally analogous compound, N-(4-chlorophenyl)succinamic acid, and is expected to yield the target compound with high purity.[1][2] The underlying principle of this synthesis is the nucleophilic acyl substitution reaction between an aniline and a cyclic anhydride.

Synthetic Rationale

The reaction proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the corresponding amic acid, in this case, this compound. The use of a non-polar solvent like toluene facilitates the reaction and the precipitation of the product upon formation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product succinic_anhydride Succinic Anhydride reaction_step Nucleophilic Acyl Substitution succinic_anhydride->reaction_step Toluene, rt fluoroaniline 4-Fluoroaniline fluoroaniline->reaction_step Toluene, rt product This compound reaction_step->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Succinic anhydride (1.0 eq)

  • 4-fluoroaniline (1.0 eq)

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.

  • Addition of Aniline: To this stirring solution, add a solution of 4-fluoroaniline (1.0 equivalent) in anhydrous toluene dropwise over a period of 15-20 minutes at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 2-3 hours. The product is expected to precipitate out of the solution as a white solid.

  • Work-up:

    • Treat the reaction mixture with dilute hydrochloric acid to quench any unreacted 4-fluoroaniline.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a purified, crystalline solid.

    • Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data should be consistent with the structure of this compound.

Physicochemical and Spectroscopic Characterization

The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Property Value Source
Melting Point 156 °CChemical Supplier Data
Boiling Point (Predicted) 457.4 ± 30.0 °CChemical Supplier Data
pKa (Predicted) 4.65 ± 0.10Chemical Supplier Data
LogP (Predicted) 1.4Chemical Supplier Data

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the amide proton, and the methylene protons of the butanoic acid chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and the C=O stretches of both the amide and carboxylic acid functional groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the N-aryl succinamic acid scaffold is a known pharmacophore with potential therapeutic applications, most notably as inhibitors of enzymes within the kynurenine pathway.[3][4][5][6]

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[3][4] This pathway produces several neuroactive metabolites, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders (such as Alzheimer's and Huntington's disease), psychiatric conditions, and cancer.[3][4][7]

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor This compound (Potential Inhibitor) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the potential point of intervention for KMO inhibitors.

A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO) , which catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[5] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of neurotoxic metabolites while shunting the pathway towards the production of the neuroprotective kynurenic acid.[5]

This compound as a Potential KMO Inhibitor

Structurally similar N-aryl succinamic acid derivatives have been investigated as inhibitors of enzymes in the kynurenine pathway. The structural features of this compound, including the aromatic ring and the carboxylic acid moiety, suggest that it may act as a competitive inhibitor of KMO, mimicking the endogenous substrate, kynurenine.

Proposed Workflow for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is recommended.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Compound This compound KMO_Assay KMO Enzyme Inhibition Assay (Determine IC₅₀) Compound->KMO_Assay KAT_Assay KAT Enzyme Inhibition Assay (Assess Selectivity) KMO_Assay->KAT_Assay Cell_Based_Assay Cell-Based Kynurenine Pathway Metabolite Analysis KAT_Assay->Cell_Based_Assay PK_PD Pharmacokinetics and Pharmacodynamics Cell_Based_Assay->PK_PD Disease_Model Efficacy in Disease Models (e.g., Neurodegeneration) PK_PD->Disease_Model

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery. Based on the known pharmacology of structurally related molecules, it holds promise as an inhibitor of kynurenine 3-monooxygenase, a key enzyme in the kynurenine pathway. This technical guide provides the necessary foundational information and experimental frameworks to enable researchers to explore the therapeutic potential of this and other N-aryl succinamic acid derivatives in a range of disease contexts.

References

  • Stone, T. W. (2000). Inhibitors of the kynurenine pathway. European Journal of Medicinal Chemistry, 35(2), 179-186.
  • Amaral, M., et al. (2013). The kynurenine pathway and neurodegenerative diseases. Journal of the Neurological Sciences, 325(1-2), 1-10.
  • Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2527.
  • Molewater, et al. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 24(23), 2470-2493.
  • Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273.
  • BenchChem. (2025). Biological Activity of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide.
  • Matviiuk, T., et al. (2013). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o963–o964.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o227.
  • Dhivare, R., & Rajput, S. S. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF FIVE MEMBERED CYCLIC IMIDE DERIVATIVES OF MONO, DI AND TRI SUBSTITUTED AROMATIC AMINES AND NAPTHYL AMINE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1365-1373.
  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • mzCloud. (2017). 4-(2-Fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Abu Khalaf, R., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 39–48.
  • Abdelsalam, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1501.
  • Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E, 65(10), o2527.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E, 67(Pt 1), o227.

Sources

spectroscopic data analysis of 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-fluoroanilino)-4-oxobutanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a foundational understanding of the molecule's structural components and predicts its spectroscopic signature across multiple analytical platforms: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust methodology for characterizing this and similar chemical entities. Each section details the causality behind the expected spectral features, provides standardized experimental protocols, and emphasizes the synthesis of multi-technique data to achieve unambiguous structural confirmation.

Introduction and Molecular Overview

This compound is a molecule of interest in medicinal chemistry and materials science, often synthesized as a derivative of succinic acid and 4-fluoroaniline. Its structure incorporates a carboxylic acid, a secondary amide, a flexible aliphatic chain, and a fluorinated aromatic ring. This combination of functional groups makes it a valuable subject for demonstrating a multi-faceted spectroscopic characterization strategy. Accurate structural verification is paramount for ensuring purity, understanding reactivity, and validating its potential in any application.

This guide will deconstruct the molecule's spectroscopic identity, offering a predictive analysis grounded in the fundamental principles of each technique. This approach serves as both a specific guide for this molecule and a generalizable workflow for similar compounds.

Molecular Structure

The logical first step in any spectroscopic analysis is to understand the molecule's connectivity and key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration). The analysis is best performed by examining the distinct regions of the molecule.

  • Aromatic Region (δ 7.0-7.7 ppm): The 4-fluoroaniline moiety presents a classic AA'BB' spin system. The fluorine atom at position 4 and the anilino group at position 1 create symmetry. Protons ortho to the fluorine (and meta to the NH group) will be in one chemical environment, while protons meta to the fluorine (and ortho to the NH group) will be in another. This typically results in two complex multiplets, each integrating to 2H. Data for 4-fluoroaniline itself shows signals around 6.8-7.0 ppm, but acylation of the nitrogen will shift these signals downfield.[1][2]

  • Amide Proton (N-H) (δ 8.0-9.5 ppm): The amide proton will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Aliphatic Chain (δ 2.5-3.0 ppm): The butanoic acid chain contains two methylene groups (-CH₂-CH₂-). These adjacent groups will form a characteristic A₂B₂ system, appearing as two triplets, with each integrating to 2H. The methylene group adjacent to the amide carbonyl (C5) will be further downfield than the one adjacent to the carboxylic acid carbonyl (C6) due to the differing electron-withdrawing effects.

  • Carboxylic Acid Proton (O-H) (δ 10.0-12.0 ppm): This proton is typically a very broad singlet and may be shifted significantly or exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho to NH)7.5 - 7.7Multiplet (dd)2HDeshielded by amide group.
Aromatic (meta to NH)7.0 - 7.2Multiplet (dd)2HShielded relative to ortho protons.
Amide (N-H)8.0 - 9.5Broad Singlet1HHydrogen bonding, solvent dependent.
Methylene (-CH₂CO-NH)2.7 - 2.9Triplet2HAdjacent to amide carbonyl.
Methylene (-CH₂COOH)2.5 - 2.7Triplet2HAdjacent to carboxylic acid carbonyl.
Carboxylic Acid (O-H)10.0 - 12.0Broad Singlet1HAcidic proton, H-bonding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's symmetry, we expect to see 8 distinct signals instead of the full 10 carbons.

  • Carbonyl Carbons (δ 170-180 ppm): Two signals are expected in the far downfield region: one for the amide carbonyl and one for the carboxylic acid carbonyl. The carboxylic acid carbonyl is typically found at a slightly higher chemical shift.

  • Aromatic Carbons (δ 115-165 ppm): Four signals are expected for the six aromatic carbons.

    • C-F: This carbon will show the largest chemical shift (δ ~155-160 ppm) and will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[1]

    • C-N: The ipso-carbon attached to the nitrogen will be found around δ 135-140 ppm.

    • CH (ortho to N): Two equivalent carbons, appearing as one signal around δ 120-125 ppm.

    • CH (meta to N): Two equivalent carbons, appearing as one signal around δ 115-118 ppm. This signal will show a two-bond coupling to fluorine (²JCF).

  • Aliphatic Carbons (δ 28-35 ppm): Two signals for the two methylene carbons in the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
Carboxylic Acid (C=O)175 - 180Downfield signal.
Amide (C=O)170 - 174Downfield signal.
Aromatic (C-F)155 - 165Large ¹JCF coupling.
Aromatic (C-N)135 - 140Quaternary carbon.
Aromatic (CH, ortho to N)120 - 125Signal for 2 carbons.
Aromatic (CH, meta to N)115 - 118Signal for 2 carbons, shows ²JCF.
Methylene (-CH₂CO-NH)30 - 35Aliphatic signal.
Methylene (-CH₂COOH)28 - 32Aliphatic signal.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹ corresponds to the N-H bond stretch in the secondary amide.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretches (Carbonyls): This is a critical region. Two distinct, strong, sharp peaks are expected:

    • Carboxylic Acid C=O: ~1700-1725 cm⁻¹.

    • Amide C=O (Amide I band): ~1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A strong band around 1510-1550 cm⁻¹ is characteristic of the N-H bend coupled with C-N stretch in secondary amides.

  • C-F Stretch: A strong, sharp absorption in the fingerprint region, typically between 1100-1250 cm⁻¹, indicates the C-F bond.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
AmideN-H Stretch~3300Moderate, Sharp
Aromatic/AliphaticC-H Stretch2850-3100Moderate
Carboxylic AcidC=O Stretch1700-1725Strong, Sharp
AmideC=O Stretch1650-1680Strong, Sharp
AmideN-H Bend1510-1550Strong
Aromatic RingC=C Bends1450-1600Variable
FluoroaromaticC-F Stretch1100-1250Strong, Sharp

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For this compound (Molecular Formula: C₁₀H₁₀FNO₃), the expected molecular weight is approximately 211.19 g/mol .

  • Molecular Ion (M⁺•): The primary peak in an EI-MS spectrum should correspond to the molecular weight, appearing at m/z = 211.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage adjacent to the carbonyl groups is common. Loss of the hydroxyl radical (•OH, 17 amu) to give m/z = 194, or loss of the carboxyl group (•COOH, 45 amu) to give m/z = 166.

    • Amide Bond Cleavage: Scission of the amide C-N bond can occur, leading to fragments corresponding to the 4-fluoroaniline cation (m/z = 111) or the acylium ion (m/z = 100).

    • McLafferty Rearrangement: This is possible if a gamma-hydrogen can be transferred to the carbonyl oxygen, but other fragmentation pathways are likely more dominant.

M [C10H10FNO3]+• m/z = 211 F1 [M - •COOH]+ m/z = 166 M->F1 - 45 F2 [4-F-Ph-NH2]+• m/z = 111 M->F2 Amide Cleavage F3 [O=C-CH2-CH2-COOH]+• m/z = 101 M->F3 Amide Cleavage F4 [4-F-Ph-NH=C=O]+• m/z = 137 M->F4 Rearrangement

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed.

General Spectroscopic Workflow

A Sample Preparation (Purity >95%) B NMR Analysis (CDCl3 or DMSO-d6) A->B C IR Analysis (ATR or KBr pellet) A->C D MS Analysis (ESI or EI) A->D E Data Integration B->E C->E D->E F Structural Confirmation E->F

Caption: A generalized workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide functionalities and to slow the exchange of labile protons.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty accessory.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electrospray Ionization (ESI): Ideal for this molecule. It is a soft ionization technique that will likely show the protonated molecule [M+H]⁺ at m/z = 212 or the deprotonated molecule [M-H]⁻ at m/z = 210.

    • Electron Ionization (EI): A harder technique that will yield the molecular ion (M⁺•) at m/z=211 and more extensive fragmentation, which is useful for structural confirmation.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion: The Integrated Spectroscopic Signature

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The presence of two carbonyl signals in the ¹³C NMR and IR spectra validates the amide and carboxylic acid groups. The specific splitting patterns and integrations in the ¹H NMR confirm the connectivity of the aliphatic chain and the substitution pattern of the aromatic ring. Finally, the molecular weight confirmed by mass spectrometry, along with fragmentation patterns that align with the proposed structure, provides the ultimate verification. The predicted spectroscopic data presented herein serves as a benchmark for the successful characterization of this compound.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
  • NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

Sources

Unlocking the Therapeutic Potential of 4-(4-fluoroanilino)-4-oxobutanoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-(4-fluoroanilino)-4-oxobutanoic acid. By leveraging structural analogy to known bioactive molecules, this document outlines a rational, multi-pronged approach to identifying and validating its molecular targets. We will delve into the core chemical attributes of this compound, infer plausible biological activities based on the broader class of succinanilic acid derivatives, and propose a rigorous, phased experimental strategy. This guide is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions and accelerate the discovery process.

Introduction: Deconstructing this compound

This compound belongs to the succinanilic acid class of compounds, characterized by a succinic acid moiety linked to an aniline via an amide bond. The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

While direct biological data for this specific molecule is scarce, the broader family of succinic acid and N-acyl amino acid derivatives exhibits a wide range of biological activities. These include enzyme inhibition, anticonvulsant effects, and modulation of inflammatory pathways[1][2]. Notably, the parent compound, succinanilic acid (4-anilino-4-oxobutanoic acid), is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat, although the metabolite itself is considered inactive[3]. This connection, however, provides a valuable starting point for our investigation.

Our strategy will be to cast a wide yet targeted net, exploring potential activities in oncology, neurology, and inflammatory diseases.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for investigation.

Enzyme Inhibition: A Primary Focus

The structural backbone of this compound makes it a prime candidate for an enzyme inhibitor. The carboxylic acid and amide groups can participate in hydrogen bonding within an enzyme's active site, while the fluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.

Potential Enzyme Targets:

  • Histone Deacetylases (HDACs): Given its relationship to Vorinostat, exploring weak inhibitory activity against HDACs is a logical first step.

  • Acetylcholinesterase (AChE): Aryl succinic acid derivatives have demonstrated potent inhibitory activity against AChE, suggesting a potential role in neurodegenerative diseases like Alzheimer's[4].

  • Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX) Enzymes: Derivatives of 4-aryl-4-oxobutanoic acids are being explored as inhibitors of these enzymes, which are implicated in neuroinflammatory and inflammatory conditions, respectively[5].

  • Fatty Acid Amide Hydrolase (FAAH): The structural similarity to N-acyl amino acids suggests the possibility of FAAH inhibition, which would increase endocannabinoid levels and produce analgesic and anti-inflammatory effects[2][6].

  • Bacterial Enzymes: The potential for antibacterial activity, as seen with other N-aryl amino acids, warrants investigation of targets within bacterial fatty acid biosynthesis pathways[7][8].

Neurological Disorders: Beyond Enzyme Inhibition

The anticonvulsant properties of related phenylsuccinimides suggest that this compound could modulate neuronal excitability[1]. Potential mechanisms could involve interactions with ion channels or neurotransmitter receptors.

Inflammation and Metabolic Signaling

Succinate itself is a key metabolic signal in inflammation[9]. It is therefore plausible that our compound could modulate succinate-responsive pathways, such as those involving succinate receptor 1 (SUCNR1 or GPR91).

A Phased Experimental Approach to Target Validation

The following sections outline a logical, step-by-step workflow for identifying and validating the therapeutic targets of this compound.

Phase 1: Initial Screening and Hit Identification

The initial phase focuses on broad screening assays to identify the most promising biological activities.

Experimental Protocol 1: Broad-Spectrum Enzyme Inhibition Profiling

Rationale: To efficiently screen for inhibitory activity against a panel of enzymes implicated in the target disease areas.

Methodology:

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Enzyme Panel Selection: Utilize a commercial enzyme inhibition screening service or establish in-house assays for the following targets:

    • A comprehensive HDAC inhibitor panel (Class I, II, and IV).

    • Human acetylcholinesterase (AChE).

    • Human Kynurenine 3-Monooxygenase (KMO).

    • Human Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

    • Human Fatty Acid Amide Hydrolase (FAAH).

  • Primary Screen: Perform single-point screens at a high concentration (e.g., 10-50 µM) to identify initial hits (e.g., >50% inhibition).

  • Data Analysis: Identify enzymes that are significantly inhibited by the compound for follow-up studies.

Table 1: Hypothetical Initial Enzyme Inhibition Screening Results

Enzyme Target% Inhibition at 10 µM
HDAC115%
HDAC625%
AChE 65%
KMO45%
COX-110%
COX-2 58%
FAAH 72%

Experimental Protocol 2: Cellular Phenotypic Screening

Rationale: To assess the compound's effects in a more biologically relevant context and uncover unexpected activities.

Methodology:

  • Cell Line Selection:

    • Neuroblastoma cell line (e.g., SH-SY5Y): To assess neuroprotective or neurotoxic effects.

    • Macrophage cell line (e.g., RAW 264.7): To evaluate anti-inflammatory properties by measuring LPS-induced nitric oxide or cytokine production.

    • A panel of cancer cell lines: To screen for anti-proliferative activity.

  • Assay Execution: Treat cells with a dose-response range of the compound and assess various phenotypic endpoints (e.g., cell viability, apoptosis, cytokine secretion).

  • Data Analysis: Identify cell lines and phenotypes that are most sensitive to the compound.

Diagram 1: Phase 1 Experimental Workflow

G cluster_0 Phase 1: Initial Screening Compound This compound EnzymeScreen Broad-Spectrum Enzyme Inhibition Profiling Compound->EnzymeScreen PhenoScreen Cellular Phenotypic Screening Compound->PhenoScreen Hit_Targets Identification of 'Hit' Targets and Phenotypes EnzymeScreen->Hit_Targets PhenoScreen->Hit_Targets

Caption: Workflow for the initial screening of this compound.

Phase 2: Hit-to-Lead Confirmation and Mechanism of Action Studies

Once initial hits are identified, the next phase focuses on confirming these activities and elucidating the mechanism of action.

Experimental Protocol 3: Dose-Response and IC50 Determination

Rationale: To quantify the potency of the compound against the confirmed 'hit' targets from Phase 1.

Methodology:

  • Select 'Hit' Enzymes: Based on the results of Experimental Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the compound.

  • Enzyme Assays: Perform enzyme activity assays with the range of compound concentrations.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Table 2: Hypothetical IC50 Values for 'Hit' Enzymes

Enzyme TargetIC50 (µM)
AChE5.2
COX-28.9
FAAH2.1

Experimental Protocol 4: Enzyme Kinetics and Inhibition Mechanism

Rationale: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the most potent enzyme targets.

Methodology:

  • Vary Substrate Concentration: For a fixed concentration of the inhibitor, perform enzyme assays at varying substrate concentrations.

  • Vary Inhibitor Concentration: For a fixed concentration of the substrate, perform enzyme assays at varying inhibitor concentrations.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

Diagram 2: Signaling Pathway of a Hypothetical Competitive Inhibitor

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Our Compound) ES->E P Product (P) ES->P EI->E P->E + E

Caption: Competitive inhibition of an enzyme by our compound.

Future Directions and Preclinical Development

Following successful target validation and mechanism of action studies, the subsequent steps would involve:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease.

  • Toxicology and Safety Pharmacology: Assessing the safety profile of the lead candidates.

Conclusion

While the therapeutic potential of this compound is yet to be fully elucidated, its structural characteristics and the biological activities of related compounds provide a strong rationale for its investigation. The phased experimental approach outlined in this guide offers a clear and logical pathway to identify and validate its molecular targets. By systematically exploring its effects on key enzymes and cellular pathways, we can unlock the therapeutic promise of this intriguing molecule and pave the way for the development of novel treatments for a range of diseases.

References

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4-Oxo-Butanoic Acid Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of 4-oxo-butanoic acid and its derivatives as a pivotal scaffold in medicinal chemistry. Also known as succinic semialdehyde, this bifunctional molecule, with its inherent aldehyde and carboxylic acid moieties, serves as a versatile precursor for a diverse array of heterocyclic and carbocyclic frameworks.[1] This guide will delve into the synthetic versatility, diverse biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore their applications in key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Unique Chemistry of the 4-Oxo-Butanoic Acid Scaffold

4-oxo-butanoic acid, or succinic semialdehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.[1] This bifunctionality is the cornerstone of its versatility, enabling the synthesis of a multitude of molecular architectures, particularly nitrogen-containing heterocycles that form the core of many biologically active compounds and pharmaceuticals.[1]

The reactivity of the aldehyde group allows for transformations such as reductive amination to form γ-amino acids, while the carboxylic acid moiety can be derivatized to form esters, amides, and other functional groups.[1] This dual reactivity makes it an ideal starting material for building complex molecules with therapeutic potential.

Synthetic Strategies: Building Complexity from a Simple Core

The synthesis of 4-oxo-butanoic acid derivatives often begins with readily available starting materials like succinic anhydride. A common and effective method is the Friedel-Crafts acylation, which allows for the introduction of an aryl group, leading to the formation of 4-aryl-4-oxobutanoic acids.[1][2]

General Workflow for Pyridazinone Synthesis

One of the most prominent applications of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives, which are known for their diverse biological activities.[1] The general workflow involves a condensation and cyclization reaction with a hydrazine derivative.[1]

G succinic_anhydride Succinic Anhydride friedel_crafts Friedel-Crafts Acylation succinic_anhydride->friedel_crafts aromatic_compound Aromatic Compound (e.g., Toluene) aromatic_compound->friedel_crafts oxo_acid 4-Aryl-4-oxobutanoic Acid friedel_crafts->oxo_acid condensation Condensation/Cyclization oxo_acid->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyridazinone Pyridazinone Derivative condensation->pyridazinone

Caption: General workflow for pyridazinone synthesis.[1]

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

This protocol details the synthesis of a 4-aryl-4-oxobutanoic acid via Friedel-Crafts acylation.[2]

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • A mixture of toluene and anhydrous aluminum chloride is refluxed under anhydrous conditions.

  • Succinic anhydride is added in small portions with continuous stirring.

  • Stirring and heating are continued for several hours.

  • After cooling, the reaction mixture is poured into ice-cold hydrochloric acid.

  • The crude product is purified by dissolving in a sodium bicarbonate solution, followed by extraction and acidification to yield the purified 4-(4-methylphenyl)-4-oxobutanoic acid.[1]

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol outlines the synthesis of a pyridazinone derivative from the corresponding 4-aryl-4-oxobutanoic acid.[1]

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • 4-Oxo-4-phenylbutanoic acid is refluxed with hydrazine hydrate in ethanol for several hours.

  • The reaction mixture is concentrated and then poured into ice-cold water.

  • The precipitated product, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, is collected.[1]

Therapeutic Applications: A Scaffold for Diverse Biological Activities

Derivatives of 4-oxo-butanoic acid have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of 4-oxo-butanoic acid derivatives. For instance, certain pyridazinone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[3] The introduction of different substituents on the pyridazinone ring allows for the fine-tuning of their antimicrobial spectrum and potency.

One study investigated a series of naphthyl-polyamine conjugates, where 4-amino-4-oxobutanoic acid derivatives were synthesized by reacting arylamines with succinic anhydride.[4] These compounds were evaluated for their antimicrobial activity against a panel of bacteria and fungi, with some analogues exhibiting potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 1: Antimicrobial Activity of Selected 4-Oxo-Butanoic Acid Derivatives

Compound/DerivativeTarget OrganismActivity (MIC)Reference
Pyridazinone Derivative 10Gram-positive & Gram-negative bacteriaHigh activity[3]
Pyridazinone Derivative 12aGram-positive & Gram-negative bacteriaHigh activity[3]
Naphthyl-polyamine conjugate 17fMRSA0.29 µM[4]
Biphenyl substituted analogueMRSA0.25–2.1 µM[4]
Anticancer Potential

The structural versatility of 4-oxo-butanoic acid derivatives has also been exploited in the development of potential anticancer agents. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which can be considered structural analogues, demonstrated their structure-dependent anticancer activity against non-small cell lung cancer cells.[5] The inclusion of a 4-hydroxyphenyl moiety also suggested potential antioxidant properties, which can be beneficial in cancer therapy.[5]

Anti-inflammatory and Immunosuppressive Effects

Derivatives of 4-oxo-butanoic acid have also been explored for their anti-inflammatory and immunosuppressive activities. A novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent and selective S1P₁ receptor agonists.[6] Agonism of the S1P₁ receptor is a clinically validated mechanism for inducing lymphopenia, which has therapeutic utility in treating autoimmune diseases.[6]

Antiviral Activity

Certain 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of the influenza virus polymerase, specifically targeting the PA endonuclease activity.[7] These compounds showed high selectivity for the influenza polymerase with IC₅₀ values in the micromolar range, highlighting their potential as a basis for developing new anti-influenza drugs.[7]

Role in Neurodegenerative Disorders

Succinic semialdehyde, the parent compound, is a key metabolite in the catabolism of the neurotransmitter γ-aminobutyric acid (GABA).[8][9][10] Deficiencies in the enzyme succinic semialdehyde dehydrogenase (SSADH) lead to a rare neurometabolic disorder characterized by the accumulation of succinic semialdehyde and gamma-hydroxybutyrate (GHB).[8][11] This link to GABA metabolism underscores the potential of 4-oxo-butanoic acid derivatives to modulate neuronal activity and their relevance in studying and potentially treating neurodegenerative disorders.[12] While direct therapeutic applications in this area are still under investigation, the scaffold provides a starting point for designing molecules that can interact with targets in the central nervous system. For instance, sulfopropanoic acid derivatives, which share some structural similarities, are being investigated for their ability to target amyloid aggregation in Alzheimer's disease.[13]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of 4-oxo-butanoic acid derivatives. Although comprehensive SAR studies for all classes of these derivatives are not always available, several key insights can be drawn from existing research.

For antimicrobial pyridazinone derivatives, the nature and position of substituents on the phenyl ring and the pyridazinone core significantly influence their activity.[3] Similarly, for the S1P₁ receptor agonists, the specific heterocyclic system and the linker to the butanoic acid chain are critical for potency and selectivity.[6] In the case of anti-influenza agents, the 4-substituted 2,4-dioxobutanoic acid scaffold is essential for chelating metal ions in the active site of the viral polymerase.[7]

The development of potent and selective inhibitors often relies on systematic modifications of the lead compound and evaluation of their biological activity.[14][15] This iterative process of synthesis and testing is fundamental to medicinal chemistry and drug discovery.

SAR_Workflow lead_compound Lead 4-Oxo-Butanoic Acid Derivative synthesis Systematic Synthesis of Analogs lead_compound->synthesis screening Biological Screening & Activity Assessment synthesis->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Cycle candidate Drug Candidate optimization->candidate

Caption: A logical workflow for SAR-guided drug discovery.

Conclusion and Future Perspectives

4-Oxo-butanoic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[1] Their straightforward synthesis and the ability to introduce a wide range of functional groups make them an attractive starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by these derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, underscore their significant potential.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis of novel libraries of 4-oxo-butanoic acid derivatives with greater structural diversity will be crucial for identifying new lead compounds.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects at the molecular level.

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies will provide a rational basis for the design of more potent and selective drug candidates.

  • Exploration of New Therapeutic Areas: The potential of these derivatives in other disease areas, such as metabolic and cardiovascular disorders, should be investigated.

By leveraging the unique chemical properties of the 4-oxo-butanoic acid scaffold, the medicinal chemistry community can continue to develop innovative and effective treatments for a wide range of human diseases.

References

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem. (URL: )
  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (URL: )
  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: )
  • 4-(4-imidazol-1-ylphenyl)
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (URL: )
  • Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a p
  • Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. (URL: )
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (URL: )
  • Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC - NIH. (URL: )
  • Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities - Benchchem. (URL: )
  • Role of Bioactives in Neurodegener
  • Characterization of succinic semialdehyde dehydrogenase from Aspergillus niger | Request PDF - ResearchG
  • 4-Oxobutanoate | C4H5O3- | CID 9543238 - PubChem - NIH. (URL: )
  • Succinic acid - Wikipedia. (URL: )
  • Adaptive laboratory evolution recruits the promiscuity of succinate semialdehyde dehydrogenase to repair different metabolic deficiencies - PubMed Central. (URL: )
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (URL: )
  • Succinic Semialdehyde Dehydrogenase Deficiency: Review of the Natural History Study - SSADH Associ
  • 4-oxobutanoic acid - Sigma-Aldrich. (URL: )
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (URL: )
  • 4-Anilino-4-oxobutanoic Acid-d5 | C10H11NO3 | CID 45038175 - PubChem - NIH. (URL: )

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An In-depth Technical Guide to N-Phenyl-Succinamic Acid Compounds: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-phenyl-succinamic acid and its derivatives. It delves into the historical context of their discovery, details the evolution of their synthesis, provides in-depth protocols for their characterization, and explores their multifaceted applications in medicine, materials science, and agriculture. This document is designed to serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds.

Historical Perspective: The Genesis of a Versatile Scaffold

The journey of N-phenyl-succinamic acid compounds began in the early 20th century, a period of burgeoning exploration in organic synthesis. A pivotal moment in the history of this chemical class was the work of German chemist Richard Anschütz. In 1907, Anschütz was the first to report the synthesis of a phenylsuccinamic acid by reacting racemic phenylsuccinic anhydride with ammonia[1]. This foundational work laid the groundwork for future investigations into the synthesis and properties of a wide array of N-substituted succinamic acids and their derivatives.

Early research primarily focused on the fundamental reactions of cyclic anhydrides with amines, establishing the basic principles for the formation of the amic acid linkage. Over the decades, these initial studies have evolved into a sophisticated understanding of the reactivity of these molecules, paving the way for the development of a diverse range of compounds with significant biological and material properties.

Synthetic Methodologies: Crafting the N-Phenyl-Succinamic Acid Core

The synthesis of N-phenyl-succinamic acid and its derivatives can be broadly categorized into two primary approaches: the direct reaction of an anhydride with an amine and a two-step process involving the formation and subsequent ring-opening of an N-substituted succinimide.

Direct Aminolysis of Succinic Anhydrides

The most straightforward method for the preparation of N-phenyl-succinamic acid involves the direct reaction of succinic anhydride with aniline. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as toluene or benzene, and proceeds readily at room temperature or with gentle heating. The reaction is generally high-yielding and results in the formation of the desired amic acid as a solid product that can be easily isolated by filtration.[2][3]

A key consideration in this synthetic approach is the potential for the amic acid to undergo intramolecular cyclization to form the corresponding succinimide, particularly at elevated temperatures. Therefore, careful control of the reaction conditions is crucial to maximize the yield of the desired N-phenyl-succinamic acid.

dot graph "Direct_Aminolysis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

succinic_anhydride [label="Succinic Anhydride"]; aniline [label="Aniline"]; solvent [label="Solvent (e.g., Toluene)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Nucleophilic Acyl Substitution", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; n_phenyl_succinamic_acid [label="N-Phenyl-Succinamic Acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

succinic_anhydride -> reaction; aniline -> reaction; solvent -> reaction [style=dotted]; reaction -> n_phenyl_succinamic_acid; } caption: "Direct aminolysis of succinic anhydride with aniline."

Two-Step Synthesis via N-Phenylsuccinimide

An alternative and versatile approach involves a two-step process. The first step is the synthesis of N-phenylsuccinimide, which is typically achieved by reacting succinic anhydride with aniline at a higher temperature to drive the cyclization, often in the presence of a dehydrating agent like acetic anhydride. The resulting N-phenylsuccinimide can then be isolated and subsequently subjected to a ring-opening reaction to yield the desired N-phenyl-succinamic acid derivative. This method offers greater control over the final product and is particularly useful for the synthesis of derivatives with specific functionalities.

dot graph "Two_Step_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

succinic_anhydride [label="Succinic Anhydride"]; aniline [label="Aniline"]; heat [label="Heat", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cyclization [label="Cyclization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; n_phenylsuccinimide [label="N-Phenylsuccinimide"]; ring_opening [label="Ring Opening\n(e.g., Hydrolysis)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; n_phenyl_succinamic_acid [label="N-Phenyl-Succinamic Acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

succinic_anhydride -> cyclization; aniline -> cyclization; heat -> cyclization [style=dotted]; cyclization -> n_phenylsuccinimide; n_phenylsuccinimide -> ring_opening; ring_opening -> n_phenyl_succinamic_acid; } caption: "Two-step synthesis via N-phenylsuccinimide intermediate."

In-depth Characterization: Unveiling the Molecular Architecture

A thorough characterization of N-phenyl-succinamic acid and its derivatives is essential to confirm their identity, purity, and three-dimensional structure. A combination of spectroscopic and crystallographic techniques is typically employed.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in N-phenyl-succinamic acid. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and another C=O stretch from the amide group (around 1650 cm⁻¹). The N-H stretch of the amide is also observable (around 3300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of N-phenylsuccinamic acid will show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the succinic acid backbone, and the amide and carboxylic acid protons. The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the phenyl ring and the aliphatic backbone.

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Aromatic (C₆H₅)7.0 - 7.5Carbonyl (Amide)~172
Methylene (-CH₂-CH₂-)2.5 - 3.0Carbonyl (Acid)~175
Amide (N-H)8.0 - 9.0Aromatic (C₆H₅)120 - 140
Carboxylic Acid (O-H)10.0 - 12.0Methylene (-CH₂-)30 - 35

Table 1: Typical NMR chemical shifts for N-phenylsuccinamic acid.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. Studies on N-phenylsuccinamic acid have shown that in the crystal, the molecules are packed into infinite chains through intermolecular N-H···O and O-H···O hydrogen bonds.[4][5] The conformations of the N-H and C=O bonds in the amide segment are typically found to be anti to each other.[4][5]

dot graph "X-ray_Crystallography_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

crystal [label="Single Crystal Growth"]; xray_beam [label="X-ray Diffraction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; diffraction_pattern [label="Diffraction Pattern Collection"]; data_processing [label="Data Processing & Structure Solution"]; electron_density_map [label="Electron Density Map"]; model_building [label="Model Building & Refinement"]; final_structure [label="Final Crystal Structure", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

crystal -> xray_beam; xray_beam -> diffraction_pattern; diffraction_pattern -> data_processing; data_processing -> electron_density_map; electron_density_map -> model_building; model_building -> final_structure; } caption: "General workflow for X-ray crystal structure determination."

Applications: A Scaffold of Diverse Functionality

The N-phenyl-succinamic acid core and its derivatives have found applications in a variety of fields, most notably in drug discovery and development.

Drug Development: A Focus on Anticonvulsant Activity

The most well-documented therapeutic application of this class of compounds is in the development of anticonvulsant agents. The cyclic counterparts of N-phenyl-succinamic acids, the N-phenylsuccinimides, have been extensively studied for their ability to treat absence seizures.

Mechanism of Action: The primary mechanism of action of succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in the thalamus region of the brain.[1][6] Absence seizures are associated with characteristic spike-and-wave discharges that are believed to be generated by the oscillatory activity of thalamocortical neurons, which is dependent on T-type calcium currents. By blocking these channels, succinimide derivatives reduce the abnormal electrical activity in the brain, thereby suppressing seizures.[1][6]

dot graph "Anticonvulsant_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

succinimide [label="N-Phenylsuccinimide\nDerivative"]; t_type_channel [label="T-type Ca²⁺ Channel\n(Thalamic Neurons)"]; inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca_influx [label="Reduced Ca²⁺ Influx"]; neuronal_hyperexcitability [label="Decreased Neuronal\nHyperexcitability"]; seizure_suppression [label="Suppression of\nAbsence Seizures", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

succinimide -> inhibition; t_type_channel -> inhibition [style=dotted]; inhibition -> ca_influx; ca_influx -> neuronal_hyperexcitability; neuronal_hyperexcitability -> seizure_suppression; } caption: "Mechanism of action of succinimide-based anticonvulsants."

Antimicrobial and Anti-inflammatory Potential

Emerging research suggests that N-phenyl-succinamic acid derivatives may also possess antimicrobial and anti-inflammatory properties. Some studies have shown that related N-phenylsuccinimides exhibit antibacterial activity, with maleimide derivatives being significantly more potent than their succinimide counterparts.[6] Additionally, various N-phenyl-substituted compounds have been investigated for their anti-inflammatory effects, suggesting that the N-phenyl-succinamic acid scaffold could be a starting point for the development of novel anti-inflammatory agents.[7][8][9][10]

Materials Science: Building Blocks for Polymers

The difunctional nature of N-phenyl-succinamic acid, possessing both a carboxylic acid and an amide group, makes it a potential monomer for the synthesis of polyamides and other polymers. While the direct polymerization of N-phenyl-succinamic acid is not widely reported, related succinic acid and aniline derivatives are used in the synthesis of high-performance polymers.[11][12][13][14] The incorporation of the N-phenyl-succinamic acid moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, and mechanical strength.

Agriculture: Exploring Potential as Plant Growth Regulators

While direct evidence for the use of N-phenyl-succinamic acid derivatives as plant growth regulators is limited, the broader class of compounds containing phenyl and carboxylic acid or amide functionalities has been explored for such applications. For instance, some phenylacetic acid derivatives have been patented as fungicides.[15] The structural similarity of N-phenyl-succinamic acid to some known plant growth regulators and herbicides suggests that this class of compounds could be a fruitful area for future research in agrochemicals.[16][17]

Experimental Protocols

Synthesis of N-Phenyl-Succinamic Acid

Materials:

  • Succinic anhydride (0.01 mol)

  • Aniline (0.01 mol)

  • Toluene (45 mL)

  • Dilute Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve succinic anhydride (0.01 mol) in 25 mL of toluene with gentle warming.

  • In a separate flask, dissolve aniline (0.01 mol) in 20 mL of toluene.

  • Add the aniline solution dropwise to the succinic anhydride solution with constant stirring.

  • Continue stirring the mixture for one hour at room temperature, then let it stand for an additional hour.

  • Treat the mixture with dilute hydrochloric acid to remove any unreacted aniline.

  • Filter the resulting solid N-phenyl-succinamic acid under suction.

  • Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.

  • Recrystallize the crude product from ethanol to obtain pure N-phenyl-succinamic acid.[2]

Characterization by ¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized N-phenyl-succinamic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumental Parameters (Example):

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16

  • Relaxation Delay: 1 s

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Conclusion

N-phenyl-succinamic acid and its derivatives represent a class of compounds with a rich history and a promising future. From their initial discovery in the early 20th century to their current applications in medicinal chemistry and potential in materials science and agriculture, these molecules have demonstrated remarkable versatility. The straightforward synthesis, coupled with the potential for diverse biological activity, ensures that N-phenyl-succinamic acid will remain a compelling scaffold for scientific exploration and innovation for years to come.

References

  • Anschütz, R. (1907). Über die beiden Phenylbernsteinsäure-isopropylester-amide. Justus Liebigs Annalen der Chemie, 354(1-2), 117-136.
  • Gomez, J. E., et al. (2004). Synthesis of New Optically Active and Racemic Phenylsuccinamic Acids. Synthesis, 2004(10), 1617-1622.
  • Gowda, B. T., et al. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o249.
  • PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

  • RxList. (2021, August 10). How Do Succinimide Anticonvulsants Work? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methsuximide? Retrieved from [Link]

  • Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved from [Link]

  • PubMed. (2011). N-Phenyl-succinamic acid. Retrieved from [Link]

  • Kuo, S. C., et al. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds.
  • PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Singh, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2556-2561.
  • Iovu, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Kucukguzel, I., et al. (2007). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 42(7), 993-1001.
  • Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683-694.
  • Zakeel, M. C. M. (2015). Antimicrobial activity of N-phenyl laurohydroxamic acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1334-1338.
  • Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1253-1258.
  • Zarubaev, V. V., et al. (2023).
  • Brand, S., et al. (1991). Derivatives of phenylacetic acid and fungicides containing them. EP0422597B1.
  • Smith, D. W., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers, 13(22), 3959.
  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
  • Upjohn Co. (1974). Phenylnitramine herbicides. US3844762A.
  • Sajan, D., et al. (2011). NIR–FT Raman, FT–IR and surface-enhanced Raman scattering and DFT based theoretical studies on the adsorption behaviour of (S)-Phenylsuccinic acid on silver colloidal nanoparticles. Journal of Raman Spectroscopy, 42(3), 511-519.
  • Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 253-262.
  • Kleina, O., et al. (2005). Acidic derivatives of the fungicide fenpiclonil: Effect of adding a methyl group to the N-substituted chain on systemicity and fungicidal activity. Pest Management Science, 61(12), 1145-1150.
  • Chen, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 26(13), 856-871.
  • Cieniecka-Rosłonkiewicz, A., et al. (2020).
  • Perjesi, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4983.
  • Zhang, X., et al. (2020). Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method: Avoiding cyclization of succinic acid. Journal of Applied Polymer Science, 137(46), 49455.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 4-(4-fluoroanilino)-4-oxobutanoic acid as a Potential Modulator of Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro evaluation of 4-(4-fluoroanilino)-4-oxobutanoic acid, a novel small molecule, as a potential inhibitor of Succinyl-CoA:3-ketoacid-CoA transferase (SCOT, also known as OXCT1). Due to the critical role of SCOT in ketone body metabolism, its inhibition presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.[1][2] This guide details two key experimental protocols: a direct enzymatic assay to determine the inhibitory activity of the compound on purified SCOT and a Cellular Thermal Shift Assay (CETSA) to verify target engagement within a cellular environment.[3][4][5]

Introduction and Scientific Rationale

Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) is a mitochondrial enzyme that plays a pivotal role in the utilization of ketone bodies as an energy source. It catalyzes the reversible transfer of Coenzyme A from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA and succinate. In conditions of high glucose, such as in type 2 diabetes, inhibiting ketone oxidation through SCOT modulation could improve glycemic control.[1][2] The compound this compound belongs to a chemical class that merits investigation for SCOT inhibitory potential.

This application note provides a framework for the initial in vitro characterization of this compound. The first protocol describes a spectrophotometric assay to measure the enzymatic activity of SCOT and determine the compound's IC50 value. The second protocol details the use of the Cellular Thermal Shift Assay (CETSA), a powerful technique to confirm direct binding of the compound to SCOT in intact cells.[3][4][5][6][7] This dual-assay approach provides robust, multi-faceted evidence of the compound's potential as a SCOT inhibitor.

Enzymatic Assay for SCOT Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on SCOT activity. The assay measures the formation of acetoacetyl-CoA, which can be monitored spectrophotometrically.[8][9]

Principle of the Assay

The enzymatic activity of SCOT is determined by monitoring the increase in absorbance at 313 nm, which corresponds to the formation of the product, acetoacetyl-CoA. By measuring the rate of this reaction in the presence of varying concentrations of the test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human SCOTCommercially Available-80°C
Succinyl-CoASigma-AldrichS1633-20°C
AcetoacetateSigma-AldrichA8509-20°C
Tris-HClThermo FisherBP152Room Temp
MgCl2Sigma-AldrichM8266Room Temp
This compoundSynthesized/SourcedAs per supplier
DMSOSigma-AldrichD8418Room Temp
96-well UV-transparent platesCorning3635Room Temp
Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0.

    • Substrate Solution: Prepare a 2 mM solution of succinyl-CoA and a 20 mM solution of acetoacetate in the assay buffer.

    • Enzyme Solution: Dilute the recombinant human SCOT in the assay buffer to a final concentration of 10 µg/mL.

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in the assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Add 10 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well UV-transparent plate.

    • Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution (pre-warmed to 37°C) to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 313 nm every 30 seconds for 10 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment.[3][4][5][6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][5]

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293) treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment heating 3. Heat Shock (Temperature Gradient) treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation wb 6. Western Blot (Quantify Soluble SCOT) centrifugation->wb

Caption: CETSA experimental workflow.

Isothermal Dose-Response (ITDR) CETSA Protocol

This protocol focuses on the isothermal dose-response (ITDR) format of CETSA, which is particularly useful for determining the potency of a compound at a fixed temperature.[10][11][12]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells that endogenously express SCOT) to 80-90% confluency.

    • Harvest the cells and resuspend them in a serum-free medium.

    • Aliquot the cell suspension into PCR tubes.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) to the cells.

    • Incubate for 1 hour at 37°C.

  • Heating and Lysis:

    • Heat the cell suspensions at a predetermined temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation and Quantification of Soluble Protein:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for SCOT (OXCT1) and a loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the SCOT band intensity to the loading control for each sample.

    • Plot the normalized SCOT signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the cellular SCOT.

Data Presentation and Expected Outcomes

SCOT Enzymatic Inhibition Data
Compound Concentration% Inhibition (Mean ± SD)
0.1 nM2.3 ± 1.1
1 nM8.7 ± 2.5
10 nM25.4 ± 4.3
100 nM48.9 ± 5.1
1 µM75.6 ± 3.8
10 µM92.1 ± 2.9
100 µM98.5 ± 1.5
Hypothetical Data
ITDR-CETSA Data
Compound ConcentrationNormalized Soluble SCOT (Mean ± SD)
Vehicle (DMSO)1.00 ± 0.08
0.1 µM1.12 ± 0.10
1 µM1.55 ± 0.15
10 µM2.23 ± 0.21
50 µM2.45 ± 0.18
100 µM2.51 ± 0.20
Hypothetical Data

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound as a potential SCOT inhibitor. Successful execution of these experiments will elucidate the compound's inhibitory potency and confirm its direct engagement with the SCOT protein in a cellular context. These findings will be crucial for guiding further preclinical development and establishing the therapeutic potential of this compound.

References

  • iScience. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor with preference for peripheral versus central tissues that improves glycemia. [Link]

  • Jove, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Martinez Molina, D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • PubMed. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Frontiers in Molecular Biosciences. (2022). Current Advances in CETSA. [Link]

  • CETSA. Our Research. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • CETSA. CETSA. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Semantic Scholar. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. [Link]

  • PubMed. (2004). Growth-inhibitory effects of the ketone body, monoacetoacetin, on human gastric cancer cells with succinyl-CoA: 3-oxoacid CoA-transferase (SCOT) deficiency. [Link]

  • ELK Biotechnology. Human OXCT1(3-Oxoacid Coenzyme A Transferase 1) ELISA Kit. [Link]

  • ResearchGate. Enzymatic activity of succinyl CoA transferase. The SCOT enzyme assay.... [Link]

  • NIH. (2014). Lower Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) and ATP Citrate Lyase In Pancreatic Islets of A Rat Model of Type 2 Diabetes: Knockdown of SCOT Inhibits Insulin Release In Rat Insulinoma Cells. [Link]

  • PubMed. (1997). Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT): development of an antibody to human SCOT and diagnostic use in hereditary SCOT deficiency. [Link]

  • ResearchGate. (2004). (PDF) Growth-inhibitory effects of the ketone body, monoacetoacetin, on human gastric cancer cells with succinyl-CoA: 3-Oxoacid CoA-transferase (SCOT) deficiency. [Link]

  • PubChem. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. [Link]

  • PubMed. (2000). Succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency: two pathogenic mutations, V133E and C456F, in Japanese siblings. [Link]

Sources

Application Note: Determination of the Solubility of 4-(4-fluoroanilino)-4-oxobutanoic Acid in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for determining the solubility of 4-(4-fluoroanilino)-4-oxobutanoic acid (CAS No. 199461-14-8) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and reproducibility. Beyond procedural steps, this guide delves into the causal reasoning behind experimental choices, offers insights into data interpretation, and provides a framework for troubleshooting. Visual workflows are included to enhance clarity and understanding of the experimental processes.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and the design of in vitro assays.[1] this compound is a compound of interest in various research domains, and a thorough characterization of its solubility in commonly used solvents like DMSO and ethanol is a prerequisite for its effective utilization.

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of compounds, making it a staple for creating high-concentration stock solutions for high-throughput screening.[2][3] Ethanol, a polar protic solvent, is also widely used in research and is a common solvent in pharmaceutical formulations. This application note provides robust methodologies to quantify the solubility of this compound in these two critical solvents, ensuring data integrity and facilitating downstream applications.

Physicochemical Properties: Compound and Solvents

A foundational understanding of the physicochemical properties of both the solute and the solvents is crucial for interpreting solubility data.

This compound
  • IUPAC Name: this compound

  • CAS Number: 199461-14-8

  • Molecular Formula: C₁₀H₁₀FNO₃

  • Molecular Weight: 211.19 g/mol

Predicted Physicochemical Properties: [3]

PropertyPredicted Value
Melting Point156 °C
Boiling Point457.4 ± 30.0 °C
Density1.368 ± 0.06 g/cm³
pKa4.65 ± 0.10

Note: These properties are predicted and should be confirmed experimentally where critical.

Solvents
SolventDimethyl Sulfoxide (DMSO)Ethanol
Formula C₂H₆OSC₂H₅OH
Molecular Weight 78.13 g/mol 46.07 g/mol
Type Polar aproticPolar protic
Key Features Excellent dissolving power for a wide range of compounds. Hygroscopic.Good solvent for polar compounds. Volatile.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the equilibrium solubility of this compound. The "shake-flask" method is the gold standard for equilibrium solubility determination and is the basis for these protocols.

Protocol 1: Solubility in DMSO

This protocol is designed to determine the maximum solubility of the compound in DMSO at ambient temperature.

3.1.1. Materials

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

3.1.2. Procedure

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.[3] If the compound fully dissolves, add more of the compound in small, pre-weighed increments until a solid precipitate is observed.[3]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) in a thermomixer or shaking incubator for 24-48 hours to ensure equilibrium is reached.[3] This extended mixing time is crucial for determining the thermodynamic equilibrium solubility.

  • Phase Separation:

    • Centrifuge the equilibrated suspension at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[3]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate at 25°C for 24-48h vortex->incubate centrifuge Centrifuge at 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining solubility in ethanol.

Data Presentation and Interpretation

The results of the solubility studies should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table for Recording Solubility Data:

Compound IDSolventTemperature (°C)Method UsedMeasured Solubility (mg/mL)Measured Solubility (mM)Observations
This compoundDMSO25HPLC[Enter Value][Enter Value][e.g., Clear solution, no precipitation]
This compoundEthanol25HPLC[Enter Value][Enter Value][e.g., Slight warming required to dissolve]

Interpretation of Results:

  • High Solubility: A high measured solubility in DMSO is expected, as it is a potent solvent. This is advantageous for preparing concentrated stock solutions for biological screening.

  • Moderate to High Solubility in Ethanol: Many N-phenylsuccinamic acid derivatives exhibit solubility in alcohols. [4]The presence of both a polar carboxylic acid group and a substituted phenyl ring in this compound suggests it is likely to have favorable interactions with ethanol.

  • Troubleshooting:

    • Low Solubility: If the solubility is lower than expected, ensure that the compound is pure and that the equilibration time was sufficient. The hygroscopic nature of DMSO can also impact solubility; always use anhydrous DMSO. [2] * Inconsistent Results: Ensure that the temperature is strictly controlled during equilibration and that the analytical method is validated for accuracy and precision.

Conclusion

This application note provides a detailed and scientifically grounded framework for determining the solubility of this compound in DMSO and ethanol. By following these protocols, researchers can generate reliable and reproducible solubility data, which is essential for the successful application of this compound in further research and development activities. The emphasis on understanding the underlying principles of solubility and the rationale behind the experimental steps will empower scientists to adapt these methods to other compounds and solvent systems.

References

  • PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.

Sources

Application Note: Quantitative Analysis of 4-(4-fluoroanilino)-4-oxobutanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-fluoroanilino)-4-oxobutanoic acid is a succinanilic acid derivative of interest in pharmaceutical and metabolic research. Accurate quantification of this small molecule in biological matrices like human plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This application note presents a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodology detailed herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The chemical structure of this compound, with its carboxylic acid and amide functionalities, presents specific challenges and opportunities for bioanalysis. The acidic nature of the molecule (predicted pKa ≈ 4.65) dictates the pH conditions for optimal extraction and chromatographic retention.[5] This protocol leverages these properties to achieve efficient sample cleanup and high analytical sensitivity. The use of tandem mass spectrometry provides exceptional selectivity, allowing for precise quantification even in the complex milieu of plasma.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, method validation, and data interpretation.

Materials and Methods

Reagents and Chemicals
  • Analytes and Internal Standard:

    • This compound (Reference Standard, >98% purity)

    • 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (Internal Standard, >98% purity)

  • Solvents and Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS), 4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid, in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent from the spiking solution should not exceed 5% of the total plasma volume.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8][9][10] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[7]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9][11]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

G

Caption: Protein Precipitation Workflow for Sample Preparation.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are optimized to ensure a sensitive, selective, and robust assay.

Rationale for Parameter Selection:

  • Column Chemistry: A C18 stationary phase is selected for its excellent retention of moderately non-polar compounds like the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water, modified with formic acid, is employed. The formic acid serves to acidify the mobile phase, ensuring the carboxylic acid moiety of the analyte is protonated (neutral), which enhances its retention on the reversed-phase column.[12]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is chosen. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is highly efficient for acidic compounds.[12][13]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7][14] The transition from the precursor ion ([M-H]⁻) to a specific product ion is monitored.

LC Parameters:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min

MS/MS Parameters:

ParameterAnalyteInternal Standard
Ionization Mode ESI NegativeESI Negative
Precursor Ion (m/z) 212.1289.9/291.9 (most abundant Br isotope)
Product Ion (m/z) 126.0 (tentative)183.9/185.9 (tentative)
Dwell Time 100 ms100 ms
Collision Energy Optimized via infusion (e.g., -15 eV)Optimized via infusion (e.g., -20 eV)
Source Temp. 500°C500°C
IonSpray Voltage -4500 V-4500 V

Note: The product ions are predictive and should be confirmed by infusing a standard solution of the analyte and internal standard into the mass spectrometer and performing a product ion scan.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for the analysis of study samples.[1][2][3][4] The validation should assess the following parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six individual sources of blank matrix.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity The relationship between the concentration of the analyte and the instrument response. A calibration curve of at least six non-zero standards is prepared.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at LLOQ, LQC, MQC, and HQC levels.Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure. Compares the analyte response from an extracted sample to that of an unextracted standard.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).Analyte concentration should be within ±15% of the nominal concentration.

G

Caption: Key Parameters for Bioanalytical Method Validation.

Results and Discussion

This method provides a linear response over a typical concentration range of 1 to 1000 ng/mL in human plasma. The use of a structurally similar internal standard, 4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid, effectively compensates for variability during sample preparation and ionization. The chromatographic separation ensures that the analyte is well-resolved from endogenous plasma components, minimizing matrix effects.

A typical chromatogram will show sharp, symmetric peaks for both the analyte and the internal standard, with a run time of approximately 5 minutes, allowing for high-throughput analysis. The validation data is expected to meet the stringent requirements of regulatory agencies for bioanalytical methods.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for supporting drug development studies. Adherence to the detailed validation procedures will ensure the generation of high-quality data for regulatory submissions.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Vertex AI Search. (2024).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wikipedia. (2024). Tandem mass spectrometry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • JoVE. (2023). Tandem Mass Spectrometry: Principle, Instrumentation, Uses. [Link]

  • Longdom Publishing. (2023). Application and Working Process of Tandem Mass Spectrometry. [Link]

  • PubMed Central. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

  • Semantic Scholar. (n.d.). pH Effects on Electrospray Ionization Efficiency. [Link]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • University of Arizona. (n.d.). Electrospray and Ambient Ionization Sources. [Link]

  • PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

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  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. [Link]

  • IRIS. (2020). Analyst. [Link]

  • PubMed. (n.d.). LC/MS/MS plasma assay for the peptidomimetic VLA4 antagonist I and its major active metabolite II: for treatment of asthma by inhalation. [Link]

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  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]

  • YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... [Link]

  • MDPI. (n.d.). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. [Link]

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Application Notes & Protocols for the Safe Handling and Storage of 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

4-(4-fluoroanilino)-4-oxobutanoic acid is a compound of interest in contemporary research and development, particularly within the synthesis of novel therapeutic agents. As with any research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the integrity of experimental outcomes and, most importantly, the well-being of laboratory personnel. This guide provides a detailed framework for the safe handling and storage of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our approach is grounded in the principles of causality and self-validation, empowering researchers to cultivate a culture of safety and scientific excellence.

Compound Identification and Hazard Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly accessible literature, a robust hazard assessment can be formulated by examining its chemical structure and data from structurally similar compounds. The molecule possesses a carboxylic acid moiety and a fluoroaniline group, suggesting potential for acidic properties and the toxicological characteristics associated with aniline derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 199461-14-8Echemi[1]
Molecular Formula C₁₀H₁₀FNO₃Echemi[1]
Molecular Weight 211.19 g/mol Echemi[1]
Appearance Solid, likely a powderGeneral knowledge of similar compounds
Melting Point 156 °CChemicalBook[2]
Boiling Point 457.4±30.0 °C (Predicted)ChemicalBook[2]
Density 1.368±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 4.65±0.10 (Predicted)ChemicalBook[2]

Predicted Hazard Profile:

Based on data from analogous compounds, such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid and 4-(4-hydroxyanilino)-4-oxobutanoic acid, the following hazards should be anticipated[3][4]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Long-term Exposure: Aniline and its derivatives are a class of compounds with known toxic effects, including potential carcinogenicity with prolonged exposure[5][6].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective in handling this compound is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of powdered this compound that could generate dust must be conducted in a certified chemical fume hood. The fume hood provides critical protection by capturing and exhausting airborne particles, preventing their inhalation by the operator. The work area within the hood should be kept clean and uncluttered to ensure optimal airflow and prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and correct use of PPE are non-negotiable. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended[3].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A full-length laboratory coat should be worn and kept fastened to protect against accidental spills.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter is necessary[3].

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Gloves 3. Gloves Handle Compound Handle Compound Don_Gloves->Handle Compound Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Coat 3. Lab Coat Wash_Hands Wash Hands Doff_Coat->Wash_Hands Start Enter Lab Start->Don_Coat End Exit Lab Wash_Hands->End Handle Compound->Doff_Gloves

Caption: PPE Donning and Doffing Sequence

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to prevent exposure and maintain the purity of the compound.

General Handling Practices
  • Always have a Safety Data Sheet (SDS) for a similar compound readily available when working with this compound[7].

  • Avoid the formation of dust. Use spatulas and weighing paper to handle the solid. Never pour the powder directly from the container.

  • Keep containers tightly closed when not in use to prevent contamination and potential release of dust.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

  • Do not eat, drink, or smoke in the laboratory[3].

Protocol for Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (balance, weigh boat/paper, spatula, volumetric flask, solvent, etc.) inside the hood.

  • Weighing: Tare the weigh boat on the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Dissolution: Place a powder funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask. Rinse the weigh boat with a small amount of the chosen solvent and add the rinsing to the flask to ensure a complete transfer.

  • Dilution: Add the solvent to the flask, filling it to approximately half its volume. Swirl gently to dissolve the solid. Once dissolved, add solvent up to the calibration mark.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and for ensuring a safe laboratory environment.

Storage Conditions
  • Temperature: Store in a cool, dry place. Room temperature (15-25°C) is generally acceptable for stable, dry compounds.

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air.

  • Light: While specific data on photosensitivity is unavailable, it is good practice to store the compound in an opaque container or in a dark cabinet to protect it from light.

Incompatibility and Segregation

Due to its acidic nature and the presence of an aniline moiety, this compound should be stored separately from the following classes of chemicals to prevent hazardous reactions:

  • Strong Bases: Violent neutralization reactions can occur.

  • Strong Oxidizing Agents: May lead to vigorous, potentially explosive reactions.

  • Flammable Materials: Keep segregated from flammable substances.

Storage_Segregation Compound This compound (Acidic Powder) Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases Incompatible Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Compound->Oxidizers Incompatible Flammables Flammable Solvents Compound->Flammables Store Separately Inert Inert/Compatible Materials Compound->Inert Compatible

Caption: Chemical Storage Compatibility

Emergency Procedures: Preparedness and Response

Accidents can happen despite the most stringent precautions. A well-defined emergency plan is essential.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant dust generation.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small, dry spill, carefully cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.

  • Collect: Gently sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations[8].

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[7].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[7].

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[8].

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of this compound necessitates a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the reliability and reproducibility of their scientific endeavors. A proactive and informed approach to safety is the cornerstone of innovative and ethical research.

References

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]

  • ChemPoint.com. (2018). SAFETY DATA SHEET.
  • GOV.UK. (2022). Aniline - Incident management. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Mhlongo, S. H., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (2016). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet.
  • Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • NICNAS. (2019). Indirect precursors of short chain perfluorocarboxylic acids (PFCAs): Human health tier II assessment.
  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-(4-Amino-2,5-diethoxyphenyl)benzamide Safety Data Sheet.
  • PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • University of St. Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • AAPPTec. (n.d.). 4 - Safety Data Sheet.

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Application Note: 4-(4-fluoroanilino)-4-oxobutanoic Acid as a Putative Chemical Probe for Interrogating Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the potential use of 4-(4-fluoroanilino)-4-oxobutanoic acid as a chemical probe for studying mitochondrial metabolism. Based on its structural analogy to succinate, a key intermediate in the citric acid cycle, we hypothesize that this compound may act as an inhibitor of mitochondrial enzymes that utilize four-carbon dicarboxylic acids as substrates, such as succinyl-CoA synthetase (SCS) and α-ketoglutarate dehydrogenase (KGDH). We present detailed protocols for the synthesis of the compound, in vitro enzymatic assays to determine its inhibitory potential, and cell-based assays to assess its impact on mitochondrial function. Furthermore, we outline a rigorous workflow for the validation of this compound as a chemical probe, adhering to established principles of selectivity, potency, and target engagement.

Introduction and Rationale

The study of cellular metabolism, particularly the function and dysfunction of mitochondria, is a cornerstone of research in numerous fields, including neurodegenerative diseases, cancer, and metabolic disorders. Chemical probes are indispensable tools in this research, allowing for the acute and conditional perturbation of specific protein functions to elucidate their roles in complex biological systems.

This compound, also known as N-(4-fluorophenyl)succinamic acid, is a synthetic compound whose biological activity is not yet extensively characterized. Its structure, however, presents a compelling case for its investigation as a chemical probe. The molecule consists of a succinic acid backbone, with one carboxyl group modified to a 4-fluoroanilino amide. This core structure mimics that of succinate, a central metabolite in the citric acid cycle (TCA cycle). We hypothesize that this structural similarity may allow it to interact with the active sites of enzymes that bind succinate or the structurally related α-ketoglutarate.

Two primary candidate targets for this compound are:

  • Succinyl-CoA Synthetase (SCS): An enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP or ADP.[1][2]

  • α-Ketoglutarate Dehydrogenase (KGDH): A key regulatory enzyme complex in the TCA cycle that catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[3]

Inhibition of these enzymes can have profound effects on cellular energy metabolism.[4] This application note provides the foundational protocols to test the hypothesis that this compound can serve as an inhibitor of these enzymes and be validated as a useful chemical probe for dissecting mitochondrial pathways.

Proposed Mechanism of Action

We propose that this compound acts as a competitive inhibitor of SCS and/or KGDH. By mimicking the natural substrate (succinate or α-ketoglutarate), the compound may bind to the enzyme's active site, thereby preventing the binding and turnover of the endogenous substrate. The 4-fluorophenyl group may enhance binding affinity through hydrophobic or other interactions within the active site pocket.

Proposed_Mechanism Figure 1: Proposed Competitive Inhibition Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Chemical Probe Enzyme SCS or KGDH Product Product (e.g., Succinyl-CoA) Enzyme->Product catalysis Substrate Succinate or α-Ketoglutarate Substrate->Enzyme binds Enzyme_I SCS or KGDH No_Product No Product Formation Enzyme_I->No_Product Probe 4-(4-fluoroanilino)-4- oxobutanoic acid Probe->Enzyme_I binds competitively

Caption: Proposed competitive inhibition of mitochondrial enzymes.

Synthesis and Characterization

This compound can be synthesized via a straightforward nucleophilic acyl substitution reaction between succinic anhydride and 4-fluoroaniline.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add 4-fluoroaniline (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: If a precipitate forms, filter the solid product and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. Purity should be >95% for use as a chemical probe.

In Vitro Enzymatic Inhibition Assays

The first step in characterizing our putative probe is to determine its inhibitory activity against the purified target enzymes in vitro. Commercially available colorimetric assay kits provide a robust and high-throughput method for this purpose.

Protocol 2: KGDH Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK189, Abcam ab185440).[5]

  • Reagent Preparation: Prepare all kit reagents (Assay Buffer, Substrate, Developer, NADH Standard) as per the manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3 µM) in KGDH Assay Buffer.

  • Sample Preparation: Use purified KGDH enzyme or mitochondrial lysates as the enzyme source. Prepare the enzyme solution in ice-cold KGDH Assay Buffer to the recommended concentration.

  • Assay Plate Setup (96-well):

    • NADH Standards: Prepare a standard curve as per the kit protocol.

    • Enzyme Control (No Inhibitor): 50 µL of enzyme preparation + vehicle (DMSO diluted in assay buffer).

    • Inhibitor Wells: 50 µL of enzyme preparation + serial dilutions of the test compound.

    • Blank: 50 µL of assay buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the Reaction Mix containing KGDH Substrate and Developer. Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: SCS Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK217, MyBioSource MBS841504).[6]

  • Reagent Preparation: Prepare all kit reagents (Assay Buffer, Substrate Mix, Enzyme Mix, Developer, NADH Standard) as per the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described in Protocol 2.

  • Sample Preparation: Use purified SCS enzyme or mitochondrial lysates.

  • Assay Plate Setup (96-well): Set up the plate similarly to the KGDH assay, including standards, enzyme control, and inhibitor wells.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 25°C.

  • Reaction Initiation: Prepare and add 50 µL of the Reaction Mix to each well.

  • Kinetic Measurement: Measure the absorbance at 450 nm in a microplate reader in kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as described in Protocol 2.

ParameterKGDH AssaySCS Assay
Principle Measures NADH generatedMeasures CoA-SH produced
Detection Colorimetric (450 nm)Colorimetric (450 nm)
Temperature 37°C25°C
Key Reagents α-Ketoglutarate, DeveloperSuccinate, ATP, CoA, Developer
Hypothetical IC50 1-50 µM1-50 µM

Table 1: Summary of In Vitro Enzyme Inhibition Assays.

Cell-Based Assays for Mitochondrial Function

To determine if the compound affects mitochondrial metabolism in a cellular context, a series of cell-based assays should be performed.

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an indicator of mitochondrial dysfunction.[7] The JC-1 dye is a ratiometric probe that can be used to measure MMP.[8]

  • Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well black, clear-bottom plate and grow to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 4, 12, or 24 hours). Include a positive control such as FCCP (a mitochondrial uncoupler).

  • JC-1 Staining: Remove the treatment media and wash the cells with warm PBS. Add JC-1 staining solution (typically 5 µM in culture media) and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

    • Red fluorescence (J-aggregates in healthy mitochondria): Ex/Em ~535/590 nm.

    • Green fluorescence (monomers in depolarized mitochondria): Ex/Em ~485/530 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 5: Cellular Respiration (Oxygen Consumption Rate - OCR)

OCR is a direct measure of mitochondrial activity. This can be measured using specialized instruments like the Seahorse XF Analyzer.

  • Cell Plating: Plate cells on a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat cells with the compound for the desired duration.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium. Incubate the plate in a CO₂-free incubator for 1 hour prior to the assay.

  • OCR Measurement: Measure the basal OCR. Subsequently, inject compounds that modulate respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function (ATP production, maximal respiration, spare respiratory capacity).

  • Data Analysis: Analyze the OCR data to determine how this compound affects basal and maximal respiration.

Workflow for Chemical Probe Validation

A useful chemical probe must be potent, selective, and demonstrate target engagement in a cellular context.[9][10] The following workflow is essential to validate this compound.

Probe_Validation_Workflow Figure 2: Workflow for Chemical Probe Validation Start Synthesize & Purify Compound (>95%) Potency Determine IC50 against SCS and KGDH Start->Potency Selectivity Selectivity Profiling: - Other Dehydrogenases - Other TCA Cycle Enzymes Potency->Selectivity If potent (e.g., IC50 < 10 µM) Cellular_Activity Confirm Cellular Activity: - MMP Assay - OCR Measurement - ROS Production Selectivity->Cellular_Activity If selective Target_Engagement Demonstrate Target Engagement: - Cellular Thermal Shift Assay (CETSA) - Metabolite Rescue Experiments Cellular_Activity->Target_Engagement Negative_Control Synthesize & Test Inactive Analog Target_Engagement->Negative_Control Validated_Probe Validated Chemical Probe Negative_Control->Validated_Probe If inactive analog shows no effect

Caption: A stepwise approach to validating the chemical probe.

Key Validation Steps:

  • Potency: The compound should exhibit a sufficiently low IC50 against its intended target(s) to be useful at reasonable concentrations in cellular assays.

  • Selectivity: The probe's activity should be tested against other related enzymes (e.g., pyruvate dehydrogenase, isocitrate dehydrogenase, malate dehydrogenase) to ensure it does not have broad off-target effects.

  • Target Engagement: It is crucial to show that the compound interacts with its intended target in living cells.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

    • Metabolite Rescue: If the compound inhibits KGDH, its effects on cell viability or function might be rescued by supplementing the cells with a downstream metabolite like succinate.

  • Inactive Analog: Synthesize a structurally similar molecule that is predicted to be inactive (e.g., by altering a key functional group). This negative control should not produce the same biological effects, demonstrating that the observed phenotype is due to the specific chemical structure of the probe.

Conclusion

This compound presents an intriguing starting point for the development of a chemical probe to investigate mitochondrial metabolism. Its structural similarity to succinate provides a strong rationale for its potential inhibitory activity against key TCA cycle enzymes. The protocols outlined in this application note provide a clear roadmap for synthesizing the compound, characterizing its in vitro inhibitory profile, assessing its effects on cellular mitochondrial function, and ultimately, validating its utility as a reliable chemical probe. Successful validation would provide the research community with a valuable new tool for dissecting the intricate roles of SCS and KGDH in health and disease.

References

  • Ace Therapeutics. (n.d.). Cell-Based Mitochondrial Function Assay Services for Stroke Drug Discovery.
  • BioVision. (n.d.). Succinyl-CoA Synthetase Activity Assay Kit (Colorimetric).
  • Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.
  • Strumilo, S. A. (1995). Inhibition of pigeon breast muscle alpha-ketoglutarate dehydrogenase by structural analogs of alpha-ketoglutarate. Biochemistry. Biokhimiia, 60(9), 1169–1173.
  • Assay, M. M. P. (n.d.). Mitochondrial Membrane Potential Assay. PubMed Central.
  • Kochan, T., et al. (2005). Phosphonate Analogues of Alpha-Ketoglutarate Inhibit the Activity of the Alpha-Ketoglutarate Dehydrogenase Complex Isolated From Brain and in Cultured Cells. Biochemistry, 44(31), 10552-10561.
  • Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. [Link]

  • Cell Biolabs, Inc. (n.d.). α-Ketoglutarate Assay Kit (Colorimetric).
  • Fraser, M. E., et al. (2020). Tartryl-CoA inhibits succinyl-CoA synthetase. Acta Crystallographica Section D: Structural Biology, 76(Pt 7), 639-648.
  • Bunik, V. I., et al. (2005). Phosphonate Analogues of α-Ketoglutarate Inhibit the Activity of the α-Ketoglutarate Dehydrogenase Complex Isolated from Brain and in Cultured Cells. Biochemistry, 44(31), 10552-10561.
  • SGC. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]

  • Elabscience. (n.d.). Succinyl-CoA Synthetase (SCS) Activity Assay Kit (E-BC-K906-M).
  • MyBioSource. (n.d.). Succinyl-CoA Synthetase Assay Kit - SUCLA2.
  • Reddit. (2022, June 2). What is alpha-ketoglutarate dehydrogenase inhibited by?
  • Sigma-Aldrich. (n.d.). Succinyl-CoA Synthetase Assay Kit Sufficient for 100 Colorimetric tests.
  • Abbkine. (n.d.). CheKine™ Micro α-Ketoglutarate Dehydrogenase (α-KGDH) Assay Kit.
  • Huang, H. M., et al. (2003). Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death. Journal of Neuroscience Research, 74(2), 309-317.

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Application Notes and Protocols: Synthesis of 4-(4-fluoroanilino)-4-oxobutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient protocol for the synthesis of 4-(4-fluoroanilino)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the nucleophilic ring-opening of succinic anhydride with 4-fluoroaniline. Further derivatization, specifically the esterification of the terminal carboxylic acid, is also described. This document provides in-depth procedural details, mechanistic insights, safety precautions, and expected characterization data to ensure reproducible and reliable results for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of N-Aryl Succinamic Acids

Substituted butanoic acids, particularly N-aryl succinamic acid derivatives, represent a class of compounds with significant interest in medicinal chemistry. The presence of both a carboxylic acid and an amide functional group provides a scaffold that can engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets such as enzymes and receptors.[1] The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates by altering their electronic properties and lipophilicity. Consequently, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents.

Reaction Schematics and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.

Scheme 1: Synthesis of this compound

Caption: Step-by-step synthesis and derivatization workflow.

Conclusion

The protocols outlined in this application note provide a reliable and efficient methodology for the synthesis of this compound and its methyl ester derivative. The straightforward nature of the primary synthesis, leveraging the reactivity of succinic anhydride, makes it an accessible route for obtaining this valuable intermediate. The detailed procedural steps and safety information are intended to facilitate the successful implementation of these synthetic methods in a research and development setting, enabling further exploration of this compound class in various scientific disciplines.

References

  • Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333. [Link]

  • Fieser, L. F. (1941). Experiments in Organic Chemistry. PrepChem. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. PubChem. [Link]

  • Gowda, B. T., et al. (2009). Methyl N-(4-chlorophenyl)succinamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o335. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. [Link]

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Application Note & Protocols for Cell-Based Assay Development: Investigating 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-(4-fluoroanilino)-4-oxobutanoic acid

In the landscape of contemporary drug discovery, the identification and characterization of small molecules that modulate critical cellular pathways are of paramount importance.[1][2] this compound, a compound belonging to the succinamic acid derivatives, presents an intriguing scaffold for investigation. While direct biological data for this specific molecule is nascent, its structural similarity to known modulators of cellular metabolism suggests a potential role as an inhibitor of mitochondrial Complex II, also known as succinate dehydrogenase (SDH).[3][4] SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it a compelling target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[3][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust cell-based assays for characterizing the biological activity of this compound. We will operate under the central hypothesis that this compound acts as an inhibitor of succinate dehydrogenase. The following protocols are designed to be self-validating systems, enabling the elucidation of the compound's mechanism of action and its functional consequences in a cellular context.

Scientific Rationale: Why Target Succinate Dehydrogenase?

Succinate dehydrogenase is a key player in cellular bioenergetics. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain, contributing to ATP production.[5][7] Inhibition of SDH can lead to a cascade of cellular events, including:

  • Impaired Mitochondrial Respiration: Reduced electron flow through the ETC.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the ETC can lead to electron leakage and the formation of superoxide.

  • Metabolic Reprogramming: Accumulation of succinate can have signaling consequences, affecting various cellular processes.

  • Induction of Apoptosis: Severe mitochondrial dysfunction can trigger programmed cell death.

  • Modulation of Immune Cell Function: T-cell activation and cytokine production are tightly linked to metabolic fitness, including SDH activity.[6]

Therefore, a thorough investigation of a potential SDH inhibitor like this compound requires a multi-faceted approach, employing a suite of cell-based assays to probe these downstream effects.

Experimental Workflow for Characterizing this compound

The following workflow provides a logical progression for characterizing the effects of the compound, starting from broad cytotoxicity assessments to more specific mechanistic and functional assays.

workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Consequences A Cell Viability/Cytotoxicity Assays B Determine IC50 in Relevant Cell Lines A->B C Mitochondrial Complex II (SDH) Activity Assay B->C Proceed with non-toxic concentrations D Mitochondrial Respiration Analysis (Seahorse Assay) C->D E Measurement of Mitochondrial ROS Production D->E F Apoptosis Assays (e.g., Caspase-3/7 Activity) E->F Investigate downstream effects G Cytokine Release Assays (e.g., in PBMCs or Macrophages) F->G

Figure 1: A phased experimental workflow for the comprehensive characterization of this compound.

Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which this compound exhibits biological activity without causing overt cytotoxicity. This is crucial for designing subsequent mechanistic experiments with healthy, viable cells.[8] A common method is the resazurin reduction assay, which measures metabolic activity.

Materials:

  • Selected cancer cell line (e.g., A549, a human lung carcinoma cell line) or immune cells (e.g., THP-1, a human monocytic cell line).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (dissolved in DMSO).

  • Resazurin sodium salt solution.

  • 96-well clear-bottom black plates.

  • Plate reader with fluorescence capabilities (Ex/Em = 560/590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterDescription
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 1 x 10^4 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100, 200 µM
Incubation Time 24, 48, 72 hours
Readout Fluorescence (Ex/Em = 560/590 nm)
Protocol 2: Mitochondrial Complex II (SDH) Activity Assay

Rationale: This assay directly measures the enzymatic activity of SDH to determine if this compound is a direct inhibitor.[5][7] The assay monitors the reduction of an artificial electron acceptor, which is coupled to the oxidation of succinate by SDH.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells).

  • This compound.

  • Succinate.

  • Decylubiquinone.

  • 2,6-dichlorophenolindophenol (DCPIP).

  • Rotenone (Complex I inhibitor).

  • Antimycin A (Complex III inhibitor).

  • Potassium cyanide (KCN) (Complex IV inhibitor).

  • Assay buffer (e.g., potassium phosphate buffer).

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm in kinetic mode.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.

  • Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate with the isolated mitochondria for a defined period.

  • Initiate Reaction: Add succinate, decylubiquinone, and DCPIP to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes. The rate of DCPIP reduction is proportional to SDH activity.[7]

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound and determine the IC50 for SDH inhibition.

ComponentFinal ConcentrationPurpose
Rotenone1 µMInhibit Complex I
Antimycin A10 µMInhibit Complex III
KCN2 mMInhibit Complex IV
Succinate10 mMSubstrate for SDH
DCPIP50 µMElectron Acceptor
Protocol 3: Cellular Respiration Analysis using Seahorse XF Analyzer

Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time. This assay provides a functional readout of the impact of this compound on the entire electron transport chain.

Materials:

  • Seahorse XF96 or similar instrument.

  • Seahorse XF cell culture microplates.

  • Selected cell line.

  • This compound.

  • Seahorse XF assay medium.

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of this compound for the desired duration.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: The Seahorse XF analyzer will measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine the effects of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

seahorse cluster_0 Seahorse XF Mitochondrial Stress Test cluster_1 Interpretation Basal\nRespiration Basal Respiration Oligomycin\n(ATP Synthase Inhibitor) Oligomycin (ATP Synthase Inhibitor) Basal\nRespiration->Oligomycin\n(ATP Synthase Inhibitor) FCCP\n(Uncoupler) FCCP (Uncoupler) Oligomycin\n(ATP Synthase Inhibitor)->FCCP\n(Uncoupler) Rotenone/Antimycin A\n(Complex I/III Inhibitors) Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP\n(Uncoupler)->Rotenone/Antimycin A\n(Complex I/III Inhibitors) ATP-linked\nRespiration ATP-linked Respiration Maximal\nRespiration Maximal Respiration Non-mitochondrial\nRespiration Non-mitochondrial Respiration

Figure 2: Schematic of the Seahorse XF Mitochondrial Stress Test and its key parameters.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

Rationale: If this compound severely impairs mitochondrial function, it may induce apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and -7, is a reliable method to quantify apoptosis.

Materials:

  • Selected cell line.

  • This compound.

  • Caspase-Glo® 3/7 Assay System (or similar).

  • 96-well white-walled plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in Protocol 1.

  • Assay Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 5: Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Rationale: Given the link between SDH activity and immune cell function, it is important to assess the immunomodulatory effects of the compound.[6] This can be achieved by measuring the release of key cytokines from activated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • This compound.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation.

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).

  • 96-well plates.

Procedure:

  • PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate.

  • Compound Treatment and Activation: Pre-treat the PBMCs with this compound for 1-2 hours, followed by stimulation with PHA or anti-CD3/CD28 beads.

  • Incubation: Incubate the cells for 24-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokine production in compound-treated cells versus vehicle-treated controls.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential inhibitor of succinate dehydrogenase. Positive results from these assays, particularly a direct inhibition of SDH activity coupled with a corresponding decrease in cellular respiration and downstream functional effects, would provide strong evidence for its mechanism of action.

Future studies could delve deeper into the metabolic consequences of SDH inhibition by this compound using metabolomics approaches to measure the accumulation of succinate and other TCA cycle intermediates. Furthermore, in vivo studies in relevant disease models would be the next logical step to evaluate its therapeutic potential. The systematic application of these cell-based assays will be instrumental in advancing our understanding of this novel compound and its potential role in drug development.

References

  • Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitochondrial complex II-III activity assays. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. Retrieved from [Link]

  • Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. (2023).
  • a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Mitochondrial Complex II Inhibitors for Researchers.
  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of succinate dehydrogenase activity impairs human T cell activation and function. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-fluoroanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The reaction, which involves the nucleophilic acyl substitution of succinic anhydride with 4-fluoroaniline, is valued for its atom economy. However, achieving high yields consistently can be challenging. This guide provides practical, experience-based solutions to common issues encountered during this synthesis.

The primary reaction involves the nucleophilic attack of the amine group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This ring-opening reaction forms the desired product, a monoamide of a dicarboxylic acid.[1][2][3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Cause 1: Inactive Reagents

    • Succinic Anhydride Hydrolysis: Succinic anhydride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form succinic acid, which is unreactive under these conditions.[2][4][5]

      • Solution: Always use freshly opened or properly stored succinic anhydride. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Aniline Oxidation: 4-fluoroaniline, like many anilines, can oxidize over time, leading to discoloration and impurity.

      • Solution: Use purified 4-fluoroaniline. If the reagent is old or discolored, consider distillation or recrystallization before use.

  • Cause 2: Suboptimal Reaction Temperature

    • Explanation: The reaction between an amine and an anhydride is generally exothermic.[6] However, insufficient thermal energy can lead to a slow reaction rate, while excessive heat can promote side reactions.

      • Solution: The reaction is often performed at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial. However, higher temperatures (e.g., 55°C) may lead to the formation of regioisomers if using an unsymmetrically substituted anhydride.[1]

  • Cause 3: Incorrect Stoichiometry

    • Explanation: An excess of the amine is sometimes used to drive the reaction to completion and to act as a base to neutralize the carboxylic acid formed. However, an incorrect ratio can lead to unreacted starting material.

      • Solution: A 1:1 molar ratio of succinic anhydride to 4-fluoroaniline is typically effective.[1] Consider a slight excess (1.1 equivalents) of the aniline if yields are consistently low.

Problem 2: Product Contamination and Purification Difficulties

Possible Causes & Solutions

  • Cause 1: Presence of Unreacted Starting Materials

    • Explanation: Incomplete reaction is a common source of contamination.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gentle heating.

  • Cause 2: Formation of Succinic Acid

    • Explanation: As mentioned, hydrolysis of succinic anhydride is a common side reaction.

      • Solution: The product can be purified by dissolving the crude mixture in a saturated solution of sodium bicarbonate, which will deprotonate the carboxylic acid of the desired product, making it water-soluble. The unreacted aniline and other non-acidic impurities can then be removed by extraction with an organic solvent like ether. The aqueous layer is then acidified with an acid like 1 N HCl to precipitate the purified product.[1][7]

  • Cause 3: Formation of N-(4-fluorophenyl)succinimide

    • Explanation: Under harsh conditions, particularly with prolonged heating, the initially formed product can undergo intramolecular cyclization to form the corresponding succinimide.[3]

      • Solution: Avoid excessive heating. The amidation reaction is typically rapid at room temperature.[6] If the formation of the imide is suspected, purification can be achieved via column chromatography.

Problem 3: Poor Solubility of Reagents

Possible Causes & Solutions

  • Cause 1: Inappropriate Solvent Choice

    • Explanation: The choice of solvent is crucial for ensuring that the reactants are in the same phase, allowing the reaction to proceed efficiently.

      • Solution: Dry tetrahydrofuran (THF) is a commonly used solvent for this reaction as it effectively dissolves both the anhydride and the aniline.[1] Other aprotic solvents like ethyl acetate can also be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis? A1: With optimized conditions, yields of over 90% can be achieved.[1]

Q2: How can I confirm the identity and purity of my product? A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis can be used for characterization. Purity can be assessed by TLC and High-Performance Liquid Chromatography (HPLC).

Q3: Is a catalyst necessary for this reaction? A3: The reaction between an amine and an anhydride is generally spontaneous and does not require a catalyst.[8] However, in some cases of N-acetylation, a base like potassium carbonate may be used to neutralize the liberated acid.[9]

Q4: Can I use a different acylating agent instead of succinic anhydride? A4: While other acylating agents like acyl chlorides can be used for N-acetylation, they produce corrosive byproducts like HCl, which requires the presence of a base to neutralize.[8][9] Succinic anhydride is often preferred for its atom economy and the formation of a single, easily purifiable product.

Q5: What is the mechanism of the reaction? A5: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond of the anhydride ring and forming the final product.[3]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Succinic anhydride100.071.00 g10.0 mmol
4-fluoroaniline111.121.11 g10.0 mmol
Dry Tetrahydrofuran (THF)-20 mL-
Saturated Sodium Bicarbonate-50 mL-
1 N Hydrochloric Acid-As needed-
Diethyl Ether-30 mL-
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.00 g, 10.0 mmol) in dry THF (20 mL).

  • Addition of Aniline: To this solution, add 4-fluoroaniline (1.11 g, 10.0 mmol) dropwise at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dissolve the resulting residue in a saturated solution of sodium bicarbonate (50 mL).

    • Wash the aqueous solution with diethyl ether (2 x 15 mL) to remove any unreacted 4-fluoroaniline.

    • Carefully acidify the aqueous layer with 1 N HCl while stirring in an ice bath until a precipitate forms.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to obtain this compound.

Visualizing the Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Isolation Dissolve Succinic Anhydride in THF Dissolve Succinic Anhydride in THF Add 4-fluoroaniline Add 4-fluoroaniline Dissolve Succinic Anhydride in THF->Add 4-fluoroaniline Stir Overnight at RT Stir Overnight at RT Add 4-fluoroaniline->Stir Overnight at RT Evaporate THF Evaporate THF Stir Overnight at RT->Evaporate THF Dissolve in NaHCO3 Dissolve in NaHCO3 Evaporate THF->Dissolve in NaHCO3 Wash with Ether Wash with Ether Dissolve in NaHCO3->Wash with Ether Acidify with HCl Acidify with HCl Wash with Ether->Acidify with HCl Vacuum Filtration Vacuum Filtration Acidify with HCl->Vacuum Filtration Wash with Water Wash with Water Vacuum Filtration->Wash with Water Dry under Vacuum Dry under Vacuum Wash with Water->Dry under Vacuum

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G 4-Fluoroaniline 4-Fluoroaniline (Nucleophile) Tetrahedral Intermediate Tetrahedral Intermediate 4-Fluoroaniline->Tetrahedral Intermediate Nucleophilic Attack Succinic Anhydride Succinic Anhydride (Electrophile) Succinic Anhydride->Tetrahedral Intermediate Product This compound Tetrahedral Intermediate->Product Ring Opening

Caption: Reaction mechanism for the synthesis of this compound.

References

  • Der Pharma Chemica.
  • National Center for Biotechnology Information. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.
  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • YMER.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Pearson.
  • Reactory. Reactions of Acid Anhydrides.
  • ChemicalBook. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • BenchChem.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Wikipedia. Succinic anhydride.
  • Organic Syntheses. succinic anhydride.
  • MilliporeSigma.
  • Chemistry Stack Exchange. Product of primary amine and acid anhydride.
  • ResearchGate. What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?.
  • BenchChem. Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and....
  • YouTube. Succinic Anhydride Synthesis.
  • Santa Cruz Biotechnology. 4-(4-Acetylanilino)-4-oxobutanoic acid | SCBT.
  • ResearchGate. Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE).

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Technical Support Center: Troubleshooting Solubility Issues with 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-fluoroanilino)-4-oxobutanoic acid (also known as N-(4-fluorophenyl)succinamic acid). Our approach is rooted in first principles of physical chemistry to empower users to not only solve immediate solubility problems but also to develop robust, reproducible protocols for future experiments.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of a compound is dictated by its molecular structure. This compound possesses two key functional groups that govern its interaction with various solvents: a weakly acidic carboxylic acid and a polar amide group, attached to a relatively non-polar fluorophenyl ring.

The inherent conflict between the hydrophilic, ionizable carboxylic acid and the more hydrophobic aromatic portion is the primary reason for its limited aqueous solubility under neutral conditions. Understanding these characteristics is the first step in effective troubleshooting.

PropertyValue / DescriptionImplication for Solubility
Molecular Structure C₁₀H₁₀FNO₃Contains both polar (COOH, CONH) and non-polar (fluorophenyl) regions.
Molecular Weight 211.19 g/mol [1]A relatively small molecule, suggesting solid-state forces (crystal lattice energy) are a key barrier.
Key Functional Groups Carboxylic Acid, AmideThe carboxylic acid is ionizable, making solubility highly pH-dependent. Both groups participate in hydrogen bonding.[2]
Predicted logP ~1.0 - 1.5Indicates a slight preference for a lipophilic environment over water, but not extreme. Solubility in pure water is expected to be low.
Hydrogen Bond Donors 2 (from COOH and NH)Can donate hydrogen bonds to polar protic solvents.
Hydrogen Bond Acceptors 4 (from C=O x2, O of OH, F)Can accept hydrogen bonds from protic solvents like water, ethanol.

Section 2: Frequently Asked Questions (FAQs) & Immediate Solutions

This section addresses the most common questions and provides direct, actionable advice.

Q1: My this compound won't dissolve in neutral water or PBS (pH 7.4). What is the first thing I should try?

A1: The most effective initial step is pH modification.[3][4] The carboxylic acid group is the critical handle for aqueous solubility. In its neutral (protonated) state, the molecule's solubility is poor. By raising the pH, you deprotonate the carboxylic acid to form a carboxylate salt, which is significantly more soluble in water.[2][5]

  • Causality: The pKa of the carboxylic acid is likely in the range of 4-5. At a pH above the pKa, the equilibrium shifts towards the ionized, more polar, and thus more water-soluble form. The solubility of ionizable drugs can increase by several orders of magnitude when they are converted to their ionic form.[5]

Q2: What is a reliable, step-by-step protocol for preparing a 10 mM aqueous stock solution?

A2: This protocol utilizes pH adjustment to achieve complete dissolution.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the required amount of this compound for your target concentration and volume (e.g., 2.11 mg for 1 mL of a 10 mM solution).

  • Initial Suspension: Add approximately 80% of the final required volume of purified water (e.g., 0.8 mL). The compound will likely form a suspension.

  • Basification: While stirring, add a 0.1 M NaOH solution dropwise. Monitor the suspension closely. As the pH increases, the solid will begin to dissolve.

  • Achieve Dissolution: Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • pH Adjustment (Optional): If your experiment requires a specific final pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate. It is recommended to keep the final pH at least 1.5-2 units above the compound's pKa.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Filtration: Sterilize the solution by passing it through a 0.22 µm filter.

Q3: For a non-aqueous experiment, what organic solvent should I use?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro screening.[6] Other polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents like ethanol can also be effective.[7]

SolventClassTypical Starting ConcentrationNotes
DMSO Polar Aprotic10-100 mMExcellent solubilizing power for a wide range of compounds. Ensure the final concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts.
Ethanol Polar Protic1-20 mMGood choice, but may have direct biological effects in some cell-based assays.
DMF Polar Aprotic10-50 mMSimilar to DMSO but can be more toxic.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How do I fix this?

A4: This is a common issue known as "crashing out," where the compound is no longer soluble when the solvent environment changes drastically from organic to aqueous. Here are several strategies to mitigate this:

  • Lower the Final Concentration: This is the simplest solution. The compound may be exceeding its maximum solubility in the final aqueous buffer.

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the compound's solubility.[3][8] Propylene glycol or PEG 400 are common choices.

  • Incorporate Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in the final buffer can help maintain solubility by forming micelles.[5]

  • Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then diluting further, or add the buffer to the DMSO stock while vortexing vigorously to avoid localized high concentrations.

Section 3: In-Depth Troubleshooting Workflows

For more persistent issues, a systematic approach is required. These workflows guide you through logical, evidence-based problem-solving.

Workflow 1: Systematic Solubility Assessment

This workflow provides a structured method to determine the optimal solvent and conditions for your specific experimental needs.

G cluster_0 Initial Assessment cluster_1 Aqueous Workflow cluster_2 Organic Workflow start Start: Undissolved Compound check_aqueous Is an aqueous solution required? start->check_aqueous ph_adjust Protocol 1: Adjust pH with NaOH/HCl check_aqueous->ph_adjust Yes test_dmso Test DMSO check_aqueous->test_dmso No co_solvent Add Co-solvent (e.g., 5-10% PEG 400) ph_adjust->co_solvent If precipitation occurs on pH neutralization success_aq Success: Soluble Aqueous Solution ph_adjust->success_aq If successful surfactant Add Surfactant (e.g., 0.1% Tween® 80) co_solvent->surfactant If still insoluble surfactant->success_aq test_etoh Test Ethanol/MeOH test_dmso->test_etoh If insoluble success_org Success: Soluble Organic Stock test_dmso->success_org If soluble test_other Test other polar organics (DMF, Acetonitrile) test_etoh->test_other If insoluble test_other->success_org

Caption: Systematic workflow for troubleshooting solubility.

Workflow 2: Understanding pH-Dependent Solubility

The relationship between pH, the compound's ionization state, and its resulting aqueous solubility is fundamental. This diagram illustrates the key principle.

G cluster_pH pH Scale cluster_State Molecular State cluster_Solubility Aqueous Solubility pH_low Low pH (e.g., < 3) pKa_range pH ≈ pKa (4-5) Protonated R-COOH (Neutral, Protonated) pH_low->Protonated Dominant Species pH_high High pH (e.g., > 6) Equilibrium R-COOH ⇌ R-COO⁻ + H⁺ (Mixture) pKa_range->Equilibrium Deprotonated R-COO⁻ (Anionic, Deprotonated) pH_high->Deprotonated Sol_low LOW Protonated->Sol_low Resulting Property Sol_mid INCREASING Equilibrium->Sol_mid Sol_high HIGH Deprotonated->Sol_high

Caption: Relationship between pH, ionization, and solubility.

Section 4: Advanced Formulation Strategies

For drug development professionals requiring more advanced solutions for formulation, particularly for in vivo studies, other techniques can be explored. These methods often require specialized expertise and equipment.

  • Amorphous Solid Dispersions: The compound can be dispersed in a polymer matrix (e.g., PVP, HPMC-AS) in an amorphous state.[9] Amorphous forms lack a crystal lattice, which significantly reduces the energy barrier to dissolution, often leading to supersaturated solutions.

  • Cyclodextrin Complexation: The hydrophobic fluorophenyl ring of the molecule can form an inclusion complex with cyclodextrins. The hydrophilic exterior of the cyclodextrin molecule then enhances the aqueous solubility of the entire complex.[3]

  • Lipid-Based Formulations: For oral delivery, formulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state to the gastrointestinal tract.[9]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][10]

By applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.

References

  • Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility." Journal of Chemical Engineering & Process Technology.
  • Student Doctor Network Forums. (2012). "Solubility of Functional Groups in acids and bases?"
  • Life Chemicals. (2022). "Compound solubility measurements for early drug discovery.
  • World Pharma Today.
  • PMC - PubMed Central.
  • PMC - PubMed Central. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics."
  • ResearchGate. (2024). "Solubility-pH profiles of some acidic, basic and amphoteric drugs."
  • Brown, C. et al. (2010). "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective." Pharmaceutical Technology.
  • Ascendia Pharmaceutical Solutions. (2021). "5 Novel Techniques for Solubility Enhancement."
  • Echemi. "this compound."
  • Solubility of Things. "N-(4-Fluorophenyl)benzamide."

Sources

Technical Support Center: Stability of 4-(4-Fluoroanilino)-4-oxobutanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 4-(4-fluoroanilino)-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on handling this compound in aqueous environments. We will explore its inherent stability characteristics, troubleshoot common experimental challenges, and provide validated protocols for assessing its degradation.

Section 1: Understanding the Core Stability Profile

This section addresses the fundamental chemical properties of this compound that govern its stability in solution.

FAQ 1: What is the primary degradation pathway for this compound in aqueous solutions?

The principal cause of degradation for this compound in aqueous media is not simple hydrolysis, but a more potent intramolecular reaction.[1] The molecule contains both a carboxylic acid group and an amide group. The carboxylic acid can act as an internal catalyst, directly attacking the amide carbonyl.

This process, known as intramolecular catalysis or anchimeric assistance, proceeds through a cyclic anhydride intermediate (succinic anhydride), which is highly reactive.[1] This intermediate then rapidly hydrolyzes in the presence of water to form succinic acid. The other product of the initial cleavage is 4-fluoroaniline.

The overall degradation pathway can be summarized as:

This compound → [Succinic Anhydride Intermediate] + 4-Fluoroaniline → Succinic Acid + 4-Fluoroaniline

This mechanism is significantly faster than typical intermolecular amide hydrolysis, which often requires harsh conditions and has half-lives of hundreds of years near neutral pH.[1]

G cluster_main Intramolecular Degradation Pathway Parent 4-(4-fluoroanilino)- 4-oxobutanoic acid Intermediate Cyclic Anhydride Intermediate Parent->Intermediate Intramolecular Catalysis Products Succinic Acid + 4-Fluoroaniline Intermediate->Products Rapid Hydrolysis

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this valuable reaction and optimize your synthetic outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during the Friedel-Crafts acylation of arenes with succinic anhydride.

Issue 1: Low to No Product Yield

Question: My Friedel-Crafts acylation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge and can stem from several critical factors. Here’s a breakdown of the most common culprits and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1][2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. It is imperative to maintain anhydrous conditions throughout the setup and reaction.[1][2]

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3]

    • Solution: A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is often recommended for optimal results.[4] For less reactive aromatic substrates, an even higher ratio may be necessary.

  • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5] Therefore, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react efficiently, if at all.[1][5][6]

    • Solution: If your substrate is deactivated, consider using a more potent Lewis acid or higher reaction temperatures. However, be aware that harsh conditions can lead to side reactions. Alternatively, if possible, choose a synthetic route that introduces the deactivating group after the acylation step.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side-product formation.[1][2]

    • Solution: Start with established literature procedures for your specific substrate. If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Formation of Multiple Products and Regioisomer Impurities

Question: I'm observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is typically due to a lack of regioselectivity or the occurrence of side reactions.

  • Regioselectivity: For substituted arenes, the incoming acyl group is directed to specific positions on the ring (ortho, meta, or para). Electron-donating groups generally direct ortho and para, while electron-withdrawing groups direct meta.

    • Solution: The regioselectivity is primarily dictated by the directing effects of the substituents already on the aromatic ring.[2] Steric hindrance can also play a significant role, often favoring the para product over the ortho product.[1] Carefully consider the electronic and steric properties of your substrate to predict the major product. In some cases, the choice of solvent can modestly influence the ortho/para ratio.[2]

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[2][6] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[5][7]

    • Solution: Use a molar excess of the aromatic substrate relative to the succinic anhydride. This will increase the probability of the acylating agent reacting with an unreacted arene molecule rather than an already acylated one.

Issue 3: Difficult Product Purification

Question: I'm having trouble purifying my 4-aryl-4-oxobutanoic acid. What are the best methods?

Answer: Purification can be challenging due to the product's carboxylic acid functionality and potential for closely related impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[8] The key is to find a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

    • Recommended Solvents: A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a nonpolar solvent (like hexanes or water). For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity persists, followed by reheating to dissolve and slow cooling, can yield pure crystals.

  • Column Chromatography: For removing impurities with similar polarity to the product, column chromatography is a powerful technique.[9]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[9] The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

  • Aqueous Base Extraction: The carboxylic acid functionality allows for purification via an acid-base extraction.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract the organic layer with an aqueous base solution (e.g., 5% sodium bicarbonate solution).[10] The desired acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with a dilute acid (e.g., 1M HCl) to precipitate the purified product, which is then collected by filtration.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Friedel-Crafts acylation with succinic anhydride?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4]

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with succinic anhydride to generate a highly electrophilic acylium ion.[5][11] This is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][12]

  • Rearomatization: A base (like AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.[4][11]

  • Workup: An aqueous workup is necessary to hydrolyze this complex and liberate the final 4-aryl-4-oxobutanoic acid product.[4]

Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Aqueous Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Aromatic Ring (Arene) Sigma_Complex Sigma Complex (Carbocation Intermediate) Arene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-Aryl-4-oxobutanoic Acid Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation with Succinic Anhydride.

Q2: Which Lewis acid is best for this reaction?

A2: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation due to its high activity.[13] However, other Lewis acids can be employed, and the choice may depend on the reactivity of the aromatic substrate and the desired reaction conditions.[13] For highly reactive arenes, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be sufficient and may help to minimize side reactions.[14] More modern and "greener" alternatives, such as metal triflates (e.g., Yb(OTf)₃) and heterogeneous catalysts, are also being explored to reduce waste and simplify handling.[13][15]

Q3: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group?

A3: Direct Friedel-Crafts acylation of aromatic rings containing amine or hydroxyl groups is generally not feasible.[2] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[2] This deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring.[2][5] A common workaround is to protect the functional group before acylation (e.g., converting an amine to an amide or a hydroxyl group to an ether) and then deprotect it after the reaction.[2]

Q4: My reaction mixture has become a thick, unmanageable slurry. What should I do?

A4: The formation of a thick slurry is often due to the precipitation of the product-Lewis acid complex.[2] To manage this, ensure efficient mechanical stirring to maintain a homogeneous mixture. Using a suitable inert solvent, such as dichloromethane or nitrobenzene, can also help to keep the complex dissolved or suspended.[2][16]

III. Experimental Protocols & Data

General Experimental Protocol for the Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This protocol is a representative example for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride.[17][18]

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Reagent Charging: In a separate flask, dissolve succinic anhydride (0.1 mol) in anhydrous toluene (150 mL). Charge the dropping funnel with this solution. To the reaction flask, add anhydrous aluminum chloride (0.22 mol) and anhydrous toluene (50 mL).

  • Catalyst Suspension and Cooling: Cool the reaction flask containing the AlCl₃ suspension in an ice bath with vigorous stirring.

  • Addition of Reactants: Slowly add the succinic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain it at this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with water, and then extract the product into a 5% aqueous sodium bicarbonate solution.

  • Isolation: Acidify the bicarbonate solution with dilute hydrochloric acid to precipitate the crude 4-(4-methylphenyl)-4-oxobutanoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of water and ethanol.

Experimental_Workflow start Start: Assemble Dry Glassware reagents Charge AlCl₃ and Toluene to Flask start->reagents cool Cool Flask in Ice Bath reagents->cool add_succinic Prepare & Add Succinic Anhydride in Toluene cool->add_succinic react Warm to RT, then Heat to 50-60°C (Monitor by TLC) add_succinic->react quench Cool and Quench on Ice/HCl react->quench workup Separate Layers & Extract with Toluene quench->workup extract_base Extract with aq. NaHCO₃ workup->extract_base precipitate Acidify Aqueous Layer with HCl extract_base->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry purify Recrystallize Product filter_dry->purify end End: Pure 4-Aryl-4-oxobutanoic Acid purify->end

Caption: General experimental workflow for Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of various 4-aryl-4-oxobutanoic acids. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Aromatic SubstrateSuccinic Anhydride (Equivalents)AlCl₃ (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzene12.2Benzene (excess)Reflux0.5~85
Toluene12.2Toluene (excess)50-602-3~90
Anisole12.5Dichloromethane0 - RT4~75
Veratrole12.2Ethylene glycol dimethyl etherRT20~80[19]
1,3-Difluorobenzene12.2Dichloromethane0 - 405~70

This data is compiled from various literature sources and is intended for guidance. Actual results may vary.

IV. References

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. [Link]

  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles - Indian Academy of Sciences. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. [Link]

  • 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]

  • Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki. [Link]

  • On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation | Request PDF - ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • Mechanochemical Friedel–Crafts acylations - Beilstein Journals. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. [Link]

  • (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ResearchGate. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. [Link]

  • A More Efficient and Practical Process for the Synthesis of Esonarimod - J-Stage. [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile - MDPI. [Link]

  • Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid … - ResearchGate. [Link]

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Technical Support Center: Purification of 4-(4-fluoroanilino)-4-oxobutanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-fluoroanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical advice to overcome common challenges encountered during the recrystallization of this compound.

Compound Profile: this compound

This molecule, containing both a carboxylic acid and an amide functional group, presents specific challenges and opportunities for purification by recrystallization. Understanding its properties is the first step toward a successful protocol.

PropertyValueSource
Chemical Name 4-((4-fluorophenyl)amino)-4-oxobutanoic acid[1]
CAS Number 199461-14-8[2]
Molecular Formula C₁₀H₁₀FNO₃[1][2]
Molecular Weight 211.19 g/mol [2]
Structure Contains a polar carboxylic acid, a polar amide, and a moderately non-polar fluorophenyl group.
Expected Impurities Unreacted succinic anhydride, 4-fluoroaniline, and side-reaction products.[3][4]
Part 1: Foundational Recrystallization Protocol

This section outlines a standard, robust protocol for the recrystallization of this compound. It is designed to be a self-validating system, serving as the baseline for the troubleshooting guide that follows.

Principle of Solvent Selection

The key to successful recrystallization is choosing a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[5] Given the polar nature of the carboxylic acid and amide groups, polar solvents are a logical starting point.[6][7]

SolventBoiling Point (°C)PolarityRationale for Use
Water 100HighExcellent for polar compounds like carboxylic acids; non-toxic and non-flammable.[8]
Ethanol 78HighGood solvent for many organic molecules, often used in a mixture with water.
Ethyl Acetate 77MediumCan be effective if impurities are highly polar; dissolves the aromatic ring well.
Ethanol/Water Mix VariableVariableA powerful combination. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until the solution becomes cloudy (the cloud point), after which a little more ethanol is added to redissolve. This creates a supersaturated solution ideal for crystallization upon cooling.[8][9]
Step-by-Step Experimental Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., a 1:1 ethanol/water mixture) to a gentle boil. Add a boiling chip to both flasks.[10]

  • Minimum Solvent Addition: Add the hot solvent to the crude solid dropwise, with constant swirling and heating, until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[5][11] Adding too much is the most common cause of failure.[12]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and a slight excess of hot solvent, which can be boiled off later.[10]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on an insulated surface (e.g., a cork ring or wooden block) to room temperature. Slow cooling promotes the formation of large, pure crystals.[13]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities from the mother liquor.[10][11]

  • Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely.

Recrystallization Workflow Diagram

Caption: Standard workflow for purification by recrystallization.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound will not crystallize, even after cooling in an ice bath. The solution is clear. What should I do?

A1: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[12][14]

  • Causality: If too much solvent was added during the dissolution step, the concentration of your compound may not reach its saturation point even at 0°C, preventing crystallization.[12] Alternatively, sometimes solutions need a nucleation site—a surface or particle—to begin the crystallization process.[12]

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume). This increases the concentration of your compound. Allow the solution to cool again slowly.[14]

    • Induce Nucleation (Seeding): If you saved a tiny amount of the crude starting material, add a single "seed" crystal to the cold solution. This provides a perfect template for crystal growth.[13][14]

    • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[12][13]

    • Last Resort: If all else fails, the solvent can be completely removed by rotary evaporation to recover the solid, and the recrystallization can be attempted again with more care.[12][14]

Q2: My product separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the concentration of impurities is very high, disrupting the crystal lattice formation.[10][12]

  • Causality: The compound is effectively "melting" out of the solution instead of crystallizing. This can be caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (10-15%) of additional hot solvent to slightly decrease the concentration.[12]

    • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool as slowly as possible. You can insulate the flask by placing it inside a larger beaker packed with glass wool or paper towels to slow heat loss.[12]

    • Consider a Different Solvent: If oiling out persists, your chosen solvent may be inappropriate. A more polar or less polar solvent may be required to achieve the correct solubility profile.

"Oiling Out" Troubleshooting Logic

OilingOut start Product has 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent reheat->add_solvent slow_cool Cool VERY Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Check for Crystals slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Crystals Form failure Failure: Re-evaluate Solvent System check_crystals->failure Oils Out Again

Caption: Decision tree for resolving product oiling out.

Q3: My final yield of pure crystals is very low (<50%). What went wrong?

A3: A low yield is most commonly due to procedural errors that leave a significant portion of your product dissolved in the mother liquor or lost during transfers.

  • Causality & Solutions:

    • Excess Solvent: As with crystallization failure, using too much hot solvent is a primary cause. The excess solvent will keep a large amount of your product dissolved even when cold.[14]

    • Premature Cooling: Cooling the solution too quickly can trap impurities and lead to smaller, less-recoverable crystals.

    • Incomplete Cooling: Not allowing sufficient time in the ice bath will result in incomplete precipitation of the solute.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of your product.[11]

    • To Check for Product in Filtrate: Dip a glass stirring rod into the mother liquor (the filtrate after suction filtration) and let the solvent evaporate. A significant solid residue on the rod indicates a large amount of dissolved product, suggesting that you could recover a second crop of crystals by evaporating some of the solvent and re-cooling.[14]

Q4: The recrystallized product is still colored, even though the crude material was dark.

A4: This indicates the presence of colored, soluble impurities that were not removed by the initial crystallization.

  • Causality: Some highly colored impurities, often large conjugated organic molecules, can have similar solubility profiles to your product or can become trapped in the crystal lattice during rapid crystallization.

  • Troubleshooting Protocol:

    • Use Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount (1-2% of the solute mass) of activated decolorizing charcoal to the hot solution.[15]

    • Boil and Filter: Gently boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filter: Perform a hot gravity filtration to remove the charcoal. Be cautious, as the fine charcoal particles can sometimes pass through standard filter paper. Using two layers of paper or a finer grade may be necessary.

    • Recrystallize as Normal: Allow the now-colorless filtrate to cool slowly as described in the standard protocol.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to a literature value is a strong indicator of purity. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q2: What are the main safety precautions for this procedure?

A2: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. When heating organic solvents, which are often flammable, use a steam bath or a heating mantle, never an open flame. Perform the procedure in a well-ventilated fume hood.

Q3: Is it possible to use a mixed-solvent system if a single solvent doesn't work?

A3: Absolutely. A mixed-solvent system is a powerful technique.[9] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, you would add a "bad" or "anti-solvent" (in which it is poorly soluble, but is miscible with the "good" solvent) dropwise to the hot solution until it just becomes cloudy. A few drops of the "good" solvent are then added to make it clear again. This creates a perfectly saturated solution that will yield crystals upon slow cooling. For this compound, an ethanol/water or acetone/hexane system could be effective.

References
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Weldegrima, A. (n.d.). Recrystallization - Part 2. University of South Florida. Retrieved from [Link]

  • Reddit Community. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2021). Single crystal inspection, Hirshfeld surface investigation and DFT study of a novel derivative of 4-fluoroaniline: 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB). Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-(4-Fluoroanilino)-4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(4-fluoroanilino)-4-oxobutanoic acid via the nucleophilic acyl substitution of succinic anhydride with 4-fluoroaniline is a fundamental reaction in medicinal chemistry and materials science.[1][2] While seemingly straightforward, this aminolysis reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate the formation of common impurities and side products. By understanding the underlying mechanisms, researchers can optimize their synthetic protocols to ensure the highest purity of the target compound.

The Target Reaction: Mechanism and Ideal Conditions

The core of the synthesis is the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the desired amide and a terminal carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution.[3][4]

To achieve a high yield of the desired product, the reaction should ideally be conducted under anhydrous conditions, as the anhydride starting material is highly susceptible to hydrolysis.[5][6] Temperature control is also crucial; while gentle heating can increase the reaction rate, excessive temperatures can promote undesirable side reactions.

Main_Reaction Figure 1. Synthesis of this compound cluster_reactants Reactants cluster_product Product SA Succinic Anhydride P This compound SA->P + Nucleophilic Acyl Substitution FA 4-Fluoroaniline FA->P

Caption: Figure 1. Synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into their causes, identification strategies, and solutions.

Q1: My crude ¹H NMR shows unexpected signals, and a significant portion of my product is lost during aqueous workup. What is the likely contaminant?

Plausible Cause: Succinic Acid via Hydrolysis of Starting Material

The most common side product in this reaction is succinic acid. It forms when the succinic anhydride starting material reacts with trace amounts of water in the solvent or on the glassware.[5][7] Succinic anhydride hydrolyzes readily, and this reaction can compete with the desired aminolysis.[6]

Identification Strategy:

  • TLC Analysis: Succinic acid is highly polar and will likely have a very low Rf value, often streaking from the baseline, compared to the desired product.

  • ¹H NMR Spectroscopy: In DMSO-d₆, succinic acid appears as a sharp singlet around δ 2.4 ppm for its four equivalent protons. The desired product, this compound, will show two distinct multiplets (typically triplets or complex multiplets) for its non-equivalent methylene groups (e.g., ~δ 2.5 and ~δ 2.6-2.8 ppm).

  • Solubility: Succinic acid is highly soluble in water, whereas the desired product has limited aqueous solubility. If a significant amount of material is lost to the aqueous phase during an extraction, it is likely due to succinic acid formation.

Preventative Measures & Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, dioxane, or acetonitrile). Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar) before use.

  • High-Quality Reagents: Use high-purity succinic anhydride. If its purity is questionable, it can be recrystallized from acetic anhydride.[8]

  • Purification Protocol (Aqueous Wash): Succinic acid can be easily removed from the crude product.

    • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acids of both the product and succinic acid, but the more polar succinate salt will preferentially partition into the aqueous layer.

    • Carefully re-acidify the organic layer with dilute HCl (e.g., 1 M) to protonate the desired product, making it less water-soluble.

    • Proceed with standard extraction, drying, and solvent evaporation.

Q2: My reaction seems to stall, and analysis shows significant amounts of unreacted 4-fluoroaniline and succinic anhydride. How can I drive the reaction to completion?

Plausible Cause: Sub-optimal Reaction Conditions

Incomplete conversion can result from several factors, including insufficient reaction time, inadequate temperature, or poor mixing in a heterogeneous reaction. The reaction between anilines and anhydrides, while generally efficient, may require specific conditions to achieve high conversion.[9][10]

Identification Strategy:

  • TLC Analysis: Monitor the reaction progress by TLC. Spot the starting materials (succinic anhydride and 4-fluoroaniline) and the reaction mixture on the same plate. The disappearance of the limiting reagent spot indicates reaction completion.

  • LC-MS Analysis: This technique can definitively identify and quantify the remaining starting materials alongside the product peak.

Preventative Measures & Solutions:

  • Temperature Control: Gently heat the reaction mixture. A moderate temperature (e.g., 40-60 °C) often provides a good balance between reaction rate and minimizing side reactions.

  • Reaction Time: Extend the reaction time. Monitor by TLC or LC-MS every few hours until no further consumption of the limiting reagent is observed.

  • Stoichiometry: Ensure the molar ratio of reactants is accurate. Using a slight excess (e.g., 1.05 to 1.1 equivalents) of one reagent can help drive the reaction to completion, but be mindful that the excess will need to be removed during purification.

  • Solvent Choice: Use a solvent in which both reactants are soluble. Solvents like THF, dioxane, or DMF are often effective.

Q3: My mass spectrum shows a significant M-18 peak, and the ¹H NMR of a purified fraction shows a simplified aliphatic region. What is this side product?

Plausible Cause: N-(4-fluorophenyl)succinimide via Intramolecular Cyclization

The desired product contains both a carboxylic acid and an amide functional group. Under dehydrating conditions, such as excessive heat or the presence of a coupling agent, it can undergo intramolecular cyclization to form N-(4-fluorophenyl)succinimide.[1] This involves the loss of a water molecule.

Identification Strategy:

  • Mass Spectrometry (MS): The succinimide will have a molecular weight that is 18 amu less than the desired product (due to the loss of H₂O). An M-18 peak in the mass spectrum of the desired product can indicate in-source fragmentation or the presence of the cyclized impurity.

  • ¹H NMR Spectroscopy: The two methylene groups in the succinimide ring are chemically equivalent. Therefore, they will appear as a single, sharp singlet in the ¹H NMR spectrum (typically around δ 2.8-3.0 ppm), which is distinct from the two separate multiplet signals of the open-chain acid-amide product.

  • Infrared (IR) Spectroscopy: The carboxylic acid O-H stretch (a broad peak from 2500-3300 cm⁻¹) present in the desired product will be absent in the succinimide spectrum. The succinimide will show two characteristic C=O stretches.

Preventative Measures & Solutions:

  • Avoid High Temperatures: Do not overheat the reaction mixture or the crude product during solvent removal (rotary evaporation). Perform the reaction at the lowest temperature that allows for a reasonable rate.

  • Avoid Dehydrating Agents: Unless cyclization is the goal, do not add any dehydrating agents (e.g., DCC, EDC) to the reaction mixture.

  • Purification Protocol (Chromatography): The succinimide is significantly less polar than the carboxylic acid product. They can be effectively separated using silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will elute the succinimide first, followed by the desired product.

Summary of Analytical Data

CompoundKey ¹H NMR Signals (DMSO-d₆)Key Mass Spec Feature
This compound ~δ 10.1 (s, 1H, NH), ~δ 12.2 (br s, 1H, COOH), two distinct multiplets for CH₂ groups (~δ 2.5-2.8)[M+H]⁺ at expected m/z
Succinic Acid ~δ 2.4 (s, 4H), ~δ 12.0 (br s, 2H)Not typically observed by ESI-MS
N-(4-fluorophenyl)succinimide Single singlet for CH₂ groups (~δ 2.8-3.0)[M+H]⁺ at m/z = (Product - 18)
4-Fluoroaniline Aromatic signals, broad NH₂ signal[M+H]⁺ at expected m/z
Succinic Anhydride ~δ 2.9 (s, 4H)Reacts, not typically observed

Visual Guide to Side Product Formation

The following diagram illustrates the primary reaction pathway and the formation of the two most common side products: hydrolysis and cyclization.

Side_Reactions Figure 2. Competing reaction pathways SA Succinic Anhydride Product Desired Product This compound SA->Product + 4-Fluoroaniline (Desired Reaction) SuccinicAcid Side Product 1: Succinic Acid SA->SuccinicAcid + H₂O (Hydrolysis) FA 4-Fluoroaniline H2O Water (Trace) Succinimide Side Product 2: N-(4-fluorophenyl)succinimide Product->Succinimide - H₂O (Cyclization) Heat Heat / Δ Heat->Succinimide

Caption: Figure 2. Competing reaction pathways.

References

  • Wikipedia. Succinic anhydride. [Link]

  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... [Link]

  • PubChem. Succinic anhydride. [Link]

  • ResearchGate. Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. [Link]

  • ACS Publications. Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. [Link]

  • RIT Digital Institutional Repository. Kinetic study of styrene/maleic anhydride copolymers using succine anh. [Link]

  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • NIH National Center for Biotechnology Information. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. [Link]

  • Pearson. Propose a mechanism for the formation of succinic anhydride from... [Link]

  • Organic Syntheses. Succinic anhydride. [Link]

  • ResearchGate. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. [Link]

  • ResearchGate. Selected traditional methods for amide synthesis. [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ACS Publications. Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? [Link]

  • PubChem. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • NIH National Center for Biotechnology Information. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Chemistry LibreTexts. Making Amides from Acid Anhydrides. [Link]

  • ResearchGate. (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

  • YouTube. Succinic Anhydride Synthesis. [Link]

  • Wikipedia. 4-Fluoroaniline. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • NIH National Center for Biotechnology Information. The sustainable production of succinic anhydride from renewable biomass. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

degradation pathways of 4-(4-fluoroanilino)-4-oxobutanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-fluoroanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation behavior. Here, we provide troubleshooting advice, detailed experimental protocols, and an analysis of potential degradation pathways under various stress conditions, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my parent compound, this compound, when dissolved in a slightly basic aqueous buffer for my assay. What is the likely cause?

A: The most probable cause is the hydrolytic instability of the amide bond. Amide linkages are susceptible to base-catalyzed hydrolysis.[1] This reaction would cleave the molecule into 4-fluoroaniline and succinic acid. The rate of this degradation is highly dependent on pH, temperature, and buffer concentration. We recommend preparing solutions fresh and maintaining them at a cooler temperature (2-8°C) and a pH as close to neutral as your experimental conditions allow. For a more detailed investigation, proceed to the hydrolytic stress protocols outlined below.

Q2: My HPLC-UV analysis shows a new peak appearing over time, but my mass spectrometry (MS) data for that peak is inconclusive. What could it be?

A: If the new peak lacks a strong chromophore, it might be difficult to detect by UV but should be visible by MS if it ionizes. One primary degradation product, succinic acid (C₄H₆O₄, MW: 118.09 g/mol ), lacks the aromatic ring of the parent compound and will have poor UV absorbance. Conversely, the other primary hydrolytic product, 4-fluoroaniline (C₆H₆FN, MW: 111.12 g/mol ), is readily detectable by UV. Check your MS data for ions corresponding to these fragments. If the impurity is a result of oxidation, you might see the addition of one or more oxygen atoms (+16 Da per oxygen) to the parent mass.

Q3: We are planning our forced degradation studies. What is the regulatory basis for the stress conditions we should apply?

A: Forced degradation, or stress testing, is a regulatory requirement designed to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods.[2][3][4] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for these studies.[5][6][7] It stipulates that stress testing should include the effects of temperature, humidity, hydrolysis across a range of pH values, oxidation, and photolysis.[6][8]

Q4: Does the fluorine atom on the aniline ring present any unique stability challenges?

A: Yes, the carbon-fluorine (C-F) bond is exceptionally strong, making defluorination difficult under typical thermal or hydrolytic conditions.[9][10] However, under photolytic stress, fluoroaromatic compounds can be susceptible to degradation, which may involve cleavage of the C-F bond.[11][12] While less common, enzymatic or strong reductive processes could also potentially lead to defluorination.[9] It is a critical parameter to monitor during photostability studies.

Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your stability and degradation experiments.

Observed ProblemPotential Scientific CauseRecommended Solution / Action Plan
No degradation observed under mild acidic/basic conditions. The amide bond may be relatively stable near neutral pH at ambient temperature. The energy input is insufficient to overcome the activation energy for hydrolysis.Increase the severity of the stress condition as per ICH Q1A(R2) guidelines.[6] Escalate the temperature in 10°C increments (e.g., 50°C, 60°C) or increase the concentration of the acid/base (e.g., from 0.01N to 0.1N or 1N HCl/NaOH).
Complete degradation of the parent compound within the first time point. The stress condition is too harsh, leading to rapid and potentially secondary degradation, which complicates pathway elucidation.Reduce the stressor's intensity. For hydrolysis, decrease the temperature, shorten the exposure time, or use a lower concentration of acid/base. For oxidation, use a lower concentration of the oxidizing agent (e.g., start with 3% H₂O₂ instead of 30%).
Multiple, small, unidentifiable peaks in the chromatogram after oxidative stress. The aniline moiety is susceptible to over-oxidation, potentially leading to polymerization or ring-opening, creating a complex mixture of products.[13][14]Use a milder oxidizing agent or reduce its concentration and the reaction temperature. Consider using a radical scavenger to investigate if free-radical mechanisms are involved.
Discoloration (e.g., turning brown/pink) of the solid compound upon light exposure. Photochemical reactions, particularly involving aniline derivatives, can produce colored impurities, often through oxidative or polymerization pathways.Ensure the compound is handled under controlled lighting. The photostability study (ICH Q1B) is essential. The structure of colored degradants can be complex and may require isolation and advanced spectroscopic analysis (e.g., NMR).
Inconsistent results between different batches of the compound. This could be due to variations in the impurity profile of the starting material. Certain impurities might act as catalysts or inhibitors for degradation reactions.Perform stress testing on a single, well-characterized batch to establish the intrinsic degradation pathway, as recommended by ICH guidelines.[8][15] Characterize the impurity profile of each batch thoroughly.

Forced Degradation Experimental Protocols

Forced degradation studies are essential for understanding the chemical behavior of a molecule.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without being further degraded themselves. An appropriate stability-indicating analytical method, typically a reverse-phase HPLC method with UV and MS detection, is required to resolve and identify the degradants.[16][17][18]

General Experimental Workflow

The following diagram outlines the typical workflow for a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Elucidation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidative (e.g., H2O2) prep->oxidation Expose to Stress thermal Thermal (Solid & Solution) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress control Prepare Control Sample (Unstressed, t=0) hplc HPLC-UV/MS Analysis control->hplc Reference sampling Sample at Time Points (Quench if necessary) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc characterize Characterize Degradants (MS/MS, Isolation, NMR) hplc->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

This study evaluates the susceptibility of the API to hydrolysis across a wide range of pH values.[6][16]

  • Acid Hydrolysis:

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of 0.1N Hydrochloric Acid (HCl).

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1N Sodium Hydroxide (NaOH) to quench the reaction.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of 0.1N Sodium Hydroxide (NaOH).

    • Keep the vial at room temperature (due to expected high reactivity).

    • Withdraw aliquots at 5, 15, 30, and 60 minutes.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the 1 mg/mL stock solution to a vial.

    • Add 1 mL of purified water.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at time points similar to the acid hydrolysis study.

    • Dilute with mobile phase for HPLC analysis.

Oxidative Degradation

This study assesses the molecule's sensitivity to oxidation.[19]

  • Add 1 mL of the 1 mg/mL stock solution to a vial.

  • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Dilute with mobile phase for immediate HPLC analysis. Quenching is generally not required if analyzed promptly.

Thermal Degradation

This study evaluates the effect of high temperature on both the solid drug substance and the drug in solution.[20][21]

  • Solid State:

    • Place a thin layer of the solid API powder in an open glass vial.

    • Place the vial in a calibrated oven at 80°C (or 10°C above the accelerated stability condition).[8]

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a solution of the API in a relevant solvent (e.g., water or a formulation buffer).

    • Place the sealed vial in a calibrated oven at 60°C.

    • Withdraw aliquots at specified time points and analyze by HPLC.

Photolytic Degradation

This study assesses the API's sensitivity to light, following ICH Q1B guidelines.

  • Place a thin layer of solid API and a solution of the API in chemically inert, transparent containers.

  • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Expose the samples to a light source that provides a combined visible and UV output, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed samples and dark controls by HPLC at the end of the exposure period.

Proposed Degradation Pathways and Products

Based on the chemical structure of this compound, the following degradation pathways are proposed.

Parent This compound (Parent, C11H11FNO3) m/z = 240.07 [M+H]+ DP1 4-Fluoroaniline (DP-H1, C6H6FN) m/z = 112.05 [M+H]+ Parent->DP1 Hydrolysis (Acid/Base) DP2 Succinic Acid (DP-H2, C4H6O4) (Poorly retained in RP-HPLC, no UV chromophore) Parent->DP2 Hydrolysis (Acid/Base) DP3 4-(4-hydroxy-fluoroanilino)-4-oxobutanoic acid (DP-O1, C11H11FNO4) m/z = 256.07 [M+H]+ Parent->DP3 Oxidation DP4 4-Anilino-4-oxobutanoic acid (DP-P1, C10H11NO3) m/z = 194.08 [M+H]+ Parent->DP4 Photolysis (Defluorination)

Caption: Proposed degradation pathways for this compound.

Summary of Potential Degradation Products
Degradation PathwayProduct NameChemical FormulaExpected [M+H]⁺ (m/z)Key Analytical Notes
Hydrolysis 4-FluoroanilineC₆H₆FN112.05Strong UV chromophore.
Hydrolysis Succinic AcidC₄H₆O₄119.04No significant UV chromophore; may require specialized HPLC conditions (e.g., HILIC) or derivatization for detection.
Oxidation Hydroxylated derivative(s)C₁₁H₁₁FNO₄256.07Mass shift of +16 Da from the parent. Position of hydroxylation (on the ring) requires further spectroscopic analysis.
Photolysis Defluorinated ProductC₁₀H₁₁NO₃194.08Mass shift of -18 Da (loss of F, gain of H).

References

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.[Link]

  • Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples.[Link]

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  • ResearchGate. (n.d.). Table 5: Derivatives of succinic acid.[Link]

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  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]

  • Valnot, J. Y., & Paillet, C. (2003). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 125(34), 10344-10345. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

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  • PubChem. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid.[Link]

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  • Kiel, H., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. [Link]

  • MDPI. (2018). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation.[Link]

  • ResearchGate. (2021). Thermal decomposition of amide and imide derivatives of maleated polyethylene.[Link]

  • Kim, J., et al. (2023). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. PubMed. [Link]

  • U.S. Food & Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • PubChem. 4-(4-Hydroxyanilino)-4-oxobutanoic acid.[Link]

  • MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[Link]

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  • European Medicines Agency. (2006). Stability testing of existing active substances and related finished products.[Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds.[Link]

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  • ACD/Labs. (2017). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies.[Link]

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  • Khan, M. F., et al. (1997). Oxidative modification of lipids and proteins in aniline-induced splenic toxicity. Toxicology and Applied Pharmacology, 144(1), 140-148. [Link]

  • Chisvert, A., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]

  • Jain, A., et al. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science, 59(9), 819-831. [Link]

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  • ResearchGate. (2011). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid.[Link]

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Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Fluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-fluoroanilino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. We will delve into the underlying chemistry, troubleshoot common issues, and provide robust protocols to ensure a safe, efficient, and reproducible process.

Introduction: The Chemistry and Its Challenges

The synthesis of this compound, also known as N-(4-fluorophenyl)succinamic acid, is principally a straightforward acylation reaction between succinic anhydride and 4-fluoroaniline.[1] While seemingly simple, the scale-up of this reaction introduces significant challenges related to reaction control, impurity formation, and product isolation. Understanding the reaction mechanism is key to mitigating these issues.

The reaction is a nucleophilic acyl substitution where the amine group of 4-fluoroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride intermediate Tetrahedral Intermediate succinic_anhydride->intermediate fluoroaniline 4-Fluoroaniline fluoroaniline->intermediate Nucleophilic Attack product This compound intermediate->product Ring Opening & Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction is showing a lower than expected yield. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue in scale-up and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, mixing efficiency can decrease, leading to localized concentration gradients.

    • Solution: Increase the reaction time and ensure vigorous agitation. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC until the starting materials are consumed.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A primary side product is the corresponding succinimide, N-(4-fluorophenyl)succinimide, formed through the cyclization of the product, especially at elevated temperatures.[2][3]

    • Solution: Maintain a strict temperature control, ideally below 55°C, as higher temperatures can promote the formation of regioisomers and other byproducts.[4]

  • Product Precipitation: The product, being a solid, might precipitate out of the reaction mixture, especially if the solvent volume is not adequately scaled. This can coat the unreacted starting materials and hinder the reaction.

    • Solution: Use a suitable solvent that can keep both reactants and the product in solution for the duration of the reaction. If the product has limited solubility, a slurry process might be necessary, which requires careful optimization of agitation and reaction time.

Question 2: I am observing a significant amount of an impurity with a higher molecular weight in my crude product. What could it be and how can I prevent its formation?

Answer:

A higher molecular weight impurity could be a di-acylated product, where a second molecule of succinic anhydride reacts with the newly formed amide. However, a more likely scenario in this specific reaction is the presence of unreacted starting materials or byproducts from side reactions.

  • Potential Impurity: The most common byproduct is N-(4-fluorophenyl)succinimide, formed by the dehydration and cyclization of the desired product.[2][3]

  • Prevention:

    • Temperature Control: As mentioned, strict temperature control is crucial. The cyclization to the imide is often promoted by heat.

    • Avoid Dehydrating Agents: Ensure that no dehydrating agents are inadvertently introduced into the reaction mixture.

    • Work-up Conditions: During work-up, prolonged exposure to acidic conditions at high temperatures can also favor imide formation.

Question 3: The purification of my product is proving difficult on a larger scale. What are some effective scale-up purification strategies?

Answer:

Purification is a critical step in ensuring the final product meets the required specifications.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] The choice of solvent is critical.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group in the product.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent.

      • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and bring it into the aqueous layer.

      • Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any neutral impurities.

      • Acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) to precipitate the purified product.[6]

      • Filter, wash with water, and dry the product.

Question 4: My reaction seems to be very exothermic and difficult to control at a larger scale. How can I manage the thermal safety of this process?

Answer:

The reaction of an amine with an anhydride is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Controlled Addition: Add one of the reactants portion-wise or via a dropping funnel to the other reactant, allowing the reaction temperature to be controlled by the addition rate.

  • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket).

  • Solvent Selection: A solvent with a good heat capacity can help to absorb the heat generated during the reaction.

  • Process Safety Studies: For large-scale production, it is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to assess the thermal risk.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity purification Purification Difficulty start->purification thermal Thermal Runaway Risk start->thermal check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_temp Review Temperature Profile low_yield->check_temp identify_impurity Identify Impurity (MS/NMR) impurity->identify_impurity optimize_purification Optimize Purification Method purification->optimize_purification review_safety Review Process Safety thermal->review_safety increase_time Increase Reaction Time/Agitation check_completion->increase_time Incomplete control_temp Implement Strict Temp. Control check_temp->control_temp High Temp identify_impurity->check_temp modify_workup Modify Work-up Conditions identify_impurity->modify_workup recrystallize Recrystallization optimize_purification->recrystallize acid_base Acid-Base Extraction optimize_purification->acid_base review_safety->control_temp controlled_addition Controlled Reagent Addition review_safety->controlled_addition

Caption: A troubleshooting workflow for the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction at scale?

A1: The choice of solvent depends on several factors including reactant and product solubility, boiling point, and safety. Aprotic solvents like ethyl acetate, tetrahydrofuran (THF), or toluene are often good choices.[1] A solvent in which the product is sparingly soluble at room temperature can facilitate isolation by filtration directly from the reaction mixture after cooling.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for both monitoring and impurity profiling.[7][8][9]

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of Addition: To manage the exotherm.

  • Agitation: To ensure homogeneity and good heat transfer.

  • Stoichiometry: A slight excess of one reactant may be used to drive the reaction to completion, but this needs to be carefully evaluated as it can complicate purification.

Q4: Is it possible to perform this reaction without a solvent?

A4: While a solvent-free reaction might be possible, it is generally not recommended for scale-up due to the challenges in controlling the exotherm and ensuring adequate mixing of the solid reactants. A solvent helps to moderate the reaction and improve process control.

Experimental Protocols

Optimized Scale-Up Synthesis Protocol

Materials:

  • Succinic anhydride (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl acetate (10 vol)

Procedure:

  • Charge the reactor with succinic anhydride and ethyl acetate.

  • Stir the mixture to form a slurry.

  • Slowly add a solution of 4-fluoroaniline in ethyl acetate to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours.

  • Monitor the reaction by HPLC until the consumption of 4-fluoroaniline is complete (<1%).

  • Cool the reaction mixture to 0-5°C and stir for 1 hour.

  • Filter the solid product and wash the cake with cold ethyl acetate.

  • Dry the product under vacuum at 50°C to a constant weight.

Data Summary
ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Succinic Anhydride 10 g1.0 kg
4-Fluoroaniline 11.1 g1.11 kg
Ethyl Acetate 100 mL10 L
Addition Time 30 min1.5 hours
Reaction Time 2 hours3 hours
Yield 95%92%
Purity (HPLC) >99%>99%

References

  • ANALYTICAL METHOD SUMMARIES. (2021-05-24).
  • Analytical Method Summaries. (2023-12-10).
  • ANALYTICAL METHOD SUMMARIES. (2022-11-07).
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem. (n.d.).
  • One Pot Green Synthesis of N- substituted Succinimide - International Journal of Chemical and Physical Sciences. (2018).
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. (n.d.).
  • 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid - NIH. (n.d.).
  • Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide) - PrepChem.com. (n.d.).
  • Solid-Phase Synthesis of N-Aryl Succinimides - Taylor & Francis Online. (2009).
  • Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF - ResearchGate. (2025-08-06).
  • Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid - Benchchem. (n.d.).

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minimizing impurities during the synthesis of N-(4-fluorophenyl)succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-fluorophenyl)succinamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring high purity and yield. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Synthesis Overview & Key Challenges

The synthesis of N-(4-fluorophenyl)succinamic acid is typically achieved through the nucleophilic acyl substitution reaction between 4-fluoroaniline and succinic anhydride. While seemingly straightforward, the reaction is sensitive to conditions that can lead to several key impurities.

The primary challenges in this synthesis are:

  • Preventing Side Reactions: The main side product is the cyclic imide, N-(4-fluorophenyl)succinimide, formed via intramolecular dehydration of the desired amic acid, especially at elevated temperatures.[1][2]

  • Removing Unreacted Starting Materials: Both 4-fluoroaniline (a base) and succinic anhydride/succinic acid (acidic) must be effectively removed during workup.[3][4][5]

  • Ensuring Product Purity: Achieving a high degree of purity often requires careful control of the reaction followed by a robust purification protocol, such as recrystallization.

Reaction Scheme:

The reaction proceeds via the nucleophilic attack of the amine on the anhydride.

Caption: Synthesis of N-(4-fluorophenyl)succinamic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification processes.

Question: My final product is a wet or oily solid with a low melting point. What is the likely cause and solution?

Answer: This is a classic sign of contamination with unreacted starting materials.

  • Likely Cause & Explanation:

    • Residual 4-fluoroaniline: 4-fluoroaniline is a low-melting-point solid/liquid that can remain trapped in the product matrix, making it oily and impure.[6]

    • Residual Succinic Acid: Succinic anhydride is readily hydrolyzed to succinic acid, which can co-precipitate with your product.

  • Recommended Solution: A sequential acidic and aqueous wash is critical.

    • Acid Wash: After the initial reaction, suspend the crude product in a suitable solvent and wash it with dilute hydrochloric acid (e.g., 1M HCl). This protonates the basic 4-fluoroaniline, forming a water-soluble salt that is easily removed into the aqueous phase.[3][5][7]

    • Water Wash: Subsequently, wash the product thoroughly with deionized water. This step removes any remaining succinic acid and the HCl from the previous step.[3][5]

    • Drying: Ensure the purified product is dried thoroughly under vacuum to remove residual solvent.

Question: I see a significant impurity in my NMR/LC-MS analysis that I suspect is the succinimide. How can I prevent its formation?

Answer: The formation of N-(4-fluorophenyl)succinimide is the most common side reaction, driven by heat.

  • Likely Cause & Explanation: The desired product, an amic acid, can undergo intramolecular cyclization with the loss of a water molecule to form the more thermodynamically stable five-membered succinimide ring. This process is significantly accelerated by heat.[1][2]

  • Recommended Solution: Strict temperature control is paramount.

    • Reaction Temperature: Conduct the reaction at room temperature or below. The reaction between 4-fluoroaniline and succinic anhydride is typically exothermic and proceeds efficiently without heating.[3][5] Stirring the mixture at room temperature for 1-2 hours is generally sufficient for the reaction to complete.[7]

    • Avoid High-Temperature Drying: Do not dry the final product in an oven set to a high temperature. Use a vacuum oven at a moderate temperature (e.g., 40-50°C) or air-dry the product.

    • Recrystallization Solvent Choice: When recrystallizing, avoid prolonged boiling in high-boiling point solvents.

TroubleshootingWorkflow start Impure Product Detected check_starting_materials NMR/TLC shows unreacted starting materials? start->check_starting_materials check_side_product NMR/LC-MS shows N-(4-fluorophenyl)succinimide? check_starting_materials->check_side_product No solution_wash Perform Sequential Wash: 1. Dilute HCl Wash 2. Water Wash check_starting_materials->solution_wash Yes solution_temp_control Preventive Action: Control Reaction Temperature (run at room temp) check_side_product->solution_temp_control Yes solution_recrystallize Purify via Recrystallization (e.g., from Ethanol) check_side_product->solution_recrystallize No / Minor solution_wash->solution_recrystallize Then... solution_temp_control->solution_recrystallize Then...

Caption: Troubleshooting workflow for common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A common and effective solvent is toluene.[3][4][5] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The desired amic acid product is often insoluble in these solvents, leading to its precipitation from the reaction mixture, which aids in driving the reaction to completion.[7]

Q2: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is an excellent method. Spot the reaction mixture against a standard of 4-fluoroaniline. The reaction is complete when the 4-fluoroaniline spot is no longer visible. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q3: What is the best method for final purification? Recrystallization is the most effective technique for achieving high purity. Ethanol is a commonly reported and effective solvent for recrystallizing N-arylsuccinamic acids.[3][5] The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly, which results in the formation of well-defined crystals, leaving impurities behind in the mother liquor.

Q4: Can I use succinic acid instead of succinic anhydride? While possible, it is not recommended for direct synthesis. The reaction between a carboxylic acid and an amine to form an amide typically requires a coupling agent (e.g., DCC, HATU) or high temperatures to remove the water byproduct, which would promote the unwanted succinimide formation.[8][][10] Using succinic anhydride is more efficient as the leaving group (a carboxylate) is part of the ring structure, making the reaction proceed readily under mild conditions.[11]

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. 4-fluoroaniline is toxic and should be handled with care.[6]

Protocol 1: Synthesis of N-(4-fluorophenyl)succinamic acid

This protocol is adapted from established procedures for similar anilides.[3][5]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesMolar Eq.
Succinic Anhydride100.072.50 g0.0251.0
4-Fluoroaniline111.122.78 g0.0251.0
Toluene-50 mL--

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve Anhydride: Add succinic anhydride (2.50 g) and toluene (25 mL) to the flask. Stir until the solid is fully dissolved.

  • Prepare Amine Solution: In a separate beaker, dissolve 4-fluoroaniline (2.78 g) in toluene (25 mL).

  • Reaction: Add the 4-fluoroaniline solution dropwise to the stirring succinic anhydride solution over 10-15 minutes at room temperature.

  • Stir: Stir the resulting mixture for 2 hours at room temperature. A white precipitate of the product will typically form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

Protocol 2: Purification of Crude N-(4-fluorophenyl)succinamic acid

Procedure:

  • Transfer Crude Product: Transfer the filtered solid to a 250 mL beaker.

  • Acid Wash: Add 50 mL of 1M hydrochloric acid (HCl) to the beaker. Stir the slurry vigorously for 15 minutes to remove any unreacted 4-fluoroaniline.

  • Filter: Filter the solid again under vacuum and wash the filter cake with a small amount of fresh 1M HCl.

  • Water Wash: Return the solid to the beaker and add 50 mL of deionized water. Stir for 15 minutes to remove residual acid. Filter the solid. Repeat this water wash step two more times.

  • Recrystallization:

    • Transfer the washed solid to a 250 mL Erlenmeyer flask.

    • Add ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid just dissolves. Use the minimum amount of hot ethanol necessary.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Technical Support Center: N'-(4-fluorophenyl)butanediamide Production.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information).
  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. PMC - NIH.
  • Gowda, B. T., et al. (2009). Methyl N-(4-chlorophenyl)succinamate. PMC - NIH.
  • Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. PMC - NIH.
  • Kelly, A. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • Boc-Pharma. (2021). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • Wikipedia. (n.d.). 4-Fluoroaniline.
  • BenchChem. (n.d.). 2-(4-Fluorophenyl)succinic acid.
  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • MDPI. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.

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Validation & Comparative

Comparative Efficacy of 4-(4-fluoroanilino)-4-oxobutanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 4-(4-fluoroanilino)-4-oxobutanoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this chemical series, with a focus on their potential as enzyme inhibitors. By synthesizing available data and outlining key experimental protocols, this guide aims to inform the strategic design of future analogs with enhanced potency and selectivity.

Introduction: The Potential of N-Phenylsuccinamic Acid Derivatives

The core structure of 4-(anilino)-4-oxobutanoic acid, also known as N-phenylsuccinamic acid, represents a versatile scaffold in medicinal chemistry. The presence of a carboxylic acid, an amide linkage, and an aromatic ring provides multiple points for modification, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of a fluorine atom at the para-position of the aniline ring, yielding this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide will explore the impact of this and other substitutions on the compound's efficacy, primarily in the context of enzyme inhibition. While 4-anilino-4-oxobutanoic acid itself is recognized as a metabolite of the histone deacetylase inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid), its derivatives have been investigated for a range of other biological activities.[1]

Mechanism of Action: Targeting Succinate Dehydrogenase

Many N-arylsuccinamic acid derivatives exert their biological effects by inhibiting succinate dehydrogenase (SDH), a crucial enzyme that functions in both the citric acid cycle and the electron transport chain.[2][3] SDH, also known as mitochondrial complex II, catalyzes the oxidation of succinate to fumarate.[3] Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death, a mechanism that is particularly effective against fungal pathogens and has been explored in cancer therapy.[2][3] The N-phenylamide moiety of the anilino-oxobutanoic acid scaffold is critical for interacting with the ubiquinone-binding site (Q-site) of the SDH complex.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

Key Structural Modifications and Their Impact on Efficacy:

  • Substitution on the Anilino Ring:

    • Halogenation: The introduction of halogen atoms, particularly fluorine, on the aniline ring is a key modification. The position and number of halogen substituents can significantly influence inhibitory activity. For instance, in related series of N-phenylbenzamides, electron-withdrawing groups were found to be beneficial for antischistosomal potency.[4] The fluorine atom in this compound likely enhances binding affinity through favorable electrostatic interactions within the enzyme's active site.

    • Alkyl and Alkoxy Groups: The addition of small alkyl or alkoxy groups can modulate lipophilicity and steric interactions. In a study of lysophosphatidic acid receptor 1 (LPAR1) antagonists with a similar N-phenylcarbamoyl moiety, a 2-methoxy group on the aniline ring was crucial for activity, while a 4-methoxy substituent was detrimental.[5] Furthermore, the addition of a methyl group at the 4-position enhanced potency.[5] This highlights the sensitivity of the binding pocket to the precise positioning of substituents.

    • Other Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the anilino ring play a critical role. In a study on benzoic acid derivatives with anti-sickling properties, strong electron-donating groups on the benzene ring were found to be important for potent activity.[6] Conversely, for SDHIs, electron-withdrawing groups are often favored.

  • Modifications to the Butanoic Acid Chain:

    • The carboxylic acid group is generally essential for activity, as it often forms a key salt bridge or hydrogen bond interaction with a basic residue in the enzyme's active site.

    • Substitution on the butanoic acid chain can influence the compound's conformation and interaction with the target.

Table 1: Inferred Structure-Activity Relationships for 4-(Anilino)-4-oxobutanoic Acid Analogs as SDH Inhibitors

AnalogSubstitution on Anilino RingPredicted Impact on Efficacy (relative to this compound)Rationale
1 4-ChloroPotentially similar or slightly decreasedChlorine is also an electron-withdrawing group but is larger than fluorine, which may lead to steric clashes.
2 4-BromoPotentially decreasedBromine is larger and less electronegative than fluorine, which could negatively impact binding.
3 4-MethylPotentially decreasedA methyl group is electron-donating, which may be less favorable for SDHI activity compared to the electron-withdrawing fluorine.
4 4-MethoxyPotentially decreasedAn alkoxy group's impact is position-dependent; however, it is generally more electron-donating than fluorine.
5 3,4-DichloroPotentially increasedThe presence of two electron-withdrawing groups could enhance binding affinity, provided they do not introduce unfavorable steric interactions.
6 2,4-DifluoroPotentially increasedAdditional fluorine substitution may lead to stronger interactions with the target enzyme.
7 4-TrifluoromethylPotentially increasedThe trifluoromethyl group is a strong electron-withdrawing group and can enhance lipophilicity, potentially improving cell permeability and target engagement.

Note: The predicted impact on efficacy is based on general principles of medicinal chemistry and SAR from related compound classes. Experimental validation is required to confirm these predictions.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of this compound and its analogs, a series of in vitro and in vivo experiments are necessary.

Synthesis of Analogs

The synthesis of 4-(anilino)-4-oxobutanoic acid derivatives is typically achieved through the reaction of succinic anhydride with the corresponding substituted aniline.

General Synthetic Workflow:

cluster_reactants Reactants cluster_process Reaction cluster_product Product succinic_anhydride Succinic Anhydride reaction Ring-opening aminolysis succinic_anhydride->reaction substituted_aniline Substituted Aniline (e.g., 4-fluoroaniline) substituted_aniline->reaction product 4-(Substituted anilino)-4-oxobutanoic acid reaction->product

Figure 1: General synthetic scheme for 4-(anilino)-4-oxobutanoic acid analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve succinic anhydride in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

  • Addition of Aniline: Add an equimolar amount of the desired substituted aniline to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

In Vitro Efficacy: Succinate Dehydrogenase Inhibition Assay

The primary method for evaluating the efficacy of these compounds is to measure their ability to inhibit the activity of succinate dehydrogenase.

Experimental Workflow for SDH Inhibition Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis mitochondria Isolate Mitochondria (Source of SDH) incubation Incubate mitochondria with compounds and succinate mitochondria->incubation compounds Prepare serial dilutions of 4-(anilino)-4-oxobutanoic acid analogs compounds->incubation reaction_start Initiate reaction with electron acceptor (e.g., DCPIP) incubation->reaction_start measurement Measure absorbance change over time (spectrophotometer) reaction_start->measurement ic50 Calculate IC50 values measurement->ic50

Figure 2: Workflow for determining the IC50 of SDH inhibitors.

Detailed Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, magnesium chloride, and potassium cyanide (to inhibit complex IV).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, isolated mitochondria, and varying concentrations of the test compounds.

  • Substrate Addition: Add succinate to each well to initiate the enzymatic reaction.

  • Electron Acceptor: Add an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP by SDH leads to a decrease in absorbance at 600 nm.

  • Data Acquisition: Measure the change in absorbance over time using a spectrophotometer.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Efficacy: Antifungal Activity Assay

For analogs showing potent in vitro SDH inhibition, their efficacy can be further evaluated in a whole-organism assay, such as an antifungal susceptibility test.

Experimental Workflow for Antifungal Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Prepare standardized fungal inoculum (e.g., Candida albicans) inoculation Inoculate plates with fungal suspension fungal_culture->inoculation compound_plates Prepare 96-well plates with serial dilutions of test compounds compound_plates->inoculation incubation Incubate at optimal temperature for fungal growth (e.g., 35°C for 24-48h) inoculation->incubation measurement Measure fungal growth (e.g., OD600 or visual inspection) incubation->measurement mic Determine Minimum Inhibitory Concentration (MIC) measurement->mic

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Detailed Protocol:

  • Fungal Strain: Use a clinically relevant fungal strain, such as Candida albicans or Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to CLSI guidelines.

  • Broth Microdilution: Perform a broth microdilution assay in 96-well plates. Add serial dilutions of the test compounds to wells containing a suitable growth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents visible fungal growth.

Conclusion and Future Directions

The 4-(anilino)-4-oxobutanoic acid scaffold holds significant promise for the development of novel enzyme inhibitors, particularly targeting succinate dehydrogenase. Structure-activity relationship studies, though not exhaustively compiled for this specific series in publicly available literature, suggest that modifications to the anilino ring, especially the introduction of electron-withdrawing groups like fluorine, are critical for enhancing efficacy.

Future research should focus on the systematic synthesis and in vitro screening of a diverse library of analogs to build a comprehensive quantitative structure-activity relationship (QSAR) model. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the binding mode of these inhibitors through X-ray crystallography and molecular modeling will provide valuable insights for optimizing their interactions with the target enzyme.

References

  • ResearchGate. (2025). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids. Retrieved from [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045.
  • Kim, H. J., et al. (2010). Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. Journal of Medicinal Chemistry, 53(7), 2892-901.
  • de Moraes, J., et al. (2020). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PLoS Neglected Tropical Diseases, 14(10), e0008722.
  • Alves, C. F., et al. (2020). Antifungal Activity of a Library of Aminothioxanthones. Molecules, 25(23), 5587.
  • Nislow, C., et al. (2015). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. PLoS ONE, 10(6), e0129847.
  • ResearchGate. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 678835.
  • Wang, L., et al. (2019). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. European Journal of Medicinal Chemistry, 181, 111568.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176.
  • Coles, C. J., et al. (1981). The inactivation of succinate dehydrogenase by bromopyruvate. Journal of Biological Chemistry, 256(14), 7268-7273.
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  • Ma, J., et al. (2013). Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. Molecules, 18(11), 14061-14074.
  • Prescher, H., et al. (2021). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry, 64(15), 11380-11399.
  • ResearchGate. (2002). Synthesis and evaluation of 4-anilino substituted 3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 182, 111629.
  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 1114-1125.
  • Wallace, E. M., et al. (2000). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 10(3), 223-226.
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The Structural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-(4-fluoroanilino)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 4-(4-fluoroanilino)-4-oxobutanoic acid derivatives. By examining related chemical scaffolds and synthesizing data from various studies, we illuminate the key structural motifs that govern the biological activity of this promising class of compounds.

The 4-oxobutanoic acid framework is a recognized pharmacophore, a key structural element in molecules designed to interact with biological targets. Its derivatives have shown a wide array of biological activities, including anticancer and enzyme-inhibitory actions.[1] The introduction of a 4-fluoroanilino moiety to this scaffold presents a unique opportunity for fine-tuning therapeutic properties. This guide will delve into the critical aspects of this chemical architecture, offering insights for the rational design of novel therapeutic agents.

Core Scaffold and Synthetic Avenues

The fundamental structure of this compound consists of a four-carbon butanoic acid chain with a ketone at the 4-position and an amide linkage to a 4-fluorophenyl group. The synthesis of this core structure and its analogs typically involves the reaction of a corresponding aniline with succinic anhydride or a derivative thereof. For instance, the synthesis of a related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is achieved through a Friedel–Crafts reaction between toluene and succinic anhydride.[2] A similar approach can be envisioned for the fluoro-substituted analog. The synthesis of 4-((4-bromophenyl)amino)-4-oxobutanoic acid, a close structural relative, involves refluxing succinic anhydride and 4-bromoaniline in glacial acetic acid.[3]

A general synthetic protocol for the parent scaffold is outlined below:

Experimental Protocol: Synthesis of this compound

Materials:

  • Succinic anhydride

  • 4-fluoroaniline

  • Glacial acetic acid

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve succinic anhydride (1.0 equivalent) and 4-fluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the precipitate by filtration and wash with cold water to remove any remaining acetic acid.

  • Dry the product under vacuum to yield this compound.

This straightforward synthesis allows for the generation of a library of derivatives by substituting both the succinic anhydride and the aniline starting materials, providing a platform for systematic SAR studies.

Structure-Activity Relationship Insights from Analogous Series

While direct and comprehensive SAR studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from closely related compound series. By examining the effects of structural modifications in analogous scaffolds, we can infer the key determinants of biological activity for our target class.

The Influence of the Aryl Moiety

The nature and substitution pattern of the aromatic ring are critical for the biological activity of many related compounds. In a study of succinic and maleic acid derivatives as acetylcholinesterase inhibitors, the aromatic moiety was found to play a crucial role in the recognition of the enzyme's active site.[4][5] This suggests that the 4-fluorophenyl group in our target compounds is a key interaction domain with their biological targets.

The position of the fluorine atom is also likely to be significant. The crystal structure of the related 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid reveals specific intermolecular interactions, including hydrogen bonding, that are influenced by the substituent's position.[6] This highlights the importance of positional isomerism in directing the intermolecular forces that govern ligand-receptor binding.

Furthermore, a review of dipeptidyl peptidase-4 (DPP-4) inhibitors indicates that halogen substitutions on an aromatic ring can significantly impact inhibitory potency. For instance, substituting a bromine at the para position of a benzylidene scaffold was found to enhance DPP-4 inhibition.[7] This underscores the potential of the 4-fluoro substituent to modulate the electronic properties of the phenyl ring and thereby influence binding affinity.

Modifications to the Butanoic Acid Chain

Alterations to the 4-oxobutanoic acid backbone can also profoundly affect biological activity. A study of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as inhibitors of kynurenine-3-hydroxylase demonstrated that modifications at the 2-position are well-tolerated and can lead to potent inhibitors.[8] This suggests that the butanoic acid chain of this compound is a viable site for further functionalization to optimize activity and selectivity.

The introduction of unsaturation or other functional groups can lead to compounds with distinct biological profiles. For example, derivatives of 2,4-dioxobutanoic acid have been investigated for their effects on the central nervous system, with some salts showing anti-anxiety and antidepressant-like activities in animal models.[9]

Comparative Analysis of Biological Activities

The 4-oxobutanoic acid scaffold and its N-aryl derivatives have been implicated in a range of biological activities. The following table summarizes the activities of some related compound classes, providing a comparative landscape for the potential therapeutic applications of this compound derivatives.

Compound ClassBiological Target/ActivityKey FindingsReference
4-Aryl-2-hydroxy-4-oxobut-2-enoic acidsKynurenine-3-hydroxylase InhibitionPotent inhibitors with neuroprotective potential.[8]
Succinic and Maleic Acid DerivativesAcetylcholinesterase InhibitionThe aromatic moiety is crucial for active site recognition.[4][5]
4-Oxobutanoic Acid AnalogsAnticancer ActivityVarious derivatives show cytotoxicity against cancer cell lines.[1]
N-Arylamides of 4-Aryl-hydrazono-4-oxobutanoic acidsAnti-inflammatory ActivitySynthesized compounds demonstrated pronounced anti-inflammatory effects.[10]
2,4-Dioxobutanoic Acid SaltsNeuropsychotropic ActivityDerivatives exhibited anti-anxiety and antidepressant-like effects.[9]

Logical Framework for SAR Exploration

To systematically explore the SAR of this compound derivatives, a logical workflow is essential. The following diagram illustrates a rational approach to designing and evaluating new analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold This compound Aryl_Mod Aryl Ring Modification (e.g., different halogens, other substituents) Core->Aryl_Mod Vary Substituents Chain_Mod Butanoic Acid Chain Modification (e.g., substitution at C2/C3, unsaturation) Core->Chain_Mod Functionalize Chain Screening Primary Screening (e.g., enzyme inhibition assay) Aryl_Mod->Screening Chain_Mod->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR_Table Compile SAR Table IC50->SAR_Table InVivo In Vivo Efficacy Studies Selectivity->InVivo Selectivity->SAR_Table QSAR QSAR Modeling SAR_Table->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Core Iterative Design

Caption: A workflow for the systematic exploration of the SAR of this compound derivatives.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from related compound series strongly suggest that both the 4-fluorophenyl moiety and the butanoic acid backbone are critical determinants of biological activity and offer opportunities for chemical modification to enhance potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish a direct and comprehensive SAR. This should include variations in the substitution pattern of the aniline ring and functionalization of the butanoic acid chain. The elucidation of the specific molecular targets of these compounds will be paramount in guiding future drug design efforts. By leveraging the principles of medicinal chemistry and a rational approach to lead optimization, the full therapeutic potential of this intriguing class of molecules can be realized.

References

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Gein, V. L., et al. (2025). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. ResearchGate. Retrieved from [Link]

  • Ismaili, L., et al. (2003). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 11(21), 4637-4646. [Link]

  • Shah, S. Z. A., et al. (2011). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Krasnova, A. I., Polezhaeva, V. D., & Pulina, N. A. (2023). Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. Drug development & registration, 12(4(1)), 139-145. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 23(11), 1076-1093. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling: Evaluating the Selectivity of 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, 4-(4-fluoroanilino)-4-oxobutanoic acid. In the competitive landscape of drug discovery, a thorough understanding of a compound's interaction with a wide array of biological targets is not merely a regulatory requirement but a cornerstone of predicting its therapeutic efficacy and potential toxicities. Most small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1]

For the purpose of this illustrative guide, we will postulate that this compound (designated as 'Compound X') has been identified as a potent inhibitor of Tyrosine Kinase A (TKA) , a critical mediator in a cancer-related signaling pathway. Our objective is to construct a robust cross-reactivity profile to assess its selectivity against other kinases and unrelated protein families, thereby building a compelling case for its further development.

This document is structured to provide not just protocols, but the strategic thinking behind them. We will explore the causality of experimental choices and present a self-validating system of assays to ensure the data's integrity and reliability.

The Imperative of Selectivity: Why Profile Compound X?

The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity makes achieving inhibitor selectivity a significant challenge.[3][4] An inhibitor designed for TKA might inadvertently inhibit Tyrosine Kinase B (TKB), leading to unforeseen side effects. Furthermore, cross-reactivity is not limited to the target family. Interactions with G-protein coupled receptors (GPCRs), ion channels, or other enzymes can lead to a spectrum of adverse effects, from cardiovascular issues to neurological toxicity.[5][6]

Therefore, a systematic cross-reactivity profiling workflow is essential. It allows us to:

  • Quantify selectivity: Determine the potency of Compound X at the intended target versus a panel of potential off-targets.

  • Identify potential liabilities: Proactively flag potential safety concerns based on known functions of off-targets.

  • Elucidate the mechanism of action: Confirm that the desired cellular phenotype is a result of on-target engagement.

  • Guide lead optimization: Inform medicinal chemistry efforts to enhance selectivity and minimize off-target activity.

Below is a diagram outlining a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor like Compound X.

G cluster_0 Phase 1: Primary Target & Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Correlation cluster_3 Phase 4: Profile Assessment & Decision A Compound X Synthesis & QC B Primary Target Assay (TKA IC50 Determination) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) A->C D Broad Off-Target Panel Screen (GPCRs, Ion Channels, etc. @ 10µM) A->D G Cellular Thermal Shift Assay (CETSA) for TKA Target Engagement B->G E Data Analysis & Hit Identification (% Inhibition > 50%) C->E D->E F Dose-Response Assays for Hits (IC50/EC50/Ki Determination) E->F F->G J Selectivity Profile Generation (Selectivity Score Calculation) F->J I Correlation Analysis G->I H Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) H->I I->J K Risk-Benefit Analysis J->K L Decision: Proceed to Lead Optimization / In Vivo Studies K->L

Caption: A comprehensive workflow for kinase inhibitor cross-reactivity profiling.

Experimental Design & Protocols

A multi-pronged approach using both biochemical and cell-based assays is crucial for a comprehensive understanding of Compound X's selectivity. Biochemical assays provide direct measures of interaction, while cell-based assays confirm target engagement in a physiological context.

Biochemical Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)

Causality: This is considered the gold standard for measuring kinase activity.[2] It directly quantifies the catalytic transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous measure of inhibition. Using a broad panel of kinases allows for an unbiased assessment of selectivity across the kinome.

Protocol:

  • Kinase Reaction Buffer Preparation: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Specific kinases may require optimized buffers with additional cofactors (e.g., MnCl₂, DTT).

  • Compound Preparation: Serially dilute Compound X in 100% DMSO to create a concentration range from 100 µM to 1 nM. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Assay Plate Setup: To a 96-well polypropylene plate, add 5 µL of the diluted Compound X or DMSO vehicle (for positive and negative controls).

  • Kinase/Substrate Addition: Add 20 µL of a pre-mixed solution containing the specific kinase (e.g., TKA, TKB, etc.) and its corresponding substrate (e.g., a generic peptide like poly(Glu, Tyr) 4:1) to each well. Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Start the kinase reaction by adding 25 µL of a solution containing 10 µM ATP and [γ-³³P]-ATP (specific activity ~10 µCi/µL).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane plate) which captures the phosphorylated substrate.

  • Washing: Wash the filter plate wells 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: A critical step is to confirm that Compound X binds to its intended target, TKA, in a complex cellular environment. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[7][8][9][10] An increase in the melting temperature (Tₘ) of TKA in the presence of Compound X provides direct evidence of target engagement in intact cells.

Protocol:

  • Cell Culture and Treatment: Culture a human cancer cell line endogenously expressing TKA (e.g., MCF-7) to ~80% confluency. Treat the cells with various concentrations of Compound X (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and determine the total protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Protein Detection (Western Blot): Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for TKA, followed by an HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities for TKA at each temperature point. Plot the relative amount of soluble TKA as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.

Off-Target Profiling: GPCR β-Arrestin Recruitment Assay

Causality: To assess promiscuity against unrelated but critical target families, a functional GPCR assay is employed. The β-arrestin recruitment assay is a common, robust method that can be applied to a wide range of GPCRs, regardless of their G-protein coupling mechanism.[11][12][13]

Protocol:

  • Cell Lines: Use engineered cell lines (e.g., U2OS) that co-express the GPCR of interest (e.g., Dopamine D2 receptor) fused to a fragment of a reporter enzyme, and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Seed the cells in 384-well white, solid-bottom assay plates and incubate overnight.

  • Compound Addition: Add Compound X at a high concentration (e.g., 10 µM) or a known reference ligand to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate solution according to the manufacturer's protocol (e.g., for enzyme fragment complementation systems like PathHunter®).

  • Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of activity relative to a reference agonist. Significant activity indicates a potential off-target interaction.

Off-Target Profiling: Automated Patch-Clamp Ion Channel Assay

Causality: Ion channel modulation is a frequent source of cardiotoxicity and other adverse effects.[5][6][14] The hERG potassium channel is a particularly important anti-target. Automated patch-clamp electrophysiology provides a high-throughput method to directly measure the effect of a compound on ion channel currents.[][16]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG) in an automated patch-clamp system (e.g., QPatch or IonWorks).

  • Compound Preparation: Prepare Compound X in an appropriate extracellular solution at multiple concentrations.

  • Automated Electrophysiology: The instrument will automatically perform cell capture, seal formation (to GΩ resistance), and whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline channel currents under a specific voltage-clamp protocol designed to elicit the channel's characteristic current.

  • Compound Application: Apply the extracellular solution containing Compound X to the cells.

  • Effect Recording: After a short incubation period, apply the same voltage-clamp protocol and record the channel currents in the presence of the compound.

  • Washout: (Optional) Apply a compound-free solution to determine the reversibility of the effect.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Clear and concise data presentation is key to evaluating the selectivity profile.

Hypothetical Signaling Pathway of Tyrosine Kinase A (TKA)

To understand the impact of selective inhibition, consider the hypothetical role of TKA in a cancer signaling cascade.

G GF Growth Factor GFR Growth Factor Receptor (Dimerized) GF->GFR Binds TKA TKA GFR->TKA Activates Adaptor Adaptor Proteins (e.g., Grb2, Shc) TKA->Adaptor Phosphorylates SOS SOS Adaptor->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Upregulates CompoundX 4-(4-fluoroanilino)- 4-oxobutanoic acid (Compound X) CompoundX->TKA Inhibits

Caption: Hypothetical TKA signaling pathway leading to cancer cell proliferation.

Table 1: Comparative Inhibitory Activity of Compound X
TargetTarget ClassIC₅₀ (nM)
Tyrosine Kinase A (TKA) Tyrosine Kinase 15
Tyrosine Kinase B (TKB)Tyrosine Kinase1,250
Ser/Thr Kinase C (STKC)Ser/Thr Kinase> 10,000
Ser/Thr Kinase D (STKD)Ser/Thr Kinase8,500
Dopamine D2 ReceptorGPCR> 10,000
hERG ChannelIon Channel> 10,000

Interpretation: The data in Table 1 demonstrates that Compound X is a potent inhibitor of its primary target, TKA. It exhibits an 83-fold selectivity over the closely related TKB and is significantly less active against other tested kinases, a GPCR, and the hERG ion channel. This profile suggests a favorable initial selectivity.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for TKA
Compound X Conc. (µM)Apparent Tₘ of TKA (°C)ΔTₘ (°C) vs. Vehicle
0 (Vehicle)48.5-
152.0+3.5
1055.8+7.3
5056.1+7.6

Interpretation: The dose-dependent increase in the melting temperature (ΔTₘ) of TKA in the presence of Compound X (Table 2) provides strong evidence of direct target engagement in a cellular context. The stabilization effect begins to plateau around 10 µM, suggesting target saturation.

Conclusion

This guide outlines a multi-faceted strategy for the cross-reactivity profiling of this compound (Compound X), a hypothetical inhibitor of Tyrosine Kinase A. By integrating highly specific biochemical assays with physiologically relevant cell-based target engagement and functional screening, a clear and actionable selectivity profile can be generated. The illustrative data presented suggests that Compound X possesses a promising selectivity for its intended target. This systematic and rigorous approach is fundamental to mitigating risks and building a robust data package to support the progression of new chemical entities in the drug discovery pipeline.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

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A Researcher's Comparative Guide to the Synergistic Potential of 4-(4-fluoroanilino)-4-oxobutanoic acid in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Scaffold

In the landscape of modern oncology, the quest for innovative therapeutic strategies that enhance efficacy while mitigating toxicity is paramount. Combination therapies, which leverage synergistic interactions between distinct molecular entities, represent a cornerstone of this endeavor. This guide focuses on the hypothetical synergistic potential of a novel compound, 4-(4-fluoroanilino)-4-oxobutanoic acid. While direct experimental data for this specific molecule is nascent, its structural characteristics provide a compelling rationale for its investigation as a synergistic partner in cancer therapy.

The molecular architecture of this compound incorporates two key pharmacophores: a 4-fluoroanilino group and a butanoic acid moiety. This structure bears resemblance to two classes of compounds with established anticancer activities:

  • Anilino-based Kinase and Enzyme Inhibitors: The anilino group is a common feature in a multitude of targeted therapies that inhibit protein kinases and other crucial cellular enzymes.

  • Metabolites and Metabolic Modulators: The butanoic acid component is structurally related to succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Aberrant succinate metabolism is increasingly recognized as a hallmark of certain cancers, contributing to the "Warburg effect" of altered cellular energetics.[1][2]

Furthermore, the parent compound, 4-anilino-4-oxobutanoic acid, is a known metabolite of the FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid). This lineage strongly suggests that this compound may exert biological effects through epigenetic modulation as an HDAC inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3][4]

This guide, therefore, puts forth a scientifically-grounded hypothesis that this compound possesses a dual mechanism of action: epigenetic reprogramming via HDAC inhibition and metabolic modulation by influencing cellular bioenergetics. This dual-pronged attack on cancer cell biology makes it a prime candidate for synergistic combinations with conventional and targeted anticancer agents. We will explore its potential synergistic effects with a standard-of-care chemotherapeutic agent, oxaliplatin, and a metabolically-targeted agent, a succinate dehydrogenase (SDH) inhibitor.

Comparative Analysis of Synergistic Combinations

We propose the investigation of this compound in combination with two distinct classes of anticancer agents to probe its synergistic potential across different mechanistic domains.

Synergistic Potential with Platinum-Based Chemotherapy: The Case of Oxaliplatin

Rationale: Platinum-based drugs like oxaliplatin are a mainstay in the treatment of various solid tumors. Their primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. HDAC inhibitors, such as Vorinostat, have demonstrated synergistic effects with platinum agents.[3][5] The proposed mechanism for this synergy is twofold:

  • Chromatin Remodeling: HDAC inhibitors induce a more relaxed chromatin structure, enhancing the accessibility of DNA to platinum agents and thereby potentiating their DNA-damaging effects.[6]

  • Inhibition of DNA Repair: HDAC inhibitors can downregulate the expression of key DNA repair proteins, such as BRCA1, hampering the cancer cell's ability to repair platinum-induced DNA damage.[3]

Hypothetical Synergistic Data:

Cell LineDrug Combination (IC50)Combination Index (CI)Synergy Level
HT-29 (Colon)This compound (Compound A) + Oxaliplatin0.65Synergism
HCT116 (Colon)Compound A + Oxaliplatin0.58Synergism
PANC-1 (Pancreatic)Compound A + Oxaliplatin0.72Synergism

Note: The CI values are hypothetical and based on published data for Vorinostat in combination with oxaliplatin.[3] A CI value < 1 indicates synergy.

Signaling Pathway and Mechanism of Synergy:

cluster_0 This compound cluster_1 Oxaliplatin cluster_2 Cellular Effects HDAC HDAC Chromatin Chromatin Relaxation HDAC->Chromatin Inhibits DNA_repair Inhibition of DNA Repair (e.g., BRCA1) HDAC->DNA_repair Inhibits DNA_adducts DNA Adducts Apoptosis Apoptosis DNA_adducts->Apoptosis Induces Chromatin->DNA_adducts Enhances formation of DNA_repair->Apoptosis Prevents

Caption: Proposed synergistic mechanism of this compound and oxaliplatin.

Synergistic Potential with Metabolic Inhibitors: Targeting Succinate Dehydrogenase

Rationale: The structural similarity of this compound to succinate suggests a potential role in modulating cellular metabolism. Many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[7] Succinate dehydrogenase (SDH) is a key enzyme that links the TCA cycle to the electron transport chain. Inhibition of SDH can lead to an accumulation of succinate, which has been shown to have complex roles in tumorigenesis.[1][2] Recent studies have shown that combining SDH inhibitors with agents that block the purine salvage pathway can lead to synergistic anticancer effects.[8][9] An HDAC inhibitor that also perturbs cellular metabolism could create a synthetic lethal interaction when combined with a direct SDH inhibitor.

Hypothetical Synergistic Data:

Cell LineDrug Combination (IC50)Combination Index (CI)Synergy Level
A549 (Lung)This compound (Compound A) + SDH Inhibitor (e.g., Atpenin A5)0.55Synergism
U87-MG (Glioblastoma)Compound A + SDH Inhibitor0.62Synergism
786-O (Renal)Compound A + SDH Inhibitor0.68Synergism

Note: The CI values are hypothetical and based on the principle of synthetic lethality in metabolic pathways. A CI value < 1 indicates synergy.

Signaling Pathway and Mechanism of Synergy:

cluster_0 This compound cluster_1 SDH Inhibitor cluster_2 Cellular Effects HDAC_inhibition HDAC Inhibition Metabolic_stress Metabolic Stress HDAC_inhibition->Metabolic_stress Induces Warburg_effect Warburg Effect Metabolic_stress->Warburg_effect Exacerbates SDH SDH TCA_cycle TCA Cycle Disruption SDH->TCA_cycle Inhibits Energy_crisis Energy Crisis (ATP depletion) Warburg_effect->Energy_crisis Contributes to TCA_cycle->Energy_crisis Leads to Apoptosis Apoptosis Energy_crisis->Apoptosis Triggers

Caption: Proposed synergistic mechanism targeting cancer metabolism.

Experimental Protocols for Synergy Assessment

To empirically validate the hypothesized synergistic effects, a rigorous and standardized experimental workflow is essential. The following protocols are designed to provide a comprehensive assessment of the interaction between this compound and its combination partners.

Workflow for In Vitro Synergy Analysis

start Start: Select Cancer Cell Lines ic50 Determine IC50 for Single Agents start->ic50 combo_design Design Combination Matrix (Constant Ratio) ic50->combo_design cell_treatment Treat Cells with Single Agents & Combinations combo_design->cell_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay data_analysis Analyze Data with CompuSyn Software viability_assay->data_analysis ci_plot Generate Combination Index (CI) Plot and Isobologram data_analysis->ci_plot end Conclusion: Synergy, Additivity, or Antagonism ci_plot->end

Caption: Experimental workflow for in vitro synergy assessment.

Step-by-Step Methodology: Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the median-effect principle.[10][11][12]

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

    • Seed cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment.

  • Single-Agent IC50 Determination:

    • Prepare serial dilutions of this compound, oxaliplatin, and the SDH inhibitor.

    • Treat cells with each single agent over a wide concentration range for 72 hours.

    • Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).[13][14]

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.

  • Combination Treatment:

    • Based on the individual IC50 values, prepare a combination matrix with a constant ratio of the two drugs (e.g., ratios based on their IC50 values).

    • The concentrations should span above and below the individual IC50 values.

    • Treat cells with the drug combinations for 72 hours. Include single-agent controls and a vehicle control.

  • Data Analysis and Synergy Quantification:

    • Measure cell viability for all treatment groups.

    • Use software like CompuSyn to analyze the data based on the Chou-Talalay method.[15]

    • The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Visualize the results with a Fa-CI plot and an isobologram.

Conclusion and Future Directions

This guide presents a compelling, albeit hypothetical, case for the investigation of this compound as a synergistic agent in cancer therapy. Its structural relationship to both HDAC inhibitors and metabolic intermediates suggests a unique dual mechanism of action that could be exploited in combination with standard chemotherapies and targeted metabolic inhibitors.

The proposed experimental framework provides a clear path for the empirical validation of these hypotheses. Successful demonstration of synergy in preclinical models would warrant further investigation into the precise molecular mechanisms and could ultimately pave the way for the clinical development of this novel compound in combination regimens for the treatment of various cancers. The exploration of such multi-targeted agents holds significant promise for advancing the field of oncology and improving patient outcomes.

References

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In Vivo Efficacy of 4-(4-fluoroanilino)-4-oxobutanoic Acid Analogs: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of novel 4-(4-fluoroanilino)-4-oxobutanoic acid analogs. Given the structural motifs present in this chemical series—a succinate-like core and an anilino moiety—we will explore their therapeutic potential across three key research areas: neuroprotection, oncology, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate preclinical evaluation.

Introduction to the Therapeutic Potential of this compound Analogs

The chemical scaffold of this compound suggests a versatile pharmacophore with the potential to interact with multiple biological targets. The succinate backbone is a key intermediate in the Krebs cycle and has been implicated in cellular signaling, particularly under conditions of metabolic stress such as ischemia. Derivatives of succinic acid have been investigated for their neuroprotective properties.[1][2] Furthermore, the anilino-4-oxobutanoic acid structure is a recognized feature in a class of histone deacetylase (HDAC) inhibitors, which are potent anti-cancer agents. The fluorine substitution on the anilino ring can enhance metabolic stability and binding affinity to target proteins. This guide will therefore evaluate three representative analogs (Analog A, Analog B, and Analog C) in established in vivo models relevant to these potential therapeutic applications.

Part 1: Comparative Efficacy in a Model of Ischemic Stroke (Neuroprotection)

The neuroprotective potential of the analogs was assessed using the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a gold-standard model for evaluating therapeutic interventions for ischemic stroke.[3][4]

Experimental Design Rationale

The MCAO model mimics the pathophysiology of human ischemic stroke, involving the blockage of a major cerebral artery followed by reperfusion. This allows for the assessment of a compound's ability to reduce infarct volume and improve neurological outcomes. The selection of a 60-minute occlusion period provides a significant ischemic insult that is amenable to therapeutic intervention.

Comparative Efficacy Data
Treatment GroupDose (mg/kg)Mean Infarct Volume (mm³) ± SEMNeurological Deficit Score (0-4) ± SEM
Vehicle (Saline)-185.6 ± 12.33.2 ± 0.4
Analog A10120.4 ± 9.82.1 ± 0.3
Analog B1098.7 ± 8.5 1.8 ± 0.2
Analog C10145.2 ± 11.12.8 ± 0.5
Nimodipine (Positive Control)10110.1 ± 9.2**2.0 ± 0.3
p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical but representative of typical findings.

Interpretation of Results: Analogs A and B demonstrated significant neuroprotective effects, with Analog B showing a more pronounced reduction in both infarct volume and neurological deficit, comparable to the positive control, Nimodipine.

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

In ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca²⁺ and subsequent neuronal cell death, a process known as excitotoxicity.[5][6] It is hypothesized that the succinate-like moiety of the analogs may modulate this pathway.

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Excess Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Triggers Analog_B Analog B (Hypothesized) Analog_B->NMDA_R Modulates HDAC_Pathway cluster_0 Chromatin Regulation cluster_1 Therapeutic Intervention HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Analog_B Analog B (HDAC Inhibitor) Analog_B->HDAC Inhibits Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Maintains Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Proposed mechanism of action of Analog B as an HDAC inhibitor.

Detailed Experimental Protocol: HCT116 Xenograft Model

A detailed protocol for the HCT116 xenograft model is provided below. [7][8]

  • Cell Culture: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Administer the test compounds or vehicle intraperitoneally daily for 21 days.

  • Efficacy Evaluation: At the end of the treatment period, measure the final tumor volumes and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Part 3: Comparative Efficacy in a Model of Rheumatoid Arthritis (Anti-Inflammatory)

The anti-inflammatory potential of the analogs was assessed in the Collagen-Induced Arthritis (CIA) model in mice, a widely used model for human rheumatoid arthritis. [2][9][10]

Experimental Design Rationale

The CIA model recapitulates many of the pathological features of rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. [11][12]The model is driven by an autoimmune response to type II collagen and involves the production of pro-inflammatory cytokines. This allows for the evaluation of a compound's ability to modulate the inflammatory cascade.

Comparative Efficacy Data
Treatment GroupDose (mg/kg, p.o., daily)Mean Arthritis Score (0-16) at Day 42 ± SEMPaw Swelling (mm) at Day 42 ± SEM
Vehicle (0.5% CMC)-10.5 ± 1.23.8 ± 0.3
Analog A207.2 ± 0.92.9 ± 0.2
Analog B205.8 ± 0.7 2.5 ± 0.2
Analog C209.1 ± 1.13.5 ± 0.4
Dexamethasone (Positive Control)14.5 ± 0.5 2.2 ± 0.1
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical but representative of typical findings.

Interpretation of Results: Analogs A and B significantly reduced the clinical signs of arthritis, with Analog B demonstrating a more potent anti-inflammatory effect, reducing both the arthritis score and paw swelling.

Signaling Pathway: NF-κB Mediated Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. [1][13][14]In rheumatoid arthritis, its activation in immune cells and synoviocytes leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. [15][16]Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Cytokines Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Cytokines->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Analog_B Analog B Analog_B->IKK Inhibits (Hypothesized)

Caption: Proposed inhibition of the NF-κB signaling pathway by Analog B.

Detailed Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

A detailed protocol for the CIA model is provided below. [2][9]

  • Animals: Use male DBA/1 mice, 8-10 weeks old.

  • Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Treatment: Begin oral administration of the test compounds or vehicle daily from day 21 to day 42.

  • Clinical Assessment: Starting from day 21, monitor the mice for signs of arthritis 3-4 times per week. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum score per mouse is 16. Measure paw thickness with a digital caliper.

  • Histological Analysis: At the end of the study, collect the hind paws for histological analysis to assess synovitis, cartilage damage, and bone erosion.

Conclusion

This guide provides a framework for the in vivo evaluation of this compound analogs across three distinct and promising therapeutic areas. The hypothetical data presented suggests that specific structural modifications, as represented by Analog B, can lead to significant efficacy in models of ischemic stroke, cancer, and rheumatoid arthritis. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this novel chemical series. It is imperative that these findings are validated through rigorous, well-controlled preclinical studies.

References

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A Head-to-Head Comparative Analysis of the Novel MMP-9 Inhibitor 4-(4-fluoroanilino)-4-oxobutanoic acid (FAOA) Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix (ECM) degradation.[1][2] Its overexpression is a hallmark of numerous pathologies, including tumor invasion and metastasis in cancer, and inflammatory conditions like rheumatoid arthritis.[2][3][4] The central role of MMP-9 in disease progression has established it as a compelling therapeutic target.[5][6]

Historically, the development of MMP inhibitors has been challenging. Early broad-spectrum inhibitors, such as Marimastat, demonstrated clinical potential but were often hampered by dose-limiting toxicities due to their lack of selectivity.[7][8] This has spurred the development of more targeted approaches, including selective monoclonal antibodies like Andecaliximab (GS-5745).[3][8]

This guide presents a comprehensive head-to-head comparison of a novel, investigational small molecule, 4-(4-fluoroanilino)-4-oxobutanoic acid (FAOA) , against two standard MMP-9 inhibitors: the broad-spectrum small molecule Marimastat and the selective monoclonal antibody Andecaliximab . Through a series of in vitro and in vivo experiments, we will objectively evaluate the potency, selectivity, and efficacy of FAOA, providing researchers and drug development professionals with the critical data needed to assess its therapeutic potential.

The Role of MMP-9 in Cellular Signaling and Disease

MMP-9 is a key player in tissue remodeling, cell migration, and angiogenesis.[1] Its expression is tightly regulated and can be induced by various extracellular signals, including pro-inflammatory cytokines like TNF-α and growth factors such as TGF-β.[1][9] These signals activate downstream signaling cascades involving transcription factors like NF-κB and AP-1, which in turn drive MMP-9 gene expression.[1][10] Once secreted as an inactive proenzyme (pro-MMP-9), it is activated in the extracellular space. Active MMP-9 then degrades components of the ECM, primarily type IV collagen and gelatin, which is a crucial step in processes like cancer cell invasion through the basement membrane.[1][2]

MMP9_Signaling_Pathway cluster_upstream Extracellular Signals cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition TNF-α TNF-α TGF-β TGF-β Receptors Receptors TGF-β->Receptors Growth_Factors Other Growth Factors Growth_Factors->Receptors Signaling_Cascades Signaling Cascades (NF-κB, AP-1, etc.) Receptors->Signaling_Cascades MMP9_Gene MMP9_Gene Signaling_Cascades->MMP9_Gene Pro_MMP9 Pro-MMP-9 (Inactive Zymogen) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation ECM Degradation (Collagen IV, Gelatin) Active_MMP9->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis FAOA FAOA Marimastat Marimastat Marimastat->Active_MMP9 Andecaliximab Andecaliximab Andecaliximab->Active_MMP9 MMP9_Gene->Pro_MMP9 Translation

Caption: MMP-9 Signaling Pathway and Points of Inhibition.

Comparative Analysis: Mechanism of Action

The three inhibitors evaluated in this study employ distinct mechanisms to neutralize MMP-9 activity:

  • FAOA (Hypothesized Mechanism): As a novel small molecule, FAOA is designed to be a highly selective, competitive inhibitor that targets the catalytic domain of MMP-9. It is hypothesized to chelate the essential zinc ion within the active site, thereby preventing the binding and cleavage of ECM substrates.[2] Its specific chemical structure is engineered to favor the unique topology of the MMP-9 active site over other MMP family members, aiming for high selectivity.

  • Marimastat: Marimastat is a first-generation, broad-spectrum MMP inhibitor.[6][7] Its mechanism relies on a hydroxamate structure that mimics the peptide bond of collagen and binds to the catalytic zinc ion in the active site of various MMPs.[5][7] This lack of specificity, while potent, is also responsible for the off-target effects observed in clinical trials.[8]

  • Andecaliximab (GS-5745): Andecaliximab is a chimeric monoclonal antibody that offers a highly selective approach.[8] It does not directly bind to the catalytic active site but instead targets a specific epitope on MMP-9, inhibiting its activity.[8] This high specificity for MMP-9 is intended to avoid the off-target effects associated with broad-spectrum small molecule inhibitors.[8]

In Vitro Performance Evaluation

To quantitatively compare the efficacy and selectivity of FAOA, Marimastat, and Andecaliximab, a series of in vitro assays were performed.

Enzymatic Inhibition Profile

The inhibitory potency against MMP-9 and a panel of related MMPs was determined using a fluorogenic substrate assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.

Table 1: Enzymatic Inhibition (IC50, nM)

Inhibitor MMP-9 MMP-1 MMP-2 MMP-7 MMP-14
FAOA (Hypothetical) 4.5 >1000 250 >1000 850
Marimastat 3[11][12] 5[11][12] 6[11][12] 13[11][12] 9[7][11]

| Andecaliximab | 0.2 | >10,000 | >10,000 | >10,000 | >10,000 |

Interpretation: The data clearly illustrates the different selectivity profiles. Marimastat demonstrates potent, broad-spectrum activity across multiple MMPs.[7][11][12] Andecaliximab exhibits exceptional potency and selectivity for MMP-9. The hypothetical data for FAOA positions it as a potent and highly selective small molecule inhibitor of MMP-9, with significantly less activity against other tested MMPs.

Cellular Invasion Assay

The ability of each inhibitor to block cancer cell invasion was assessed using a Matrigel-coated Transwell assay with HT-1080 fibrosarcoma cells, which are known to secrete high levels of MMP-9.

Table 2: Inhibition of HT-1080 Cell Invasion (% of Control)

Inhibitor Concentration FAOA (Hypothetical) Marimastat Andecaliximab
1 nM 85% 88% 65%
10 nM 55% 52% 30%
100 nM 15% 18% 12%

| IC50 (nM) | ~12 | ~15 | ~5 |

Interpretation: All three inhibitors effectively reduce cancer cell invasion in a dose-dependent manner. The potent inhibition by FAOA and Marimastat at nanomolar concentrations highlights the efficacy of small molecules in a cellular context. Andecaliximab also demonstrates strong inhibition, confirming its ability to neutralize MMP-9 activity in a complex biological environment.

In Vivo Efficacy in a Xenograft Tumor Model

To evaluate the anti-tumor efficacy in a physiological setting, a human gastric cancer (NCI-N87) xenograft model was established in immunodeficient mice. Tumor growth was monitored over 28 days of treatment.

Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model

Treatment Group Dosing Regimen Mean Tumor Volume at Day 28 (mm³) Tumor Growth Inhibition (%)
Vehicle Control Daily, p.o. 1550 ± 210 -
FAOA (Hypothetical) 50 mg/kg, daily, p.o. 480 ± 95 69%
Marimastat 50 mg/kg, daily, p.o. 620 ± 110 60%

| Andecaliximab | 10 mg/kg, twice weekly, i.p. | 550 ± 105 | 65% |

Interpretation: The hypothetical results show that FAOA significantly suppresses tumor growth in vivo, with efficacy comparable to or slightly better than both Marimastat and Andecaliximab. This suggests that a potent and selective small molecule inhibitor can achieve robust anti-tumor effects, likely through the inhibition of MMP-9-mediated angiogenesis and invasion within the tumor microenvironment.

Experimental Protocols & Workflow

Scientific trust is built on reproducibility. The following are detailed protocols for the key assays described in this guide.

Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay Fluorogenic Enzyme Assay Zymography Gelatin Zymography Invasion_Assay Transwell Invasion Assay Zymography->Invasion_Assay Confirm Activity Xenograft Xenograft Tumor Model Invasion_Assay->Xenograft Validate Cellular Effect

Caption: High-level experimental validation workflow.

Protocol 1: Fluorogenic MMP-9 Inhibition Assay

This assay quantifies enzyme activity by measuring the cleavage of a quenched fluorescent substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.[13]

    • Recombinant human MMP-9: Activate pro-MMP-9 by incubating with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.[13]

    • MMP-9 Substrate: Use a commercially available FRET-based substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to the wells of a 96-well black plate.

    • Add 10 µL of inhibitor dilutions (FAOA, Marimastat, Andecaliximab) or vehicle control.

    • Add 20 µL of activated MMP-9 (final concentration ~1 nM) to each well.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of MMP-9 substrate (final concentration ~10 µM).

  • Data Acquisition:

    • Immediately measure fluorescence intensity (e.g., Ex/Em = 325/393 nm) every 60 seconds for 30 minutes in a kinetic mode.[14]

    • Calculate the reaction rate (slope of the linear phase).

    • Plot the percentage of inhibition against inhibitor concentration and determine the IC50 value using a four-parameter logistic curve fit.

Protocol 2: Transwell Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation:

    • Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C for 1 hour.

    • Rehydrate the Matrigel with serum-free medium for 2 hours at 37°C.

  • Cell Seeding and Treatment:

    • Harvest HT-1080 cells and resuspend them in serum-free medium at 1 x 10⁶ cells/mL.

    • In the lower chamber, add medium containing 10% fetal bovine serum as a chemoattractant.

    • Add the desired concentrations of inhibitors (FAOA, Marimastat, Andecaliximab) to both the upper and lower chambers.

    • Seed 1 x 10⁵ cells into the upper chamber of each insert.

  • Incubation and Analysis:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[15]

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.

    • Count the number of stained cells in at least five random fields under a microscope. Express results as a percentage of the vehicle-treated control.[16]

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the establishment and treatment of a subcutaneous tumor model.

  • Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ NCI-N87 human gastric cancer cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group).

  • Inhibitor Administration:

    • Administer inhibitors as described in Table 3. For oral (p.o.) administration, use an appropriate vehicle like 0.5% methylcellulose. For intraperitoneal (i.p.) injection, use sterile saline.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

    • At the end of the 28-day study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).[17][18]

Conclusion and Future Directions

This head-to-head comparison demonstrates that the novel investigational compound, This compound (FAOA) , exhibits a highly promising preclinical profile as an MMP-9 inhibitor. Its hypothetical data suggests a combination of potent enzymatic inhibition, excellent selectivity over other MMPs, and robust efficacy in both cell-based invasion assays and an in vivo cancer model.

  • FAOA vs. Marimastat: FAOA shows comparable potency to Marimastat but with a significantly improved selectivity profile. This targeted approach is crucial for minimizing the off-target effects that have hindered the clinical success of broad-spectrum MMP inhibitors.

  • FAOA vs. Andecaliximab: FAOA offers the practical advantages of a small molecule, such as potential for oral bioavailability, compared to the antibody-based Andecaliximab which requires intravenous or intraperitoneal administration. While Andecaliximab has superior selectivity, FAOA's profile suggests it may achieve a therapeutic window with a favorable safety margin.

References

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A Guide to Ensuring Reproducibility in Bioassays: A Case Study with 4-(4-fluoroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of bioassays is the bedrock of reliable scientific progress. The "reproducibility crisis" in life sciences has underscored the critical need for robust and well-documented experimental protocols.[1][2][3] This guide provides an in-depth technical comparison of methodologies and best practices to ensure the reproducibility of bioassays, using the small molecule 4-(4-fluoroanilino)-4-oxobutanoic acid as a guiding example. While specific bioassay data for this compound is not extensively published, the principles outlined here serve as a comprehensive framework for developing and validating reproducible assays for this and other novel chemical entities.

The Compound of Interest: Characterization and Synthesis

The reproducibility of a bioassay begins with the quality and characterization of the test compound. This compound is a derivative of succinic acid and 4-fluoroaniline. Its structure suggests potential applications as an enzyme inhibitor, a common motif in medicinal chemistry.

A plausible synthetic route for related compounds involves the reaction of succinic anhydride with an aniline derivative.[4][5][6] For our compound of interest, this would involve the reaction of succinic anhydride with 4-fluoroaniline.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-fluoroaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagent: Slowly add 1.05 equivalents of succinic anhydride to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then dissolved in a saturated solution of sodium bicarbonate and washed with ethyl acetate to remove any unreacted aniline.

  • Purification: The aqueous layer is acidified with 1N HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

  • Characterization: The final product should be thoroughly characterized by:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • HPLC: To determine the purity of the compound. A purity of >95% is recommended for use in bioassays.

The importance of this initial step cannot be overstated. Impurities in the test compound can lead to off-target effects and significant variability in bioassay results.

Designing a Reproducible Bioassay: A Hypothetical Enzyme Inhibition Assay

Given the structure of this compound, a common and relevant bioassay would be an enzyme inhibition assay.[7][8] Let us hypothesize that this compound is an inhibitor of a target enzyme, "Enzyme X."

Core Principles for a Reproducible Enzyme Inhibition Assay:

  • Well-Characterized Reagents: Use a highly purified and well-characterized enzyme preparation. The concentration and activity of the enzyme stock should be accurately determined.

  • Optimized Assay Conditions: The buffer composition, pH, temperature, and substrate concentration should be optimized and standardized.[8]

  • Initial Velocity Measurements: Assays should be conducted under conditions of initial velocity, where the reaction rate is linear with time. This is typically achieved by using a substrate concentration at or below the Michaelis constant (Km) and measuring the product formation over a short period.[9]

Experimental Protocol: In Vitro Enzyme Inhibition Assay for Enzyme X

  • Reagent Preparation:

    • Assay Buffer: Prepare a stock solution of the optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Enzyme Stock: Prepare a concentrated stock of Enzyme X in assay buffer containing a stabilizing agent (e.g., 10% glycerol). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Substrate Stock: Prepare a concentrated stock of the specific substrate for Enzyme X in the assay buffer.

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Compound Dilution: Perform a serial dilution of the compound stock in DMSO to create a range of concentrations. Then, dilute these into the assay buffer.

    • Reaction Mixture: In each well, add the assay buffer, the diluted compound (or DMSO for control), and the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

    • Detection: Measure the product formation at multiple time points using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader.

    • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[9]

Visualization of the Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) Assay_Buffer Assay Buffer Reaction_Mix Prepare Reaction Mixture (Buffer, Compound, Enzyme) Assay_Buffer->Reaction_Mix Enzyme_Stock Enzyme Stock Enzyme_Stock->Reaction_Mix Substrate_Stock Substrate Stock Initiate_Reaction Add Substrate Substrate_Stock->Initiate_Reaction Compound_Stock Compound Stock (in DMSO) Compound_Dilution Serial Dilution of Compound Compound_Stock->Compound_Dilution Compound_Dilution->Reaction_Mix Incubation Pre-incubation Reaction_Mix->Incubation Incubation->Initiate_Reaction Detection Measure Product Formation Initiate_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Workflow for a reproducible in vitro enzyme inhibition assay.

Key Factors Influencing Bioassay Reproducibility

The "reproducibility crisis" is often attributed to a combination of factors that can be mitigated with careful experimental design and execution.[1][2]

FactorImpact on ReproducibilityMitigation Strategy
Reagent Quality Inconsistent lots of enzymes, antibodies, or other biological reagents can lead to significant shifts in assay performance.[2]Qualify new lots of critical reagents against a reference standard. Use a consistent source for all reagents.
Cell-Based Assays Cell line misidentification, contamination (e.g., mycoplasma), and passage number can drastically alter cellular responses.[10]Use authenticated cell lines from a reputable source (e.g., ATCC). Regularly test for mycoplasma. Establish a cell banking system and use cells within a defined passage number range.
Experimental Design Poorly designed experiments with inadequate controls or small sample sizes can lead to erroneous conclusions.[1]Include appropriate positive and negative controls. Perform power analysis to determine the necessary sample size. Randomize sample placement on plates to avoid edge effects.[11]
Data Analysis Incorrect statistical methods or "p-hacking" can lead to the reporting of false-positive results.[1]Pre-define the data analysis plan. Use appropriate statistical tests and be transparent about the methods used.
Documentation Lack of detailed protocols makes it impossible for other researchers to replicate the experiment.[2]Maintain a detailed laboratory notebook. Publish detailed, step-by-step protocols.

Comparison of Assay Formats and Methodologies

The choice of assay format can also impact reproducibility. For our hypothetical enzyme inhibition assay, several detection methods could be employed.

Assay FormatPrincipleProsCons
Absorbance-Based Measures the change in absorbance of a chromogenic substrate or product.Simple, inexpensive, and widely available equipment.Lower sensitivity, potential for interference from colored compounds.
Fluorescence-Based Measures the change in fluorescence of a fluorogenic substrate or product.High sensitivity, wider dynamic range.Potential for interference from fluorescent compounds, photobleaching.
Luminescence-Based Measures the light produced from a chemical reaction, often coupled to the enzyme activity.Very high sensitivity, low background.Reagents can be expensive, may require specific plate readers.

The choice of format should be based on the specific requirements of the assay, including the need for sensitivity and the potential for compound interference. A thorough validation process should be performed for any chosen format.

Validating the Bioassay for Robustness and Reproducibility

Assay validation is a critical step to ensure that the developed method is fit for its intended purpose.[12] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[12]

Visualization of the Assay Validation Process:

G cluster_validation Validation Parameters Assay_Development Assay Development Assay_Optimization Assay Optimization Assay_Development->Assay_Optimization Assay_Validation Assay Validation Assay_Optimization->Assay_Validation Routine_Use Routine Use Assay_Validation->Routine_Use Accuracy Accuracy Assay_Validation->Accuracy Precision Precision Assay_Validation->Precision Linearity Linearity Assay_Validation->Linearity Robustness Robustness Assay_Validation->Robustness

Caption: The process of bioassay development and validation.

By systematically addressing the factors outlined in this guide, from the synthesis and characterization of the test compound to the rigorous validation of the chosen bioassay, researchers can significantly enhance the reproducibility of their findings. This commitment to scientific integrity is essential for building a reliable foundation of knowledge in drug discovery and development.

References

  • PubChem. 4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. Available from: [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • National Center for Biotechnology Information. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid. Available from: [Link]

  • Pommerville, J. C. (1973). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Plant Physiology, 52(5), 472–475. Available from: [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. Available from: [Link]

  • BioPharm International. Essentials in Bioassay Development. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. Available from: [Link]

  • Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Amerigo Scientific. 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid. Available from: [Link]

  • BioProcess International. Certain Approaches to Understanding Sources of Bioassay Variability. Available from: [Link]

  • BioProcess International. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available from: [Link]

  • Front Line Genomics. Reproducibility: The science communities' ticking timebomb. Can we still trust published research?. Available from: [Link]

  • G-Biosciences. Enzyme Analysis. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Open Access Journals. Principles Involved in Bioassay by different Methods: A Mini-Review. Available from: [Link]

  • PubChem. (2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • Bitesize Bio. How to Ensure Your Cell-Based Assays Are Reproducible. Available from: [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available from: [Link]

  • SpectraBase. 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. Available from: [Link]

  • Semantic Scholar. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Available from: [Link]

  • PubChem. 4-[(5-Fluoro-2-pyridinyl)amino]-4-oxobutanoic acid. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluoroanilino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles but are integral to the integrity of our research. This guide provides a detailed, field-proven protocol for the safe disposal of 4-(4-fluoroanilino)-4-oxobutanoic acid, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why"

Compounds like 4-(2,4-Difluorophenyl)-4-oxobutanoic acid are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[1] Similarly, related chemicals are noted as being harmful if swallowed.[2] Therefore, it is imperative to handle this compound as a hazardous substance, exercising caution to prevent contact and inhalation.

Key Principles of Chemical Waste Management:

  • Never dispose of hazardous chemicals down the drain or in the regular trash.[3]

  • Properly segregate incompatible waste streams to prevent dangerous reactions.[4][5]

  • Ensure all waste containers are clearly and accurately labeled.[3][6]

Core Disposal Protocol: From Benchtop to Final Disposition

This step-by-step protocol outlines the necessary procedures for safely handling and preparing this compound for final disposal.

Step 1: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[1] For larger quantities, a face shield is recommended.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat is required.[1]

Step 2: Waste Segregation and Containerization

This is the most critical phase for ensuring safety. Improper segregation can lead to violent chemical reactions.[4]

  • Designate a Waste Stream: this compound is a solid, non-halogenated organic acid. It must be collected in a dedicated waste container labeled for this waste stream.

  • Select a Compatible Container:

    • Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) bucket or the original product container.[7]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[5]

    • Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion.[8]

  • Labeling: The container must be labeled clearly with the following information before any waste is added:

    • The words "HAZARDOUS WASTE" .[4][7]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[4]

Step 3: Accumulation and Storage

All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA).[4] This is a designated area at or near the point of generation where waste is collected before being moved to a central storage facility.

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • Keep the container closed at all times except when adding waste.[3][7]

  • Segregate the container from incompatible materials, particularly bases, oxidizing agents, and flammable solvents.[4][9]

  • Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[4]

Step 4: Final Disposal

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] The most common and appropriate disposal method for this type of organic solid is high-temperature incineration.[1][10]

  • Do not attempt to neutralize this waste yourself unless you have a specific, validated procedure from your EHS office. While simple inorganic acids can be neutralized, the reaction products of complex organic molecules can be unpredictable.

  • Request a waste pickup from your EHS office as soon as the container is full.[3]

Management of Contaminated Materials and Spills

Proper disposal extends to all materials that have come into contact with the chemical.

Empty Chemical Containers

A container is not truly empty until it has been properly decontaminated.

  • Triple Rinsing: All chemical containers must be thoroughly rinsed.[3]

  • Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three rinses) must be collected as hazardous liquid waste.[3] This rinsate should be placed in a separate, properly labeled hazardous waste container.

  • Final Disposal: Once triple-rinsed and air-dried, the labels on the container must be completely removed or defaced.[3][6] The clean container can then be disposed of in the appropriate glass or plastic recycling bin.[3][6]

Spill Cleanup

In the event of a spill:

  • Assess the Situation: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.[8]

  • Contain the Spill: Wearing appropriate PPE, contain the spill of the solid material.

  • Collect Waste: Carefully sweep or scoop the material, along with any contaminated absorbent pads, into a designated container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the chemical name and "Spill Debris," and place it in the SAA for disposal.[8]

Summary and Quick Reference

The following table summarizes the critical data for the proper handling and disposal of this compound.

ParameterGuidelineSource(s)
Chemical Name This compound[11]
CAS Number 199461-14-8[11]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed[1][2]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves[1]
Waste Classification Hazardous Waste (Solid Organic Acid)[4][5]
Prohibited Disposal Drain, Regular Trash, Evaporation[3]
Incompatible Wastes Bases, Oxidizing Agents, Flammable Solvents[2][4][8]
Final Disposal Method Incineration via a licensed hazardous waste facility[1][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_0 Waste Characterization cluster_1 Containerization & Labeling start Waste Generated: This compound bulk Bulk Chemical or Grossly Contaminated Items start->bulk trace Trace Contamination (e.g., Empty Container) start->trace solid_waste Place in compatible, sealed container. Label: 'HAZARDOUS WASTE' + Chemical Name + Hazard Warning bulk->solid_waste rinse Triple-rinse container. Collect first rinse as hazardous liquid waste. trace->rinse storage Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. solid_waste->storage rinse->storage Store rinsate container in SAA recycling Deface original label. Dispose of clean container in appropriate recycling. rinse->recycling After rinsing & defacing disposal Arrange pickup by EHS for incineration at a licensed facility. storage->disposal

Caption: Waste Disposal Workflow for this compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste and Disposal Consider
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET for 4-chloro-1-(4-fluorophenyl)-1-Butanone. Fisher Scientific.
  • SAFETY DATA SHEET for 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
  • SAFETY DATA SHEET for Heptafluorobutyric acid. Sigma-Aldrich.
  • 4-(4-fluoroanilino)
  • Acids, Organic Disposal Method #24a. Flinn Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Hazardous Materials Disposal Guide. Nipissing University.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.